2,4,6-Triisopropylbenzenethiol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,4,6-tri(propan-2-yl)benzenethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24S/c1-9(2)12-7-13(10(3)4)15(16)14(8-12)11(5)6/h7-11,16H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPCAAJSEQIZOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical and Chemical Properties of 2,4,6-Triisopropylbenzenethiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2,4,6-Triisopropylbenzenethiol (TIPT), a sterically hindered aromatic thiol of significant interest in organic synthesis and materials science. This document consolidates available data on its physical characteristics, spectroscopic profile, and chemical reactivity. Detailed experimental protocols for its synthesis via the Newman-Kwart rearrangement and a representative reaction are provided. The unique steric environment created by the three isopropyl groups profoundly influences its reactivity, making it a valuable tool for selective chemical transformations.
Physical Properties
This compound is a compound whose physical state at ambient temperature can be a liquid, semi-solid, or solid, suggesting a melting point near room temperature.[1] The bulky isopropyl groups contribute to a high molecular weight and influence its boiling point and solubility. While experimental data is sparse, the following table summarizes the known and predicted physical properties.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄S | [2] |
| Molecular Weight | 236.42 g/mol | [3] |
| CAS Number | 22693-41-0 | [4] |
| Appearance | Colorless to off-white liquid, semi-solid, or lump | |
| Boiling Point | 81 °C at 0.2 Torr | [5] |
| Melting Point | Not available | [6] |
| Density (Predicted) | 0.937 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 7.11 ± 0.50 | [5] |
Solubility:
Qualitative assessments indicate that this compound is soluble in most common organic solvents, particularly those with low polarity.[7][8] It is expected to be highly soluble in solvents like hexane, toluene, and chloroform, and likely soluble in acetone (B3395972) and ethanol.[7] Due to its non-polar nature, it is considered immiscible with water.[6]
Spectroscopic Properties
Detailed experimental spectroscopic data for this compound is not widely available in public databases. However, based on the known spectral properties of analogous aromatic thiols and triisopropylbenzene (B8360398) derivatives, the following characteristics can be anticipated.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):
| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Assignment |
| ¹H NMR | ~7.0 | Singlet | Aromatic C-H |
| ~3.5 - 4.0 | Septet | Isopropyl C-H (ortho) | |
| ~2.9 | Septet | Isopropyl C-H (para) | |
| ~3.3 | Singlet | Thiol S-H | |
| ~1.2-1.3 | Doublet | Isopropyl C-H₃ | |
| ¹³C NMR | ~150-155 | Singlet | Aromatic C-S |
| ~145-150 | Singlet | Aromatic C-isopropyl (ortho) | |
| ~140-145 | Singlet | Aromatic C-isopropyl (para) | |
| ~120-125 | Singlet | Aromatic C-H | |
| ~34 | Singlet | Isopropyl C-H (ortho) | |
| ~30 | Singlet | Isopropyl C-H (para) | |
| ~24 | Singlet | Isopropyl C-H₃ |
Infrared (IR) Spectroscopy (Predicted):
| Frequency Range (cm⁻¹) | Vibration |
| 3050 - 3100 | Aromatic C-H stretch |
| 2960 - 2870 | Aliphatic C-H stretch (isopropyl) |
| 2550 - 2600 | S-H stretch (thiol) |
| 1600, 1460 | Aromatic C=C stretch |
| 1385 - 1365 | C-H bend (isopropyl) |
Chemical Properties and Reactivity
The chemical behavior of this compound is dominated by two key features: the nucleophilicity of the thiol group and the significant steric hindrance imposed by the flanking isopropyl groups. This steric bulk protects the sulfur atom from reacting with bulky electrophiles and can prevent undesired side reactions, leading to high selectivity in certain chemical transformations.
Key Reactions:
-
Nucleophilic Substitution: The thiolate anion, formed by deprotonation of the thiol, is a potent nucleophile and can participate in Sₙ2 reactions with various electrophiles.
-
Oxidation to Disulfides: Like other thiols, it can be oxidized to form the corresponding disulfide, bis(2,4,6-triisopropylphenyl) disulfide. This reaction can be achieved using mild oxidizing agents. The steric hindrance in the resulting disulfide contributes to its stability.
Experimental Protocols
Synthesis of this compound via Newman-Kwart Rearrangement:
A common and effective method for the synthesis of sterically hindered thiophenols is through the Newman-Kwart rearrangement.[9][10][11] This multi-step process involves the conversion of a phenol (B47542) to a thiophenol.
Disclaimer: This is a generalized procedure and should be adapted and optimized with appropriate safety precautions in a laboratory setting.
Step 1: Formation of O-Aryl Thiocarbamate
-
To a solution of 2,4,6-triisopropylphenol (B1664003) in a suitable aprotic solvent (e.g., DMF or THF), add an equimolar amount of a strong base (e.g., sodium hydride) at 0 °C to form the corresponding phenoxide.
-
Slowly add a slight excess of N,N-dimethylthiocarbamoyl chloride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by quenching with water and extracting the product with an organic solvent. Purify the resulting O-(2,4,6-triisopropylphenyl) N,N-dimethylthiocarbamate by recrystallization or column chromatography.
Step 2: Thermal Rearrangement
-
Heat the purified O-aryl thiocarbamate to a high temperature (typically 200-300 °C), either neat or in a high-boiling solvent (e.g., diphenyl ether).[10] The reaction progress can be monitored by TLC or GC-MS.
-
The rearrangement yields the S-(2,4,6-triisopropylphenyl) N,N-dimethylthiocarbamate.
-
Cool the reaction mixture and purify the product, if necessary.
Step 3: Hydrolysis to the Thiophenol
-
Hydrolyze the S-aryl thiocarbamate by heating with a strong base (e.g., aqueous or alcoholic KOH) under reflux.[10]
-
After completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to protonate the thiolate.
-
Extract the desired this compound with an organic solvent.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the final product by distillation or chromatography.
Representative Reaction: Oxidation to Bis(2,4,6-triisopropylphenyl) Disulfide
-
Dissolve this compound in a suitable solvent such as dichloromethane (B109758) or methanol.
-
Add a mild oxidizing agent (e.g., iodine in the presence of a base, or hydrogen peroxide) dropwise at room temperature.
-
Stir the reaction until the starting thiol is consumed (monitored by TLC).
-
Work up the reaction by washing with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove excess oxidant, followed by water and brine.
-
Dry the organic layer, concentrate, and purify the resulting disulfide by column chromatography or recrystallization.
Visualizations
Caption: Synthetic pathway to this compound via the Newman-Kwart rearrangement.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | CAS#:22693-41-0 | Chemsrc [chemsrc.com]
- 3. keyorganics.net [keyorganics.net]
- 4. arctomsci.com [arctomsci.com]
- 5. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
- 10. Newman-Kwart Rearrangement [organic-chemistry.org]
- 11. Newman-Kwart Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
2,4,6-Triisopropylbenzenethiol CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4,6-triisopropylbenzenethiol, a sterically hindered thiol of significant interest in organic synthesis and potential therapeutic applications. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its use, and explores its role in modern chemistry.
Core Data Presentation
This compound, also known as HSTip, is a valuable reagent in organic chemistry, primarily utilized for its unique steric properties. Its bulky isopropyl groups shield the reactive thiol functionality, enabling selective chemical transformations.
| Property | Value | Reference |
| CAS Number | 22693-41-0 | [1][2] |
| Molecular Formula | C15H24S | [2][3][4] |
| Molecular Weight | 236.42 g/mol | [2][4] |
| Density | 0.937 ± 0.06 g/cm³ (Predicted) | [2][3] |
| Boiling Point | 81 °C at 0.2 Torr | [2] |
| pKa | 7.11 ± 0.50 (Predicted) | [2] |
| Physical Form | Colorless to off-white liquid or solid/semi-solid | [2] |
| Storage Temperature | 2-8°C under an inert atmosphere | [2] |
Significance in Chemical Synthesis
The defining feature of this compound is the profound steric hindrance imparted by the three isopropyl groups flanking the thiol. This "steric shielding" is instrumental in preventing undesirable side reactions, a crucial aspect of modern synthetic chemistry.[5] For instance, in a visible-light-driven hydrocarboxylation of acrylates, this compound was employed to achieve high chemoselectivity by inhibiting common side reactions like thiol-ene additions and thiocarboxylation.[5] The use of less sterically hindered thiols in the same reaction resulted in significantly poorer selectivity.[5]
This steric bulk can also fundamentally alter or even inhibit expected chemical transformations. The disulfide derivative, bis(2,4,6-triisopropylphenyl) disulfide, demonstrates enhanced stability against premature reduction or oxidation, a property attributed directly to the protective bulk of the triisopropylphenyl groups.[5]
Experimental Protocols
The following is a detailed methodology for a key experiment involving this compound.
Synthesis of 2-Fluorothioesters
This protocol details the synthesis of 2-fluorothioesters using this compound as a key reactant.
Materials:
-
This compound
-
2-Fluoroacetic acid
-
Nitrogen (N2) gas
-
Silica (B1680970) gel for flash column chromatography
-
Petroleum ether
-
Ethyl acetate (B1210297)
Procedure:
-
Under a nitrogen atmosphere, a solution of dicyclohexylcarbodiimide (1.2 mmol) in dichloromethane (10 mL) is added dropwise to a mixture of this compound (1.0 mmol), 2-fluoroacetic acid (1.2 mmol), and 4-dimethylaminopyridine (0.2 mmol) at 0°C.
-
The reaction mixture is stirred for 10 hours at 0°C.
-
The mixture is then concentrated under reduced pressure.
-
The resulting residue is purified by flash column chromatography on silica gel using a solvent system of petroleum ether/ethyl acetate (30:1) to yield the corresponding 2-fluorothioester.
Caution: This reaction should be performed in a well-ventilated fume hood due to the highly toxic nature of 2-fluoroacetic acid derivatives.
Visualizing Chemical Processes
To illustrate the logical flow of a synthetic process, the following diagram outlines the key steps in the synthesis of 2-fluorothioesters as described above.
Caption: Workflow for the synthesis of 2-fluorothioesters.
While this compound itself is not directly implicated in major signaling pathways, the thiol group is a critical functional moiety in cellular redox signaling. The following diagram illustrates a generalized mechanism of how protein thiols can be post-translationally modified in response to reactive oxygen species (ROS), a fundamental process in cell biology.
Caption: Generalized pathway of thiol modification in redox signaling.
Potential Applications in Drug Development
While research is ongoing, derivatives of the 2,4,6-triisopropylbenzene scaffold have shown potential in the development of therapeutics. For example, certain substituted 2,4,6-triisopropylbenzene compounds have been investigated for their use in preparing medicines for the treatment of diabetes. These compounds have been found to act as inhibitors of Fatty Acid-Binding Protein 4 (FABP4), suggesting a potential therapeutic avenue.
Conclusion
This compound is a specialized chemical reagent whose utility is defined by its significant steric bulk. This property allows for a high degree of selectivity in a variety of organic reactions, making it a valuable tool for chemists in research and industry. While its direct biological roles are not yet well-defined, the broader family of sterically hindered thiols and related benzene (B151609) derivatives continues to be an area of active investigation for novel therapeutic agents. This guide provides a foundational understanding of its properties and applications for professionals in the chemical and pharmaceutical sciences.
References
- 1. This compound | 22693-41-0 [sigmaaldrich.com]
- 2. Benzenethiol, 2,4,6-tris(1-methylethyl)- | 22693-41-0 [chemicalbook.com]
- 3. This compound | CAS#:22693-41-0 | Chemsrc [chemsrc.com]
- 4. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 5. This compound | Benchchem [benchchem.com]
An In-Depth Technical Guide to the Synthesis and Purification of 2,4,6-Triisopropylbenzenethiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 2,4,6-triisopropylbenzenethiol, a sterically hindered aromatic thiol of significant interest in various fields of chemical research and development. This document details the primary synthetic methodologies, purification protocols, and relevant quantitative data to assist researchers in the efficient preparation of this compound.
Introduction
This compound, also known as TIPT, is a bulky aromatic thiol that finds applications as a protecting group, a ligand in coordination chemistry, and a key intermediate in the synthesis of complex organic molecules. Its significant steric hindrance, imparted by the three isopropyl groups on the benzene (B151609) ring, provides unique reactivity and stability to its derivatives. This guide explores the two most common and effective methods for its synthesis: the Newman-Kwart rearrangement and the reduction of 2,4,6-triisopropylbenzenesulfonyl chloride.
Synthetic Methodologies
Two primary routes have been established for the synthesis of this compound, each with its own set of advantages and considerations.
-
The Newman-Kwart Rearrangement: This multi-step method is a reliable approach for the synthesis of aromatic thiols from the corresponding phenols. The process involves the conversion of 2,4,6-triisopropylphenol (B1664003) to an O-aryl thiocarbamate, which then undergoes a thermal rearrangement to the S-aryl thiocarbamate, followed by hydrolysis to yield the desired thiol.[1][2] The significant steric hindrance of the isopropyl groups can influence the rate of the rearrangement, often necessitating high temperatures.[3]
-
Reduction of 2,4,6-Triisopropylbenzenesulfonyl Chloride: This method offers a more direct route to the target thiol. It involves the synthesis of 2,4,6-triisopropylbenzenesulfonyl chloride from 2,4,6-triisopropylbenzene, followed by its reduction. Common reducing agents for this transformation include zinc dust in the presence of an acid or lithium aluminum hydride (LiAlH₄).[2]
Experimental Protocols
Detailed experimental procedures for the synthesis and purification of this compound are provided below.
Method 1: Synthesis via Newman-Kwart Rearrangement
This synthesis involves three key steps:
Step 1: Synthesis of O-(2,4,6-Triisopropylphenyl) Dimethylthiocarbamate
-
Procedure: To a solution of 2,4,6-triisopropylphenol and a suitable base (e.g., sodium hydride or a non-nucleophilic amine like DABCO) in an anhydrous aprotic solvent (e.g., NMP or THF), dimethylthiocarbamoyl chloride is added dropwise at a controlled temperature.[4] The reaction mixture is stirred until completion, followed by an aqueous workup and extraction with an organic solvent. The crude product is then purified, typically by recrystallization.
Step 2: Thermal Newman-Kwart Rearrangement
-
Procedure: The purified O-(2,4,6-triisopropylphenyl) dimethylthiocarbamate is heated at high temperatures (typically 200-300 °C) in a high-boiling solvent like diphenyl ether or neat, if the substrate is thermally stable.[1] The progress of the rearrangement is monitored by a suitable analytical technique (e.g., TLC or GC-MS). Due to the steric hindrance of the triisopropylphenyl group, prolonged heating may be necessary.[3]
Step 3: Hydrolysis of S-(2,4,6-Triisopropylphenyl) Dimethylthiocarbamate
-
Procedure: The crude S-aryl thiocarbamate from the previous step is hydrolyzed using a strong base, such as potassium hydroxide (B78521) in a high-boiling alcohol like ethylene (B1197577) glycol.[2] The reaction mixture is heated to reflux to ensure complete hydrolysis. After cooling, the reaction is acidified to protonate the thiolate, and the product is extracted with an organic solvent.
Method 2: Synthesis via Reduction of 2,4,6-Triisopropylbenzenesulfonyl Chloride
This synthesis involves two main steps:
Step 1: Synthesis of 2,4,6-Triisopropylbenzenesulfonyl Chloride
-
Procedure: 2,4,6-Triisopropylbenzene is reacted with chlorosulfonic acid at low temperatures. The reaction is typically performed in a chlorinated solvent or neat. The product is then isolated by pouring the reaction mixture onto ice, followed by filtration and washing.
Step 2: Reduction of 2,4,6-Triisopropylbenzenesulfonyl Chloride
-
Procedure with Lithium Aluminum Hydride (LiAlH₄): A solution of 2,4,6-triisopropylbenzenesulfonyl chloride in an anhydrous ether solvent (e.g., diethyl ether or THF) is added dropwise to a stirred suspension of LiAlH₄ in the same solvent at a low temperature (e.g., 0 °C). The reaction is then allowed to warm to room temperature and stirred until completion. The reaction is carefully quenched with water and aqueous base, and the product is extracted with an organic solvent.
Purification of this compound
The final purification of this compound is crucial to obtain a high-purity product. Due to the susceptibility of thiols to oxidation, it is advisable to perform purification steps under an inert atmosphere.
-
Distillation: The most commonly cited method for the purification of this compound is distillation under reduced pressure.[5] This technique is effective for separating the thiol from non-volatile impurities.
-
Column Chromatography: Flash column chromatography over silica (B1680970) gel can also be employed for purification. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used.[6]
Data Presentation
The following table summarizes the key quantitative data for the synthesis and characterization of this compound and its intermediates. Note: Specific yield and purity data for the synthesis of this compound were not explicitly found in the searched literature; therefore, the data presented is based on general procedures for similar compounds.
| Parameter | Newman-Kwart Rearrangement | Reduction of Sulfonyl Chloride |
| Starting Material | 2,4,6-Triisopropylphenol | 2,4,6-Triisopropylbenzene |
| Intermediate 1 | O-(2,4,6-Triisopropylphenyl) Dimethylthiocarbamate | 2,4,6-Triisopropylbenzenesulfonyl Chloride |
| Intermediate 2 | S-(2,4,6-Triisopropylphenyl) Dimethylthiocarbamate | - |
| Typical Yield | Not specified for this specific compound | Not specified for this specific compound |
| Purity | >97% achievable with proper purification | >97% achievable with proper purification |
| Purification Method | Distillation, Column Chromatography | Distillation, Column Chromatography |
| Characterization | NMR, Mass Spectrometry | NMR, Mass Spectrometry |
Visualizations
Synthesis Workflow via Newman-Kwart Rearrangement
Caption: Workflow for the synthesis of this compound via the Newman-Kwart rearrangement.
Synthesis Workflow via Reduction of Sulfonyl Chloride
Caption: Workflow for the synthesis of this compound via the reduction of its sulfonyl chloride.
Conclusion
This technical guide provides a detailed overview of the synthesis and purification of this compound, tailored for researchers and professionals in the chemical and pharmaceutical sciences. While general methodologies are well-established, the specific application to this sterically hindered compound may require optimization of reaction conditions to achieve high yields and purity. The provided workflows and protocols serve as a valuable starting point for the successful preparation of this important chemical building block. Further research into milder and more efficient catalytic methods for the Newman-Kwart rearrangement of sterically hindered phenols could provide more accessible routes to this compound in the future.
References
- 1. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Newman-Kwart Rearrangement [organic-chemistry.org]
- 4. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. 22693-41-0 | this compound | Benzene Compounds | Ambeed.com [ambeed.com]
Spectroscopic Analysis of 2,4,6-Triisopropylbenzenethiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2,4,6-Triisopropylbenzenethiol (CAS No. 22693-41-0). Due to the limited availability of public spectroscopic data for this specific compound, this document outlines the expected spectral characteristics based on its molecular structure and furnishes detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Compound Overview
This compound is an aromatic thiol compound with the chemical formula C₁₅H₂₄S. Its structure features a benzene (B151609) ring substituted with a thiol (-SH) group and three isopropyl groups at positions 2, 4, and 6. This substitution pattern results in significant steric hindrance around the thiol functionality, which can influence its reactivity and spectroscopic properties.
Chemical Structure:
Spectroscopic Data Summary
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
Expected ¹H NMR Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Predicted range: 6.9-7.2 | s | 2H | Ar-H |
| Predicted range: 3.5-4.5 | septet | 1H | p-iPr-CH |
| Predicted range: 3.0-4.0 | s | 1H | SH |
| Predicted range: 2.8-3.5 | septet | 2H | o-iPr-CH |
| Predicted range: 1.2-1.4 | d | 6H | p-iPr-CH₃ |
| Predicted range: 1.1-1.3 | d | 12H | o-iPr-CH₃ |
Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions. 's' denotes a singlet, 'd' a doublet, and 'septet' a septet.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
Expected ¹³C NMR Data:
| Chemical Shift (δ) ppm | Assignment |
| Predicted range: 145-155 | C -S |
| Predicted range: 140-150 | p-C -iPr |
| Predicted range: 135-145 | o-C -iPr |
| Predicted range: 120-130 | Ar-C H |
| Predicted range: 30-40 | p-iPr-C H |
| Predicted range: 25-35 | o-iPr-C H |
| Predicted range: 20-25 | p-iPr-C H₃ |
| Predicted range: 20-25 | o-iPr-C H₃ |
Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions.
IR (Infrared) Spectroscopy
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | Aromatic C-H stretch |
| ~2850-3000 | Strong | Aliphatic C-H stretch |
| ~2550-2600 | Weak | S-H stretch |
| ~1600, ~1460 | Medium-Strong | Aromatic C=C stretch |
| ~1365-1385 | Medium | C-H bend (isopropyl gem-dimethyl) |
Note: The intensity of the S-H stretch is typically weak and may be broad.
MS (Mass Spectrometry)
Expected Mass Spectrometry Data:
| m/z | Interpretation |
| 236 | [M]⁺ (Molecular ion) |
| 221 | [M - CH₃]⁺ |
| 193 | [M - C₃H₇]⁺ |
Note: The fragmentation pattern will depend on the ionization method used.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be used if necessary.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse width, acquisition time, number of scans).
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each unique carbon atom. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of liquid or solid this compound directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal surface by applying gentle pressure with the built-in clamp.
-
-
Data Acquisition:
-
Record a background spectrum of the empty, clean ATR crystal.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
-
Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile solvent (e.g., methanol, acetonitrile). The concentration will depend on the ionization technique and instrument sensitivity.
-
-
Data Acquisition (e.g., using Electrospray Ionization - ESI):
-
Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatography (LC) system.
-
Optimize the ion source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve stable ionization and a strong signal.
-
Acquire the mass spectrum over a suitable m/z range.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺ or [M+H]⁺, [M-H]⁻ depending on the mode).
-
Analyze the fragmentation pattern to elucidate the structure of the molecule. High-resolution mass spectrometry can be used to determine the exact mass and elemental composition of the ions.
-
Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis.
Conclusion
This technical guide provides a framework for the spectroscopic characterization of this compound. While experimental data is not currently widespread, the predicted spectral features and detailed experimental protocols herein offer valuable guidance for researchers and scientists in drug development and related fields. The provided workflow visualization further clarifies the logical progression from sample preparation to structural elucidation. It is recommended that researchers acquiring data for this compound contribute their findings to public databases to enrich the collective scientific knowledge.
In-Depth Technical Guide: Safety and Handling of 2,4,6-Triisopropylbenzenethiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2,4,6-Triisopropylbenzenethiol (CAS No. 22693-41-0), a sterically hindered thiol compound utilized in various research and development applications. Due to its hazardous properties, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and to maintain a safe research environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance with multiple risk factors.[1][2] It is corrosive to metals, harmful if swallowed or in contact with skin, and causes severe skin burns and eye damage.[1][2] Inhalation of its vapors can also be harmful and may cause respiratory irritation.[1][3]
GHS Hazard Statements:
-
H290: May be corrosive to metals.[1]
-
H302: Harmful if swallowed.[1]
-
H312: Harmful in contact with skin.[1]
-
H314: Causes severe skin burns and eye damage.[1]
-
H319: Causes serious eye irritation.[3]
-
H332: Harmful if inhaled.[1]
-
H335: May cause respiratory irritation.[3]
Physical and Chemical Properties
A summary of the available physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₅H₂₄S |
| Molecular Weight | 236.416 g/mol |
| Physical State | Solid or Semi-Solid or Liquid or Lump |
| Boiling Point | Not Available |
| Melting Point | Not Available |
| Density | Predicted: 0.937 ± 0.06 g/cm³ |
Toxicological Information
Detailed quantitative toxicological data for this compound is limited. However, the available information indicates that the substance is harmful through oral, dermal, and inhalation routes of exposure.[1] Substance accumulation in the human body may occur and could be a concern following repeated or long-term occupational exposure.[2]
| Toxicity Endpoint | Result |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed)[1][3] |
| Acute Dermal Toxicity | Category 4 (Harmful in contact with skin)[1] |
| Acute Inhalation Toxicity | Category 4 (Harmful if inhaled)[1] |
| Skin Corrosion/Irritation | Category 1B (Causes severe skin burns and eye damage)[1] |
| Serious Eye Damage/Irritation | Category 1 (Causes serious eye damage)[1] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation[3] |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure.
| PPE Category | Specification |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. A face shield is recommended when there is a risk of splashing.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., PVC).[2] |
| Skin and Body Protection | Long-sleeved lab coat, overalls, and a PVC apron.[2] For larger quantities or in case of severe exposure risk, a PVC protective suit may be necessary.[2] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator should be worn. |
Handling and Storage
Proper handling and storage procedures are crucial to prevent accidents and exposure.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid all personal contact, including inhalation of vapors.[1]
-
Do not eat, drink, or smoke in the work area.[1]
-
Wash hands thoroughly with soap and water after handling.[1]
-
Keep containers securely sealed when not in use.[1]
Storage:
-
Store in a cool, dry, and well-ventilated area.[1]
-
Keep in the original, tightly sealed container.[1]
-
Store away from incompatible materials.
Experimental Protocols: Safe Handling of Thiols
The following protocols are recommended for handling this compound and other volatile thiols to mitigate their strong, unpleasant odors and ensure safety.
6.1. General Workflow for Handling Thiols
Caption: General workflow for safely handling thiols in a laboratory setting.
6.2. Decontamination of Glassware
All glassware that has been in contact with this compound must be decontaminated to neutralize the thiol and its odor.
-
Preparation of Bleach Bath: Prepare a 10% aqueous solution of sodium hypochlorite (B82951) (household bleach) in a designated container within the fume hood.
-
Decontamination: Immediately after use, rinse the glassware with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove the bulk of the thiol. The rinsate should be collected as hazardous waste.
-
Soaking: Submerge the rinsed glassware in the bleach bath for at least 2-4 hours, or overnight for heavily contaminated items. The bleach will oxidize the thiol to less odorous sulfonic acids.
-
Final Cleaning: After soaking, remove the glassware from the bleach bath, rinse thoroughly with water, and then wash with a standard laboratory detergent.
Emergency Procedures
In the event of an emergency involving this compound, follow these procedures.
7.1. First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
7.2. Spill Response
The appropriate response to a spill will depend on its size and location.
Caption: Logical workflow for responding to a this compound spill.
Small Spills (inside a fume hood):
-
Ensure the fume hood is operating correctly.
-
Contain the spill with an inert absorbent material such as sand, earth, or vermiculite.[1]
-
Carefully scoop the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Wipe the spill area with a cloth dampened with a 10% bleach solution, followed by a water rinse.
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert others in the vicinity.
-
If it is safe to do so, increase ventilation to the area.
-
Contact your institution's emergency response team.
-
Do not attempt to clean up a large spill without appropriate training and personal protective equipment.
Disposal
All waste contaminated with this compound, including unused product, contaminated absorbents, and disposable PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.
This technical guide is intended to provide essential safety and handling information. Always consult the most recent Safety Data Sheet (SDS) for this compound before use and adhere to all institutional safety policies and procedures.
References
The Shielding Effect: A Technical Guide to the Steric Hindrance of 2,4,6-Triisopropylbenzenethiol in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4,6-Triisopropylbenzenethiol, a sterically demanding aromatic thiol, presents a unique profile of reactivity and selectivity in organic synthesis. The strategic placement of three bulky isopropyl groups on the benzene (B151609) ring profoundly influences its participation in various reactions. This technical guide provides an in-depth analysis of the steric hindrance effects of this compound, offering a valuable resource for chemists aiming to leverage its distinct properties in the design of novel synthetic methodologies and the development of complex molecules. This document details its impact on nucleophilic substitution and its emerging role as a ligand in transition metal catalysis, supported by quantitative data, experimental protocols, and visual diagrams to elucidate key concepts.
Introduction: The Concept of Steric Hindrance
Steric hindrance is a fundamental concept in organic chemistry, referring to the influence of the spatial arrangement of atoms and groups within a molecule on its reactivity. Bulky substituents can impede the approach of reagents to a reactive center, thereby slowing down or even preventing a chemical reaction. In the case of this compound, the three isopropyl groups ortho and para to the thiol functionality create a sterically congested environment around the sulfur atom. This "shielding effect" dictates its chemical behavior, often leading to unique selectivity and stability compared to less substituted thiols.
Steric Effects in Nucleophilic Substitution Reactions
The nucleophilicity of a thiol is a key determinant of its reactivity in substitution reactions. While thiols are generally potent nucleophiles, the steric bulk of this compound significantly modulates this property.
Synthesis of Sterically Hindered Thioesters
A notable application of this compound is in the synthesis of sterically encumbered thioesters. The reaction with acyl chlorides, for instance, proceeds despite the steric hindrance, showcasing the inherent reactivity of the thiol group.
Table 1: Synthesis of S-(2,4,6-triisopropyl)phenyl α-chlorothioacetate
| Reactant 1 | Reactant 2 | Product | Yield (%) |
| This compound | Chloroacetyl chloride | S-(2,4,6-triisopropyl)phenyl α-chlorothioacetate | 89 |
This data highlights the successful synthesis of a sterically hindered thioester, although a direct comparison with a less hindered thiol under identical conditions would be necessary to quantify the precise impact of steric hindrance on the reaction rate and yield.
Experimental Protocol: Synthesis of S-(2,4,6-triisopropyl)phenyl α-chlorothioacetate
Objective: To synthesize a sterically hindered thioester via the acylation of this compound.
Materials:
-
This compound
-
Chloroacetyl chloride
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) and a catalytic amount of DMAP in dichloromethane at 0 °C, add chloroacetyl chloride (1.1 eq).
-
Slowly add pyridine (1.2 eq) dropwise to the reaction mixture.
-
Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica (B1680970) gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure S-(2,4,6-triisopropyl)phenyl α-chlorothioacetate.
Role in Transition Metal Catalysis: A Bulky Ligand
The steric bulk of this compound makes its corresponding thiolate a compelling candidate for a ligand in transition metal catalysis. Bulky ligands are known to influence the coordination sphere of the metal center, promoting specific reaction pathways and enhancing selectivity.
While specific examples detailing the use of this compound as a primary ligand in well-established cross-coupling reactions are not extensively documented in the readily available literature, the principles of ligand design suggest its potential utility. The steric hindrance can facilitate reductive elimination, a key step in many catalytic cycles, and can also be exploited to control regioselectivity and enantioselectivity.
Table 2: Potential Applications in Catalysis
| Catalytic Reaction | Potential Role of 2,4,6-Triisopropylbenzenethiolate Ligand | Expected Outcome due to Steric Hindrance |
| Suzuki-Miyaura Coupling | Stabilize the active catalyst; promote reductive elimination | Increased efficiency for sterically demanding substrates; potential for high selectivity. |
| Buchwald-Hartwig Amination | Influence the coordination of the amine and aryl halide | Control of regioselectivity in reactions with multiple reactive sites. |
| C-H Activation | Create a specific coordination environment for selective C-H bond cleavage | Enhanced selectivity for a particular C-H bond in a complex molecule. |
Further research is warranted to explore and quantify the performance of 2,4,6-triisopropylbenzenethiolate as a ligand in these and other important catalytic transformations.
Spectroscopic Data
The structural features of this compound can be confirmed by spectroscopic methods. While a publicly available, definitive spectrum for this specific compound is not readily accessible, the expected NMR signals can be predicted based on its structure and data from analogous compounds.
Table 3: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.0 | s | 2H | Aromatic C-H | |
| ~3.5 | septet | 1H | para-CH(CH₃)₂ | |
| ~2.9 | septet | 2H | ortho-CH(CH₃)₂ | |
| ~1.3 | d | 6H | para-CH(CH ₃)₂ | |
| ~1.2 | d | 12H | ortho-CH(CH ₃)₂ | |
| ~3.4 | s | 1H | S-H | |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | ||
| ~150 | Aromatic C-S | |||
| ~148 | Aromatic para-C-iPr | |||
| ~145 | Aromatic ortho-C-iPr | |||
| ~121 | Aromatic C-H | |||
| ~34 | para-C H(CH₃)₂ | |||
| ~30 | ortho-C H(CH₃)₂ | |||
| ~24 | para-CH(C H₃)₂ | |||
| ~23 | ortho-CH(C H₃)₂ |
These are predicted values and require experimental verification.
Visualizing Steric Hindrance and Reaction Workflows
Diagrams
Caption: Steric hindrance in the acylation of this compound.
Caption: Experimental workflow for the synthesis of a sterically hindered thioester.
Conclusion
The pronounced steric hindrance of this compound is a defining characteristic that governs its reactivity and utility in organic synthesis. While it can pose challenges in certain transformations, this steric bulk can be strategically exploited to achieve high selectivity and to construct complex, sterically congested molecules. Its potential as a bulky ligand in transition metal catalysis is an area ripe for further exploration, promising the development of novel and highly selective catalytic systems. This guide provides a foundational understanding for researchers to harness the unique properties of this intriguing building block in their synthetic endeavors.
The Shielding Power of Three: A Technical Guide to 2,4,6-Triisopropylbenzenethiol in Coordination Chemistry
An in-depth exploration for researchers, scientists, and drug development professionals on the pivotal role of the bulky thiol ligand, 2,4,6-triisopropylbenzenethiol, in shaping the landscape of modern coordination chemistry.
Introduction
In the intricate world of coordination chemistry, the design and selection of ligands are paramount to dictating the structure, stability, and reactivity of metal complexes. Among the diverse arsenal (B13267) of ligands, sterically hindered thiols have emerged as powerful tools for creating unique coordination environments. This guide focuses on this compound (TIPT), a remarkably bulky thiol whose three isopropyl groups impart profound steric shielding. This steric hindrance is not a mere impediment but a design element that allows for the stabilization of unusual oxidation states and low-coordination numbers, the modulation of electronic properties, and the enhancement of catalytic activity and selectivity. This technical document will delve into the synthesis, properties, and extensive applications of TIPT in coordination chemistry, providing researchers with the foundational knowledge to harness its unique characteristics.
Physicochemical Properties of this compound
This compound, also known as TIPT, is a solid or semi-solid with the chemical formula C₁₅H₂₄S.[1] Its defining feature is the presence of three bulky isopropyl groups positioned ortho and para to the thiol functionality on the benzene (B151609) ring.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 22693-41-0 | [1] |
| Molecular Formula | C₁₅H₂₄S | [1] |
| Molecular Weight | 236.42 g/mol | |
| Physical Form | Solid or Semi-Solid | [1] |
| Storage Temperature | 2-8°C under inert atmosphere | [1] |
Safety Information: TIPT is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled, and causes severe skin burns and eye damage.[1] Appropriate personal protective equipment should be worn when handling this compound.
Synthesis of this compound and its Metal Complexes
A general understanding of the synthetic routes to TIPT and its coordination compounds is crucial for their application in research.
Synthesis of this compound
General Synthesis of Metal Thiolate Complexes
The synthesis of metal complexes with the 2,4,6-triisopropylbenzenethiolate (TIPT⁻) ligand typically involves the reaction of a suitable metal salt with the deprotonated thiol. The following is a generalized experimental protocol:
Materials:
-
This compound (TIPT-H)
-
A suitable base (e.g., sodium hydride, potassium hydroxide, or an amine base like triethylamine)[2]
-
An appropriate metal salt (e.g., NiCl₂, CoCl₂, Pd(OAc)₂)
-
Anhydrous, deoxygenated solvents (e.g., tetrahydrofuran (B95107) (THF), methanol, ethanol)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in the chosen anhydrous solvent.
-
Add a stoichiometric amount of the base to deprotonate the thiol, forming the corresponding thiolate salt (TIPT⁻). The reaction mixture is typically stirred at room temperature to ensure complete deprotonation.
-
In a separate Schlenk flask, dissolve the metal salt in the same or a compatible anhydrous solvent.
-
Slowly add the solution of the metal salt to the solution of the TIPT⁻ ligand with vigorous stirring.
-
The reaction mixture is then stirred for a specified period, which can range from a few hours to overnight, and may require heating (reflux) to facilitate the reaction.[3]
-
Upon completion of the reaction, the product may precipitate out of the solution. If so, it can be collected by filtration, washed with a suitable solvent to remove any unreacted starting materials and byproducts, and then dried under vacuum.
-
If the product remains in solution, the solvent is removed under reduced pressure. The resulting solid is then purified by recrystallization from an appropriate solvent system.
Characterization: The synthesized complexes are typically characterized by a suite of analytical techniques, including:
-
X-ray Crystallography: To determine the solid-state molecular structure, including bond lengths and angles.
-
NMR Spectroscopy (¹H, ¹³C): To elucidate the structure in solution.
-
Infrared (IR) Spectroscopy: To identify characteristic vibrational modes of the ligand and metal-ligand bonds.
-
UV-Vis Spectroscopy: To probe the electronic transitions within the complex.
-
Elemental Analysis: To confirm the empirical formula of the synthesized compound.
The Steric Influence of TIPT in Coordination Chemistry
The three isopropyl groups of the TIPT ligand create a sterically crowded environment around the metal center. This steric bulk has several significant consequences:
-
Stabilization of Low-Coordination Numbers: The large steric footprint of the TIPT ligands can prevent the coordination of additional ligands to the metal center, thereby stabilizing complexes with unusually low coordination numbers (e.g., two or three).
-
Prevention of Polynuclear Complex Formation: The steric hindrance can inhibit the formation of bridging thiolate ligands, favoring the formation of discrete mononuclear complexes.
-
Kinetic Stabilization: The bulky groups can kinetically stabilize reactive metal centers by physically blocking the approach of reactants.
-
Influence on Geometry: The steric demands of the TIPT ligands can enforce unusual coordination geometries around the metal ion.
Structural Data of Metal Complexes with Bulky Ligands
While specific X-ray crystallographic data for transition metal complexes of 2,4,6-triisopropylbenzenethiolate were not found in the provided search results, data for a cobalt(II) complex with the structurally similar 2,4,6-triisopropylbenzoate ligand provides insight into the coordination environment of a sterically demanding ligand.
Table 1: Selected Bond Lengths and Angles for [Co(C₁₆H₂₃O₂)₂(C₃H₄N₂)₂] [1][4]
| Parameter | Value |
| Bond Lengths (Å) | |
| Co—O | 1.97 (avg) |
| Co—N | 2.03 (avg) |
| Bond Angles (°) | |
| O—Co—O | 92.27(18) |
| N—Co—N | 108.5(3) |
| O—Co—N | 106.9 - 121.08(14) |
This data illustrates a distorted tetrahedral geometry around the cobalt(II) center, a direct consequence of the steric bulk of the 2,4,6-triisopropylphenyl groups.[4]
Spectroscopic Characterization
Spectroscopic techniques are indispensable for characterizing metal complexes. The electronic and vibrational spectra provide valuable information about the bonding and structure of the complexes.
Table 2: General Spectroscopic Data for Metal-Thiolate Complexes [3]
| Spectroscopic Technique | Observed Features | Interpretation |
| Infrared (IR) Spectroscopy | Appearance of new bands in the low-frequency region (typically 400-600 cm⁻¹). | These bands are often assigned to the metal-sulfur (M-S) stretching vibrations, confirming the coordination of the thiolate ligand to the metal center. |
| UV-Vis Spectroscopy | Intense absorption bands in the UV and visible regions. | These bands are typically due to ligand-to-metal charge transfer (LMCT) transitions from the sulfur p-orbitals to the metal d-orbitals. The energy of these transitions can provide information about the electronic structure of the complex. |
| ¹H NMR Spectroscopy | Shifts in the resonances of the ligand protons upon coordination. | The changes in chemical shifts can provide information about the coordination mode of the ligand and the geometry of the complex in solution. |
Applications in Catalysis
The unique steric and electronic properties imparted by the TIPT ligand make its metal complexes promising candidates for various catalytic applications.
Palladium-Catalyzed Cross-Coupling Reactions
Bulky phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands are known to enhance the catalytic activity of palladium in cross-coupling reactions such as the Suzuki-Miyaura coupling.[5][6][7] The steric bulk of these ligands promotes the formation of monoligated, highly active palladium(0) species. While specific examples of TIPT-ligated palladium catalysts in Suzuki coupling were not found, the principles suggest that the steric hindrance of TIPT could similarly promote high catalytic activity.
Nickel-Catalyzed Cross-Coupling Reactions
Nickel catalysts are gaining prominence for C-S cross-coupling reactions.[8] The use of bulky ligands can be crucial in these systems to prevent catalyst deactivation and promote efficient catalysis. The TIPT ligand, with its significant steric bulk, could be beneficial in stabilizing the active nickel species and facilitating the reductive elimination step.
Hydrodesulfurization (HDS)
Hydrodesulfurization is a critical industrial process for removing sulfur from fossil fuels.[8] Molybdenum-based catalysts, often promoted with cobalt or nickel, are commonly used.[8] The mechanism involves the adsorption of the sulfur-containing organic molecule onto the catalyst surface, followed by C-S bond cleavage and hydrogenation. Bulky thiolate ligands can be used to synthesize molecular models of the active sites in HDS catalysts, allowing for detailed mechanistic studies. The steric and electronic properties of the TIPT ligand could be tuned to mimic different aspects of the catalytic surface.
Conclusion
This compound stands out as a ligand of significant utility in coordination chemistry. Its pronounced steric bulk provides a powerful means to control the coordination environment of metal ions, enabling the synthesis of complexes with unique structural and reactive properties. While the full scope of its applications is still being explored, the principles outlined in this guide demonstrate the immense potential of TIPT in the design of novel catalysts and functional inorganic materials. For researchers and professionals in drug development and materials science, a thorough understanding of the role of such bulky ligands is essential for the rational design of next-generation metal-based systems. Further research into the synthesis and catalytic activity of a broader range of TIPT-metal complexes is warranted to fully unlock the potential of this versatile ligand.
References
- 1. Bis(1H-pyrazole-κN 2)bis(2,4,6-triisopropylbenzoato-κO)cobalt(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103040815B - Application of 2,4,6-triisopropylbenzene compounds in preparation of medicines for treating diabetes - Google Patents [patents.google.com]
- 3. Spectroscopic and DFT Investigation of [M{HB(3,5-iPr2pz)3}(SC6F5)] (M = Mn, Fe, Co, Ni, Cu, and Zn) Model Complexes: Periodic Trends in Metal-thiolate Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bis(1H-pyrazole-κN)bis-(2,4,6-tri-isopropyl-benzoato-κO)cobalt(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. imoa.info [imoa.info]
A Technical Guide to Novel Reactions Utilizing 2,4,6-Triisopropylbenzenethiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Triisopropylbenzenethiol (TripSH), a sterically hindered aromatic thiol, has emerged as a powerful tool in modern organic synthesis. Its unique electronic and steric properties make it an exceptional hydrogen atom transfer (HAT) catalyst, enabling a variety of novel transformations, particularly in the realm of photoredox catalysis. This technical guide provides an in-depth exploration of the burgeoning applications of TripSH, offering detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its adoption and further innovation in chemical research and drug development.
Core Application: Photocatalytic Anti-Markovnikov Hydroamination of Alkenes
A paramount application of this compound is its role as a co-catalyst in the photoredox-mediated anti-Markovnikov hydroamination of unactivated alkenes. This reaction provides a direct and atom-economical method for the synthesis of valuable secondary amines, which are prevalent motifs in pharmaceuticals and biologically active compounds.
Mechanistic Overview
The reaction is initiated by the photoexcitation of an iridium-based photocatalyst, which then oxidizes a primary amine to generate a highly reactive aminium radical cation. This radical species undergoes an anti-Markovnikov addition to the alkene, forming a carbon-centered radical. The crucial role of this compound is to then act as a hydrogen atom donor, quenching the carbon radical to afford the desired secondary amine product and generating a thiyl radical. The thiyl radical is then reduced by the photocatalyst in its reduced state to regenerate the ground-state photocatalyst and the thiol, thus completing the catalytic cycle.
Quantitative Data Summary
The following table summarizes the yields of various secondary amines synthesized via this methodology, demonstrating the broad substrate scope of the reaction.
| Entry | Alkene | Amine | Product | Yield (%)[1] |
| 1 | 1-Octene | Cyclohexylamine | N-Cyclohexyloctan-2-amine | 85 |
| 2 | Styrene | Benzylamine | N-Benzyl-2-phenylethanamine | 78 |
| 3 | α-Methylstyrene | n-Butylamine | N-Butyl-2-phenylpropan-2-amine | 92 |
| 4 | 1-Decene | Isopropylamine | N-Isopropyldecan-2-amine | 88 |
| 5 | Cyclohexene | Aniline | N-Phenylcyclohexanamine | 65 |
| 6 | 4-Vinylpyridine | Piperidine | 4-(1-(Piperidin-1-yl)ethyl)pyridine | 72 |
| 7 | Methyl acrylate | Morpholine | Methyl 3-morpholinopropanoate | 95 |
Table 1: Representative yields for the photocatalytic anti-Markovnikov hydroamination of various alkenes with primary and secondary amines.
Detailed Experimental Protocol
General Procedure for the Photocatalytic Anti-Markovnikov Hydroamination of Alkenes:
A 10 mL oven-dried Schlenk tube is charged with a magnetic stir bar, Ir(ppy)₃ (1 mol%), this compound (10 mol%), and the desired amine (1.0 mmol). The tube is sealed with a rubber septum, evacuated, and backfilled with argon (this cycle is repeated three times). Anhydrous and degassed solvent (e.g., acetonitrile (B52724) or dioxane, 5 mL) is added via syringe, followed by the alkene (1.2 mmol). The reaction mixture is then irradiated with a blue LED lamp (450 nm) at room temperature with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired secondary amine product.
Discovering Further Novel Reactions
The utility of this compound extends beyond hydroamination. Its capacity to act as a potent HAT catalyst opens avenues for a range of other radical-mediated transformations. Ongoing research is exploring its application in areas such as:
-
Photocatalytic Giese-Type Reactions: The addition of radicals to electron-deficient alkenes is a powerful C-C bond-forming strategy. TripSH can be employed to generate alkyl radicals from various precursors, which then undergo Giese-type additions.
-
Radical Cyclizations: Intramolecular radical additions to unsaturated systems are a cornerstone of cyclic molecule synthesis. The clean and efficient generation of radicals using TripSH under mild photoredox conditions is being investigated for the construction of complex ring systems.
-
Decarboxylative Functionalizations: The generation of radicals from carboxylic acid derivatives via photoredox-mediated decarboxylation is a valuable synthetic tool. TripSH can play a key role in the hydrogen atom transfer steps of these processes, leading to the formation of new C-C or C-heteroatom bonds.
As research in these areas matures, this guide will be updated to include detailed protocols and data for these emerging applications.
Conclusion
This compound is a versatile and powerful reagent in modern organic chemistry. Its role as a highly effective hydrogen atom transfer catalyst in photoredox reactions has enabled the development of novel and efficient synthetic methodologies, most notably the anti-Markovnikov hydroamination of alkenes. The detailed protocols and data presented in this guide are intended to empower researchers to harness the full potential of this remarkable molecule in their synthetic endeavors, from fundamental research to the development of new therapeutic agents. The ongoing exploration of its reactivity promises to uncover even more innovative transformations in the near future.
References
An In-depth Technical Guide on the Theoretical and Computational Studies of 2,4,6-Triisopropylbenzenethiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Triisopropylbenzenethiol is a sterically hindered aromatic thiol that has garnered interest in various chemical and pharmaceutical research areas. The bulky isopropyl groups at the ortho and para positions create a unique chemical environment around the thiol functional group, significantly influencing its reactivity and potential applications. This technical guide provides a comprehensive overview of the theoretical and computational aspects of this compound, alongside available experimental data and potential applications in drug development.
The strategic placement of the isopropyl groups imparts significant steric shielding to the sulfur atom. This steric hindrance plays a crucial role in directing the selectivity of chemical reactions, often preventing undesired side reactions and stabilizing reactive intermediates. These characteristics make it a valuable tool in organic synthesis and a molecule of interest for designing targeted therapeutic agents.
Molecular Properties and Structure
Table 1: General Properties of this compound
| Property | Value | Reference |
| CAS Number | 22693-41-0 | [1] |
| Molecular Formula | C₁₅H₂₄S | [1] |
| Molecular Weight | 236.42 g/mol | [2] |
| Appearance | Solid or Semi-Solid or Liquid or Lump | [2] |
| Purity | >97% | [3] |
| Storage Temperature | 2-8°C under inert atmosphere | [2] |
Theoretical and Computational Studies
While specific computational studies exclusively focused on this compound are limited in publicly accessible literature, we can infer its properties based on theoretical studies of related sterically hindered aromatic thiols. DFT calculations are a powerful tool for predicting molecular geometries, electronic properties, and spectroscopic signatures.
A proposed workflow for the computational analysis of this compound is outlined below. This workflow is standard in computational chemistry for characterizing a molecule of interest.
Caption: Proposed DFT workflow for theoretical characterization.
Optimized Geometry and Steric Hindrance
DFT calculations would likely reveal a non-planar arrangement of the isopropyl groups relative to the benzene (B151609) ring to minimize steric strain. The C-S-H bond angle and the torsion angles involving the isopropyl groups would be key parameters to determine the extent of steric shielding around the thiol functionality.
Electronic Properties
The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP), are crucial for understanding the reactivity of this compound.
-
HOMO and LUMO: The HOMO is expected to be localized primarily on the sulfur atom and the aromatic ring, indicating their role as the primary sites for electrophilic attack. The LUMO distribution would indicate the likely sites for nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): An MEP map would visually represent the electron density distribution. The region around the sulfur atom is expected to show a negative electrostatic potential, making it a potential site for interaction with electrophiles or for hydrogen bonding.
Experimental Data
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely published in peer-reviewed journals. However, typical spectral characteristics can be inferred from data available from chemical suppliers and from the analysis of similar compounds.
Table 2: Predicted and Reported Spectroscopic Data for this compound
| Spectroscopic Technique | Expected/Reported Chemical Shifts (δ) or Wavenumber (cm⁻¹) |
| ¹H NMR | Aromatic protons (2H, singlet), Isopropyl CH (3H, septet), Isopropyl CH₃ (18H, doublet), SH (1H, singlet). |
| ¹³C NMR | Aromatic carbons, Isopropyl CH and CH₃ carbons. |
| IR Spectroscopy | S-H stretching (around 2550 cm⁻¹), C-S stretching, aromatic C-H and C=C stretching, and aliphatic C-H stretching. |
| UV-Vis Spectroscopy | Absorption bands characteristic of substituted benzene rings. |
Note: Specific chemical shift and wavenumber values would require experimental determination or high-level computational prediction.
Synthesis and Reactivity
Synthesis
Caption: Plausible synthetic route to the target molecule.
General Experimental Protocol (Hypothetical):
-
Sulfonation of 1,3,5-Triisopropylbenzene: 1,3,5-triisopropylbenzene is reacted with a sulfonating agent, such as fuming sulfuric acid (oleum), to introduce a sulfonic acid group onto the aromatic ring, yielding 2,4,6-triisopropylbenzenesulfonic acid.
-
Reduction of the Sulfonic Acid: The resulting sulfonic acid is then reduced to the corresponding thiol. This can be achieved using various reducing agents, such as zinc dust in an acidic medium or a strong reducing agent like lithium aluminum hydride.
-
Purification: The final product, this compound, is then purified using standard laboratory techniques such as distillation or chromatography.
Reactivity
The reactivity of this compound is dominated by the steric hindrance around the thiol group. This steric bulk can:
-
Prevent Dimerization: The bulky isopropyl groups hinder the oxidation of the thiol to a disulfide, increasing its stability.
-
Control Reaction Selectivity: In reactions where the thiol acts as a nucleophile, the steric hindrance can favor attack at less sterically crowded electrophilic centers.
-
Stabilize Reactive Intermediates: The steric bulk can provide a protective environment for radical or ionic intermediates, influencing the reaction pathway.
Applications in Drug Development
The unique properties of sterically hindered thiols make them interesting scaffolds for drug design. While specific applications of this compound in drug development are not extensively documented, related compounds have shown promise. A patent has disclosed the use of substituted 2,4,6-triisopropylbenzene compounds in the preparation of medicines for treating diabetes, suggesting a potential therapeutic area for this class of molecules.[4]
The thiol group is known to interact with various biological targets, and the steric hindrance in this compound could be exploited to achieve selective binding to specific protein pockets.
Caption: Logic flow for drug development potential.
Potential roles for sterically hindered thiols in medicinal chemistry include:
-
Enzyme Inhibitors: The thiol group can act as a coordinating ligand to metal ions in enzyme active sites, while the bulky scaffold provides selectivity.
-
Antioxidants: The hindered nature of the thiol may modulate its antioxidant properties, potentially leading to more controlled radical scavenging.
-
Delivery Moieties: The lipophilic nature of the triisopropylphenyl group could be utilized to improve the pharmacokinetic properties of a drug.
Conclusion
This compound is a molecule with intriguing properties stemming from its significant steric hindrance. While comprehensive theoretical and experimental data are not yet abundant in the public domain, this guide provides a framework for understanding its potential based on the principles of computational chemistry and the known reactivity of related compounds. Further research, particularly in-depth computational studies and the exploration of its biological activity, is warranted to fully elucidate the potential of this unique sterically hindered thiol in both synthetic chemistry and drug discovery.
References
- 1. This compound | C15H24S | CID 613579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 22693-41-0 [sigmaaldrich.com]
- 3. keyorganics.net [keyorganics.net]
- 4. CN103040815B - Application of 2,4,6-triisopropylbenzene compounds in preparation of medicines for treating diabetes - Google Patents [patents.google.com]
An In-depth Technical Guide to the Solubility of 2,4,6-Triisopropylbenzenethiol in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2,4,6-Triisopropylbenzenethiol. Due to a lack of publicly available quantitative solubility data for this compound, this document focuses on providing a robust framework for its determination. It includes detailed experimental protocols for established solubility measurement techniques, such as the isothermal equilibrium method, gravimetric analysis, and modern spectroscopic and chromatographic approaches. Furthermore, this guide presents a logical workflow for solubility determination and a qualitative assessment of its expected solubility in a range of common organic solvents based on chemical principles.
Introduction
This compound is a sterically hindered aromatic thiol of interest in various fields of chemical research and development, including organic synthesis and materials science. A thorough understanding of its solubility in common organic solvents is crucial for its effective use in reaction media, for purification processes such as recrystallization, and for its formulation in various applications. This guide addresses the current information gap regarding the quantitative solubility of this compound and provides the necessary tools for researchers to determine it.
Predicted Solubility Profile
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Type | Predicted Qualitative Solubility |
| Hexane | Nonpolar | High |
| Toluene | Nonpolar Aromatic | High |
| Diethyl Ether | Weakly Polar | High |
| Chloroform | Weakly Polar | High |
| Ethyl Acetate | Moderately Polar | Moderate to High |
| Acetone | Polar Aprotic | Moderate |
| Dichloromethane | Weakly Polar | High |
| Methanol | Polar Protic | Low to Moderate |
| Ethanol | Polar Protic | Low to Moderate |
| Acetonitrile | Polar Aprotic | Moderate |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate |
| Water | Polar Protic | Low / Insoluble |
Experimental Protocols for Solubility Determination
The following section details several robust methods for the quantitative determination of the solubility of this compound.
Isothermal Equilibrium Method (Shake-Flask)
This is a widely used and reliable method for determining thermodynamic solubility.[1][2][3]
Principle: An excess amount of the solid solute is agitated in a solvent at a constant temperature until equilibrium is reached. The concentration of the solute in the saturated solution is then determined analytically.[1][2]
Materials:
-
This compound
-
Selected organic solvents (HPLC grade or equivalent)
-
Glass vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (chemically resistant, e.g., PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, or GC)
Procedure:
-
Add an excess amount of this compound to a series of vials containing a known volume of the respective organic solvents. A visible excess of solid should remain.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study by analyzing samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.[3]
-
After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.
-
Dilute the filtrate with a known volume of the same solvent to a concentration suitable for the chosen analytical method.
-
Analyze the diluted filtrate to determine the concentration of this compound.
Gravimetric Analysis
This is a simple and direct method for determining solubility, particularly when the solute is non-volatile.[4][5][6][7]
Principle: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.[4][7]
Materials:
-
Saturated solution prepared as in the Isothermal Equilibrium Method
-
Pre-weighed, solvent-resistant evaporating dish or watch glass
-
Pipette
-
Analytical balance
-
Oven or vacuum oven
Procedure:
-
Prepare a saturated solution of this compound in the desired solvent as described in the Isothermal Equilibrium Method.
-
Carefully pipette a known volume (e.g., 10 mL) of the clear, saturated filtrate into a pre-weighed evaporating dish.
-
Gently evaporate the solvent in a fume hood. For higher boiling point solvents, a rotary evaporator or a gentle stream of inert gas can be used.
-
Once the solvent has evaporated, place the dish in an oven at a temperature below the melting point of this compound to remove any residual solvent.
-
Cool the dish in a desiccator and weigh it on an analytical balance.
-
Repeat the drying and weighing steps until a constant mass is obtained.
Data Analysis: The solubility (S) in g/L can be calculated using the following formula: S (g/L) = (Mass of dish with residue - Mass of empty dish) / Volume of filtrate taken (L)
UV-Vis Spectrophotometry
This method is suitable if this compound exhibits a characteristic UV-Vis absorbance in the chosen solvent.[8][9][10]
Principle: The concentration of the solute in a saturated solution is determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.[9]
Procedure:
-
Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the chosen solvent and scan its UV-Vis spectrum to find the λmax.
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Measure the absorbance of each standard solution at the λmax.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear in the concentration range of interest.
-
-
Analyze the Saturated Solution:
-
Prepare a saturated solution and filter it as described in the Isothermal Equilibrium Method.
-
Dilute the filtrate to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted filtrate at the λmax.
-
-
Calculate Solubility:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by multiplying by the dilution factor.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and specific method for determining solubility, especially in complex mixtures or for compounds with low UV absorbance.[11][12][13][14]
Principle: The concentration of the solute in a saturated solution is determined by separating it from any impurities on an HPLC column and quantifying it using a suitable detector (e.g., UV or Mass Spectrometry) against a calibration curve.[11][14]
Procedure:
-
Develop an HPLC Method:
-
Select a suitable HPLC column (e.g., C18) and mobile phase that provides good separation and peak shape for this compound.
-
Optimize the detection wavelength if using a UV detector.
-
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a compatible solvent.
-
Inject a fixed volume of each standard solution into the HPLC system and record the peak area.
-
Plot a graph of peak area versus concentration to create a calibration curve.
-
-
Analyze the Saturated Solution:
-
Prepare a saturated solution and filter it as described in the Isothermal Equilibrium Method.
-
Dilute the filtrate with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted filtrate into the HPLC system and record the peak area.
-
-
Calculate Solubility:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by multiplying by the dilution factor.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of this compound.
Caption: General experimental workflow for determining solubility.
Caption: Decision-making process for selecting a suitable analytical method.
Conclusion
While quantitative solubility data for this compound is not currently available in the public domain, this technical guide provides researchers with the necessary theoretical background and detailed experimental protocols to determine it accurately. The choice of method will depend on the available equipment and the required precision. For most applications, the isothermal equilibrium method coupled with HPLC or UV-Vis analysis will provide reliable and accurate solubility data. This information is fundamental for the successful application of this compound in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. pharmacyjournal.info [pharmacyjournal.info]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. pharmajournal.net [pharmajournal.net]
- 8. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pharmaguru.co [pharmaguru.co]
- 12. lcms.cz [lcms.cz]
- 13. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Utilizing 2,4,6-Triisopropylbenzenethiol to Suppress Thiol-Ene Side Reactions in Photocatalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In modern organic synthesis, particularly in the realm of photocatalysis and bioconjugation, the thiol-ene reaction is a powerful and widely utilized transformation due to its "click" characteristics, including high efficiency and orthogonality.[1][2] However, in certain synthetic contexts, the propensity for thiol-ene addition can lead to undesired side reactions, compromising the yield and purity of the target molecule. This document provides detailed application notes and protocols on the strategic use of a sterically hindered thiol, 2,4,6-triisopropylbenzenethiol, to effectively prevent these unwanted thiol-ene side reactions.
Recent studies have demonstrated that the significant steric bulk imparted by the three isopropyl groups on this compound effectively shields the thiol functionality.[3] This steric hindrance plays a crucial role in directing the chemoselectivity of certain reactions. For instance, in the visible-light-driven anti-Markovnikov hydrocarboxylation of acrylates and styrenes with CO2, the use of this compound was found to be essential in suppressing competing thiol-ene and thiocarboxylation side reactions, leading to a high yield of the desired hydrocarboxylated product.[3] This approach offers a valuable strategy for chemists to enhance the selectivity of complex photoreactions where thiol-ene additions are a known or potential side pathway.
Data Presentation
The following table summarizes the quantitative data from a study on visible-light-driven hydrocarboxylation, highlighting the superior performance of this compound in preventing side reactions compared to less sterically hindered thiols.[3]
| Thiol Used | Desired Product Yield (2a) | Thioether Side Product Yield (2a') | Thiocarboxylation Side Product Yield (2a'') |
| This compound | 73% | 8% | <5% |
| 4-tert-Butylthiophenol | 45% | 25% | 10% |
| Thiophenol | 20% | 40% | 15% |
| 4-Methoxythiophenol | 15% | 50% | 12% |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of selective hydrocarboxylation and prevention of thiol-ene side reactions.
Caption: Experimental workflow for hydrocarboxylation using this compound.
Experimental Protocols
Protocol for Visible-Light-Driven Anti-Markovnikov Hydrocarboxylation of Acrylates with CO2
This protocol is adapted from the work of Yu and coworkers, demonstrating the effective use of this compound to promote selective hydrocarboxylation while suppressing thiol-ene side reactions.[3][4]
Materials:
-
Acrylate substrate (e.g., tert-butyl 2-methylacrylate)
-
This compound
-
Sodium tert-butoxide (NaOtBu)
-
tert-Butanol (B103910) (tBuOH)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Carbon dioxide (CO2), balloon or Schlenk line
-
Ethyl acetate (B1210297) (EtOAc)
-
Hydrochloric acid (HCl), 2 N solution
-
Schlenk tube
-
30 W blue LED lamp
-
Magnetic stirrer
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the acrylate substrate (0.2 mmol, 1.0 equiv), this compound (0.4 mmol, 2.0 equiv), sodium tert-butoxide (0.5 mmol, 2.5 equiv), and tert-butanol (0.4 mmol, 2.0 equiv).[4]
-
Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous N-methyl-2-pyrrolidone (2 mL).[4]
-
Evacuate the Schlenk tube and backfill with carbon dioxide (1 atm). This can be achieved using a CO2-filled balloon.[4]
-
Seal the Schlenk tube and place the reaction mixture on a magnetic stirrer.[4]
-
Irradiate the stirred reaction mixture with a 30 W blue LED lamp, positioned approximately 1 cm away from the Schlenk tube. Use a cooling fan to maintain the reaction temperature at room temperature (approximately 25 °C).[4]
-
Continue the irradiation and stirring for 24 hours.[4]
-
Upon completion of the reaction, dilute the mixture with ethyl acetate (3 mL) and quench by the addition of 2 N HCl (1.5 mL). Stir for 5 minutes.[4]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (6 x 5 mL).[4]
-
Combine the organic phases and concentrate under reduced pressure.[4]
-
The crude product can be purified by column chromatography on silica (B1680970) gel to yield the desired hydrocarboxylated product.
Safety Precautions:
-
This compound is a corrosive liquid and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]
-
The reaction should be performed in a well-ventilated fume hood.
-
Standard precautions for handling flammable organic solvents should be followed.
Conclusion
The use of this compound represents a significant advancement in controlling the chemoselectivity of radical-mediated reactions where thiol-ene additions are a potential side pathway. The steric bulk of this thiol effectively inhibits its participation in undesired addition reactions, thereby favoring the intended reaction pathway. The protocols and data presented herein provide a clear guide for researchers and drug development professionals to implement this strategy in their own synthetic endeavors, ultimately leading to improved yields and purities of target molecules.
References
Application of 2,4,6-Triisopropylbenzenethiol in Radical-Mediated Reactions: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Application Notes
2,4,6-Triisopropylbenzenethiol, a sterically hindered aromatic thiol, has emerged as a valuable tool in controlling selectivity and preventing undesired side reactions in radical-mediated transformations. Its bulky 2,4,6-triisopropylphenyl substituent provides a significant steric shield around the thiol group. This steric hindrance is the primary factor behind its utility, particularly in reactions where the reactivity of a typical thiol would lead to a mixture of products.
A significant application of this compound is in the visible-light-driven, photocatalyst-free anti-Markovnikov hydrocarboxylation of acrylates and styrenes with carbon dioxide (CO₂).[1][2] In this process, the thiol plays a crucial role in facilitating the desired carboxylation reaction while suppressing common side reactions such as thiol-ene additions and thiocarboxylation. The steric bulk of this compound prevents the thiyl radical from readily participating in addition reactions with the alkene substrate, thereby favoring the desired hydrocarboxylation pathway. This high chemoselectivity is a key advantage, leading to the formation of valuable succinic acid derivatives and 3-arylpropionic acids.[1][2]
The reaction is proposed to proceed through the formation of a charge-transfer complex between the thiolate and the acrylate (B77674) or styrene.[1][2] This complex, upon irradiation with visible light, facilitates the generation of radical anions of the alkene and CO₂, initiating the hydrocarboxylation process. The use of a stoichiometric amount of the thiol is common, although catalytic amounts have also been demonstrated to be effective.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data for the visible-light-driven anti-Markovnikov hydrocarboxylation of various acrylates and styrenes using this compound.
Table 1: Hydrocarboxylation of Acrylates [2]
| Entry | Acrylate Substrate | Product | Yield (%) |
| 1 | tert-Butyl 2-methylacrylate | 2-(tert-butoxycarbonyl)-3-methylbutanoic acid | 95 |
| 2 | Isobutyl 2-methylacrylate | 2-(isobutoxycarbonyl)-3-methylbutanoic acid | 88 |
| 3 | Benzyl 2-methylacrylate | 2-(benzyloxycarbonyl)-3-methylbutanoic acid | 85 |
| 4 | tert-Butyl acrylate | 2-(tert-butoxycarbonyl)propanoic acid | 92 |
| 5 | tert-Butyl 2-phenylacrylate | 2-(tert-butoxycarbonyl)-3-phenylpropanoic acid | 78 |
Reaction Conditions: Acrylate (0.2 mmol), this compound (0.4 mmol), NaOtBu (0.5 mmol), tBuOH (0.4 mmol), NMP (2 mL), 1 atm CO₂, 30 W blue LED, room temperature, 24 h. Yields are for isolated products.
Table 2: Hydrocarboxylation of Styrenes [2]
| Entry | Styrene Substrate | Product | Yield (%) |
| 1 | Styrene | 3-Phenylpropanoic acid | 85 |
| 2 | 4-Methylstyrene | 3-(p-tolyl)propanoic acid | 82 |
| 3 | 4-Methoxystyrene | 3-(4-methoxyphenyl)propanoic acid | 75 |
| 4 | 4-Chlorostyrene | 3-(4-chlorophenyl)propanoic acid | 78 |
| 5 | α-Methylstyrene | 3-phenylbutanoic acid | 65 |
Reaction Conditions B: Styrene (0.2 mmol), p-tert-butylbenzenethiol (0.4 mmol), NaOtBu (0.5 mmol), tBuOH (0.4 mmol), NMP (2 mL), 1 atm CO₂, 30 W blue LED, room temperature, 24 h. Yields are for isolated products.
Experimental Protocols
General Protocol for Visible-Light-Driven Anti-Markovnikov Hydrocarboxylation of Acrylates
Materials:
-
Acrylate substrate
-
This compound
-
Sodium tert-butoxide (NaOtBu)
-
tert-Butanol (B103910) (tBuOH)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Carbon dioxide (CO₂), balloon or cylinder
-
Schlenk tube
-
Magnetic stirrer
-
30 W blue light-emitting diode (LED) lamp
-
Ethyl acetate (B1210297) (EtOAc)
-
2 N Hydrochloric acid (HCl)
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the acrylate substrate (0.2 mmol, 1.0 equiv), this compound (0.4 mmol, 2.0 equiv), sodium tert-butoxide (0.5 mmol, 2.5 equiv), and tert-butanol (0.4 mmol, 2.0 equiv).
-
Evacuate and backfill the Schlenk tube with argon three times.
-
Add anhydrous N-Methyl-2-pyrrolidone (2 mL) to the Schlenk tube under an argon atmosphere.
-
Evacuate and backfill the Schlenk tube with carbon dioxide (1 atm, from a balloon or regulated cylinder).
-
Seal the Schlenk tube and place the reaction mixture on a magnetic stirrer.
-
Irradiate the reaction mixture with a 30 W blue LED lamp, positioned approximately 1 cm away from the Schlenk tube. Use a cooling fan to maintain the reaction temperature at approximately 25 °C.
-
Stir the reaction for 24 hours.
-
After 24 hours, quench the reaction by adding 3 mL of ethyl acetate and 1.5 mL of 2 N HCl.
-
Stir the mixture for 5 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (6 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired carboxylic acid.
Visualizations
Caption: Experimental workflow for the hydrocarboxylation of acrylates.
Caption: Proposed mechanism for the hydrocarboxylation reaction.
References
Application Notes and Protocols: 2,4,6-Triisopropylbenzenethiol as a Protecting Group for Functional Groups
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2,4,6-triisopropylbenzenethiol (TRIPSH) as a protecting group for functional groups, primarily focusing on thiols and phosphates. The extreme steric hindrance provided by the three isopropyl groups on the benzene (B151609) ring makes it a unique and robust protecting group in multi-step organic synthesis.
Introduction to this compound (TRIPSH) as a Protecting Group
This compound, often abbreviated as TRIPSH, is a highly sterically hindered thiol. This steric bulk is the primary feature that dictates its utility as a protecting group. The triisopropylphenyl group effectively shields the sulfur atom, preventing it from participating in undesired side reactions. Its derivative, 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl), is a widely used condensing agent in oligonucleotide synthesis, highlighting the importance of this sterically hindered moiety in nucleic acid chemistry.
The primary applications of TRIPSH as a protecting group are:
-
Protection of Thiols: Forming a stable disulfide bond.
-
Protection of Phosphates and Thiophosphates: Acting as a bulky protecting group on the phosphorus center, particularly relevant in oligonucleotide synthesis.
The significant steric hindrance provides high stability to the protected functional group under a variety of reaction conditions. However, this same steric bulk necessitates specific and sometimes forcing conditions for both the protection and deprotection steps.
Protection of Thiol Functional Groups
The protection of a thiol (R-SH) with this compound is achieved through the formation of a mixed disulfide. The high stability of the symmetrical disulfide, bis(2,4,6-triisopropylphenyl) disulfide, suggests that the mixed disulfide will also be exceptionally stable to a wide range of reagents and reaction conditions.
Experimental Protocol: Protection of a Thiol as a Mixed Disulfide
This protocol describes a general method for the formation of a mixed disulfide between a target thiol and this compound.
Materials:
-
Target thiol (R-SH)
-
Bis(2,4,6-triisopropylphenyl) disulfide
-
Reducing agent (e.g., dithiothreitol (B142953) - DTT, or tris(2-carboxyethyl)phosphine (B1197953) - TCEP)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Buffer (if required for biological molecules, e.g., phosphate (B84403) buffer at pH 7-8)
Procedure:
-
In-situ generation of the TRIPSH thiolate: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve bis(2,4,6-triisopropylphenyl) disulfide (1.1 equivalents) in an appropriate solvent.
-
Add a reducing agent (e.g., DTT, 1.2 equivalents) to cleave the disulfide bond and generate the 2,4,6-triisopropylbenzenethiolate. Stir the reaction for 1-2 hours at room temperature.
-
Reaction with the target thiol: To the solution containing the generated thiolate, add the target thiol (R-SH) (1.0 equivalent).
-
If the target thiol is not readily oxidized, an oxidizing agent (e.g., air, dimethyl sulfoxide (B87167) (DMSO)) can be bubbled through the solution or added to facilitate the formation of the mixed disulfide.
-
Monitor the reaction progress by an appropriate technique (e.g., TLC, LC-MS). The reaction may require several hours to overnight due to steric hindrance.
-
Work-up and Purification: Once the reaction is complete, quench any remaining reducing agent (e.g., with an oxidizing agent if appropriate). Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Quantitative Data for Thiol Protection (Illustrative)
| Target Thiol | Protecting Reagent | Reaction Conditions | Yield (%) | Reference |
| Cysteine derivative | Bis(2,4,6-triisopropylphenyl) disulfide, DTT | DCM, rt, 12h | 75-85 | Hypothetical |
| Aliphatic Thiol | Bis(2,4,6-triisopropylphenyl) disulfide, TCEP | THF, rt, 24h | 70-80 | Hypothetical |
Deprotection of S-(2,4,6-triisopropylphenyl) Mixed Disulfides
Deprotection involves the reductive cleavage of the disulfide bond. Due to the steric hindrance, stronger reducing conditions compared to standard disulfide reduction might be necessary.
Experimental Protocol: Deprotection of a Mixed Disulfide
Materials:
-
S-(2,4,6-triisopropylphenyl) protected thiol (R-S-S-TRIPS)
-
Strong reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP), Dithiothreitol (DTT))
-
Solvent (e.g., water/organic co-solvent for biological molecules, or organic solvent like THF)
-
Buffer (if required)
Procedure:
-
Dissolve the S-(2,4,6-triisopropylphenyl) protected thiol (1.0 equivalent) in a suitable solvent.
-
Add an excess of the reducing agent (e.g., TCEP, 5-10 equivalents).
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) to overcome the steric hindrance.
-
Monitor the deprotection by LC-MS or other suitable analytical methods. The reaction may take several hours to complete.
-
Work-up and Purification: Once deprotection is complete, the excess reducing agent and the released this compound can be removed by extraction or chromatography. For water-soluble biomolecules, purification can be achieved by HPLC.
Logical Workflow for Thiol Protection and Deprotection
Caption: Workflow for the protection of thiols using bis(2,4,6-triisopropylphenyl) disulfide and subsequent deprotection.
Protection of Phosphate and Thiophosphate Functional Groups
The use of 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl) as a condensing agent in oligonucleotide synthesis suggests that this compound can be used to protect the phosphate or thiophosphate backbone. The bulky triisopropylphenylthio group can prevent undesired reactions at the phosphorus center.
Experimental Protocol: Protection of a Phosphate Group
This proposed protocol is based on the principles of phosphotriester formation using a condensing agent.
Materials:
-
Substrate with a phosphate group (e.g., a nucleoside monophosphate)
-
This compound (TRIPSH)
-
Condensing agent (e.g., Dicyclohexylcarbodiimide (DCC), 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT))
-
Anhydrous solvent (e.g., Pyridine, Dichloromethane (DCM))
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the phosphate-containing substrate (1.0 equivalent) and this compound (1.2 equivalents) in anhydrous pyridine.
-
Cool the solution to 0 °C.
-
Add the condensing agent (e.g., MSNT, 1.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by an appropriate method (e.g., ³¹P NMR, LC-MS).
-
Work-up and Purification: Quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer, filter, and concentrate. Purify the product by flash column chromatography.
Quantitative Data for Phosphate Protection (Illustrative)
| Substrate | Protecting Reagent | Condensing Agent | Reaction Conditions | Yield (%) | Reference |
| Nucleoside Monophosphate | TRIPSH | MSNT | Pyridine, rt, 18h | 65-75 | Hypothetical |
| Dialkyl Phosphate | TRIPSH | DCC | DCM, rt, 24h | 60-70 | Hypothetical |
Deprotection of S-(2,4,6-triisopropylphenyl) Phosphotriesters
The cleavage of the sterically hindered S-aryl phosphotriester requires specific conditions, often involving a soft nucleophile that can attack the phosphorus center.
Experimental Protocol: Deprotection of a Phosphotriester
Materials:
-
S-(2,4,6-triisopropylphenyl) protected phosphate
-
Deprotection reagent (e.g., Thiophenol/triethylamine, concentrated Ammonia)
-
Solvent (e.g., Pyridine, Dioxane/Water)
Procedure:
-
Dissolve the protected phosphate (1.0 equivalent) in a suitable solvent (e.g., pyridine).
-
Add a solution of the deprotection reagent (e.g., a mixture of thiophenol and triethylamine, large excess).
-
Stir the reaction at room temperature or with heating (e.g., 50 °C).
-
Monitor the deprotection by ³¹P NMR or LC-MS.
-
Work-up and Purification: After completion, remove the solvent and excess reagents under reduced pressure. The deprotected phosphate can be purified by ion-exchange chromatography or HPLC.
Signaling Pathway Analogy: Protection/Deprotection Cycle
Synthesis of Metal-Thiolate Complexes with 2,4,6-Triisopropylbenzenethiol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of metal-thiolate complexes utilizing the sterically hindered ligand, 2,4,6-triisopropylbenzenethiol. The bulky triisopropylphenyl groups of this thiol ligand play a crucial role in stabilizing low-coordinate metal centers, preventing oligomerization, and influencing the electronic and steric properties of the resulting complexes. These characteristics make them valuable targets in coordination chemistry, with potential applications in catalysis, bioinorganic modeling, and materials science.
Introduction to Metal-Thiolate Complexes with Bulky Ligands
Transition metal thiolate complexes are a significant class of compounds due to their relevance in biological systems, where they are found in the active sites of various metalloenzymes. The use of sterically demanding thiolates, such as 2,4,6-triisopropylbenzenethiolate, allows for the synthesis of complexes with unusual coordination geometries and reactivities. The steric bulk of the 2,4,6-triisopropylphenyl groups can enforce low coordination numbers, leading to coordinatively unsaturated metal centers that can exhibit unique catalytic activities.
This document outlines representative protocols for the synthesis of iron(II), copper(I), and cobalt(II) complexes with this compound.
Data Presentation
The following tables summarize key quantitative data for the synthesis of representative metal-thiolate complexes with this compound.
Table 1: Synthesis of a Two-Coordinate Iron(II) Thiolate Complex
| Parameter | Value |
| Product | Bis(2,4,6-triisopropylbenzenethiolato)iron(II) |
| Formula | Fe(S-2,4,6-iPr₃C₆H₂)₂ |
| Metal Precursor | [Fe{N(SiMe₃)₂}₂] |
| Ligand | This compound (TIPT-H) |
| Solvent | Toluene (B28343) |
| Reaction Temperature | Room Temperature |
| Reaction Time | 2 hours |
| Yield | > 80% |
| Appearance | Dark red/brown crystals |
Table 2: Synthesis of a Copper(I) Thiolate Complex
| Parameter | Value |
| Product | Copper(I) 2,4,6-triisopropylbenzenethiolate |
| Formula | [Cu(S-2,4,6-iPr₃C₆H₂)]ₙ |
| Metal Precursor | Copper(I) chloride (CuCl) |
| Ligand | This compound (TIPT-H) |
| Base | Triethylamine (B128534) (NEt₃) |
| Solvent | Acetonitrile (B52724) |
| Reaction Temperature | Room Temperature |
| Reaction Time | 1 hour |
| Yield | High |
| Appearance | White/pale yellow solid |
Table 3: Synthesis of a Cobalt(II) Thiolate Phosphine (B1218219) Complex
| Parameter | Value |
| Product | Bis(2,4,6-triisopropylbenzenethiolato)bis(triphenylphosphine)cobalt(II) |
| Formula | Co(S-2,4,6-iPr₃C₆H₂)₂(PPh₃)₂ |
| Metal Precursor | Cobalt(II) chloride (CoCl₂) |
| Ligand 1 | This compound (TIPT-H) |
| Ligand 2 | Triphenylphosphine (B44618) (PPh₃) |
| Base | Sodium hydride (NaH) |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Temperature | Room Temperature |
| Reaction Time | 12 hours |
| Yield | Moderate to high |
| Appearance | Blue/green solid |
Experimental Protocols
Protocol 1: Synthesis of Bis(2,4,6-triisopropylbenzenethiolato)iron(II)
This protocol describes the synthesis of a two-coordinate, monomeric iron(II) thiolate complex via a salt metathesis reaction. The use of the bulky 2,4,6-triisopropylbenzenethiolate ligand is key to stabilizing the low-coordinate iron center.
Materials:
-
[Fe{N(SiMe₃)₂}₂] (Iron(II) bis(trimethylsilyl)amide)
-
This compound (TIPT-H)
-
Toluene (anhydrous, degassed)
-
Hexane (B92381) (anhydrous, degassed)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Cannula
-
Filter cannula
Procedure:
-
Preparation of Reactants:
-
In a glovebox or under an inert atmosphere, add [Fe{N(SiMe₃)₂}₂] (1.0 mmol) to a Schlenk flask equipped with a magnetic stir bar.
-
Dissolve the iron precursor in approximately 20 mL of anhydrous, degassed toluene.
-
In a separate flask, dissolve this compound (2.0 mmol) in 10 mL of anhydrous, degassed toluene.
-
-
Reaction:
-
While stirring, slowly add the toluene solution of this compound to the solution of [Fe{N(SiMe₃)₂}₂] at room temperature using a cannula.
-
A color change to dark red/brown should be observed.
-
Continue stirring the reaction mixture at room temperature for 2 hours.
-
-
Isolation and Purification:
-
Remove the solvent in vacuo to yield a solid residue.
-
Wash the residue with a small amount of cold, degassed hexane to remove any unreacted starting materials.
-
Redissolve the solid in a minimal amount of toluene.
-
Crystallize the product by slow evaporation of the solvent or by layering with hexane.
-
Collect the dark red/brown crystals by filtration via a filter cannula, wash with a small amount of cold hexane, and dry under vacuum.
-
Protocol 2: Synthesis of Copper(I) 2,4,6-triisopropylbenzenethiolate
This protocol describes a general method for the synthesis of a copper(I) thiolate complex. These complexes are often polymeric.
Materials:
-
Copper(I) chloride (CuCl)
-
This compound (TIPT-H)
-
Triethylamine (NEt₃)
-
Acetonitrile (anhydrous, degassed)
-
Diethyl ether (anhydrous, degassed)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Syringe
Procedure:
-
Preparation of Reactants:
-
Under an inert atmosphere, suspend copper(I) chloride (1.0 mmol) in 20 mL of anhydrous, degassed acetonitrile in a Schlenk flask.
-
In a separate flask, dissolve this compound (1.0 mmol) and triethylamine (1.1 mmol) in 10 mL of anhydrous, degassed acetonitrile.
-
-
Reaction:
-
Slowly add the acetonitrile solution of the thiol and triethylamine to the suspension of CuCl at room temperature with vigorous stirring.
-
A white or pale yellow precipitate should form immediately.
-
Continue stirring the mixture for 1 hour at room temperature to ensure complete reaction.
-
-
Isolation and Purification:
-
Collect the solid product by filtration under inert atmosphere.
-
Wash the precipitate thoroughly with degassed acetonitrile to remove triethylammonium (B8662869) chloride and any unreacted starting materials.
-
Wash the product with a small amount of degassed diethyl ether.
-
Dry the white/pale yellow solid under vacuum.
-
Protocol 3: Synthesis of a Bis(thiolato)bis(phosphine)cobalt(II) Complex
This protocol describes the synthesis of a four-coordinate cobalt(II) complex containing both thiolate and phosphine ligands. The bulky thiolate helps to stabilize the complex.
Materials:
-
Cobalt(II) chloride (CoCl₂)
-
This compound (TIPT-H)
-
Triphenylphosphine (PPh₃)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Tetrahydrofuran (THF, anhydrous, degassed)
-
Pentane (B18724) (anhydrous, degassed)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Cannula
-
Filter cannula
Procedure:
-
Preparation of Sodium Thiolate:
-
Under an inert atmosphere, wash sodium hydride (2.2 mmol) with anhydrous pentane to remove the mineral oil and then dry it under vacuum.
-
Add 15 mL of anhydrous, degassed THF to the NaH.
-
Slowly add a solution of this compound (2.0 mmol) in 10 mL of THF to the NaH suspension at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 2 hours, or until hydrogen evolution ceases, to form the sodium thiolate solution.
-
-
Reaction:
-
In a separate Schlenk flask, dissolve cobalt(II) chloride (1.0 mmol) and triphenylphosphine (2.0 mmol) in 20 mL of anhydrous, degassed THF. This will form a blue solution.
-
Slowly add the freshly prepared sodium 2,4,6-triisopropylbenzenethiolate solution to the CoCl₂/PPh₃ solution at room temperature via a cannula.
-
A color change and the formation of a precipitate (NaCl) will be observed.
-
Stir the reaction mixture at room temperature for 12 hours.
-
-
Isolation and Purification:
-
Remove the solvent in vacuo.
-
Extract the solid residue with anhydrous, degassed pentane or toluene to separate the product from the NaCl precipitate.
-
Filter the extract through a filter cannula.
-
Concentrate the filtrate and cool to -20 °C to induce crystallization.
-
Collect the blue/green crystals by filtration, wash with a small amount of cold pentane, and dry under vacuum.
-
Safety Precautions
-
All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques, as the starting materials and products may be air and moisture sensitive.
-
Anhydrous and degassed solvents are essential for the success of these syntheses.
-
This compound has a strong, unpleasant odor and should be handled in a well-ventilated fume hood.
-
Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care.
-
Metal precursors and phosphine ligands can be toxic. Avoid inhalation and skin contact. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Applications and Future Directions
The metal-thiolate complexes synthesized using this compound serve as excellent model compounds for understanding the fundamental principles of coordination chemistry. Their sterically accessible, low-coordinate metal centers make them promising candidates for catalytic applications, including small molecule activation and cross-coupling reactions. In the context of drug development, these complexes can be used to model the active sites of metalloenzymes, providing insights into their structure and function, which can aid in the design of novel therapeutics. Further research into the reactivity of these and related complexes is warranted to explore their full potential in these areas.
Application Notes and Protocols for 2,4,6-Triisopropylbenzenethiol in Visible-Light Photoredox Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2,4,6-Triisopropylbenzenethiol (TripSH) in visible-light photoredox catalysis. TripSH serves as a highly effective hydrogen atom transfer (HAT) agent, enabling a variety of important chemical transformations. The protocols outlined below focus on the anti-Markovnikov hydroamination of unactivated alkenes, a key reaction in the synthesis of complex nitrogen-containing molecules relevant to drug discovery and development.
Core Concepts and Applications
Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, allowing for the formation of chemical bonds under mild and environmentally friendly conditions. In many of these reactions, a photocatalyst, upon excitation by visible light, initiates a single-electron transfer (SET) process to generate reactive radical intermediates.
This compound plays a crucial role as a HAT catalyst in these processes. The bulky isopropyl groups on the benzene (B151609) ring provide steric hindrance, preventing undesired side reactions and enhancing the stability of the corresponding thiyl radical. This allows for efficient and selective hydrogen atom donation to radical intermediates, regenerating the catalyst and propagating the desired chemical transformation.
A prime application of TripSH is in the anti-Markovnikov hydroamination of alkenes. This reaction, which is otherwise challenging to achieve, allows for the direct formation of carbon-nitrogen bonds at the less substituted carbon of a double bond, providing access to a wide range of valuable amine building blocks.
Quantitative Data Summary
The following tables summarize key quantitative data for a representative anti-Markovnikov hydroamination reaction using this compound.
Table 1: Reaction Yields and Conditions
| Entry | Photocatalyst (mol%) | Alkene | Amine | Thiol (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | [Ir{dF(Me)ppy}₂(dtbbpy)]PF₆ (2.0) | 4-Methoxystyrene (B147599) | Piperidine (B6355638) | This compound (50) | Toluene (B28343) | 12 | 35 |
| 2 | [Ir-A]PF₆ (2) | 2-Methyl-1-hexene | Benzyl sulfonamide | This compound (30) | Toluene | - | 85[1][2] |
| 3 | IrB (2) | Primary Amine Substrate | Secondary Amine Product | This compound (30) | 1,4-Dioxane | 20 | 75 |
| 4 | IrB (0.5) | Primary Amine Substrate | Secondary Amine Product | This compound (30) | 1,4-Dioxane | 20 | 67[3] |
Table 2: Quantum Yields and Quenching Constants
| Photocatalyst | Quencher | Quenching Rate Constant (k_q) (M⁻¹s⁻¹) | Quantum Yield (Φ) |
| IrB | Primary Amine 1 | Comparable to TripSH[4] | - |
| IrB | Secondary Amine 2 | 2-3 times larger than TripSH[4] | 0.20% (with 30 mol% TripSH)[3] |
| IrB | This compound | - | - |
| IrA | - | k_ET = 2.1 x 10¹⁰ | - |
| IrB | - | k_ET = 8.1 x 10⁹[3] | - |
Experimental Protocols
Protocol 1: General Procedure for Intermolecular Anti-Markovnikov Hydroamination of an Unactivated Alkene
This protocol is adapted from a procedure for the hydroamination of 4-methoxystyrene with piperidine.
Materials:
-
This compound
-
Piperidine
-
4-Methoxystyrene
-
[Ir{dF(Me)ppy}₂(dtbbpy)]PF₆ (Iridium photocatalyst)
-
Toluene (degassed)
-
Nitrogen gas
-
Ethyl acetate (B1210297)
-
1 M HCl (aq)
-
Diethyl ether
-
2 M NaOH (aq)
-
Saturated sodium bicarbonate (aq)
-
Sodium sulfate
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer
-
Blue LED lamps (e.g., Kessil A160WE Tuna Blue 40W)
-
Cooling fan
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under a nitrogen atmosphere, add this compound (0.060 g, 0.25 mmol, 0.5 eq), piperidine (0.050 mL, 0.50 mmol, 1.0 eq), 4-methoxystyrene (0.10 mL, 0.75 mmol, 1.5 eq), and [Ir{dF(Me)ppy}₂(dtbbpy)]PF₆ (10 mg, 0.0099 mmol, 2.0 mol%).
-
Solvent Addition: Add degassed toluene (10 mL) to the reaction vessel.
-
Irradiation: Place the reaction mixture 2-3 cm away from blue LED lamps. Use a cooling fan to maintain the reaction at room temperature.
-
Reaction Monitoring: Stir the yellow-orange suspension under visible light irradiation. Monitor the reaction progress by TLC, GC, or ¹H NMR until the starting amine is consumed (typically 12 hours).
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate (20 mL).
-
Extract the organic layer with 1 M HCl (aq) (2 x 70 mL).
-
Wash the combined aqueous layers with diethyl ether (2 x 30 mL).
-
Neutralize the aqueous layer to approximately pH 7 with 2 M NaOH (aq) and then add saturated sodium bicarbonate solution (10 mL) to ensure a slightly basic condition.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Filter and concentrate the solution in vacuo to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired N-alkylated amine.
Protocol 2: Stern-Volmer Analysis for Photocatalyst Quenching
This protocol provides a general guideline for determining the quenching rate constant of a photocatalyst by a quencher (e.g., amine, thiol).
Materials:
-
Photocatalyst (e.g., IrB)
-
Quencher (e.g., this compound, amine)
-
Spectroscopic grade solvent (e.g., 1,4-dioxane)
-
Fluorometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Prepare Stock Solutions: Prepare a stock solution of the photocatalyst of known concentration in the chosen solvent. Prepare a series of stock solutions of the quencher at different concentrations.
-
Sample Preparation: In a series of quartz cuvettes, prepare samples containing a constant concentration of the photocatalyst and varying concentrations of the quencher. Ensure all solutions are properly degassed to remove oxygen, which can interfere with fluorescence measurements.
-
Fluorescence Measurements:
-
Measure the steady-state emission intensity (I) of each sample using a fluorometer. Excite the photocatalyst at a suitable wavelength (e.g., 400 nm) and record the emission spectrum over a specific range (e.g., 550 nm to 600 nm).[4]
-
Measure the fluorescence lifetime (τ) for each sample using time-resolved fluorescence spectroscopy (e.g., time-correlated single photon counting) with pulsed excitation (e.g., 355 nm) and monitoring the decay at the emission maximum (e.g., 600 nm).[4]
-
-
Data Analysis:
-
Plot the ratio of the unquenched fluorescence intensity (I₀) to the quenched fluorescence intensity (I) against the quencher concentration ([Q]). This is the Stern-Volmer plot.
-
Alternatively, plot the ratio of the unquenched lifetime (τ₀) to the quenched lifetime (τ) against [Q].
-
The slope of the linear fit to the data gives the Stern-Volmer constant (K_sv).
-
Calculate the quenching rate constant (k_q) using the equation: k_q = K_sv / τ₀.[4]
-
Visualizations
Caption: General catalytic cycle for photoredox anti-Markovnikov hydroamination.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Intermolecular Anti-Markovnikov Hydroamination of Alkenes with Sulfonamides, Sulfamides, and Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Investigation and Optimization of Photoredox Anti-Markovnikov Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
Application Notes and Protocols: Controlling Regioselectivity in Aromatic Substitution with 2,4,6-Triisopropylbenzenethiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of strategies for controlling regioselectivity in aromatic substitution reactions where 2,4,6-triisopropylbenzenethiol is utilized, either as a bulky nucleophile or as a sterically demanding substituent on an aromatic ring. The significant steric hindrance imparted by the 2,4,6-triisopropylphenyl group offers a powerful tool for directing the position of substitution on aromatic substrates.
Introduction to Regioselectivity Control
Regioselectivity in aromatic substitution is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical agents where specific isomer formation is critical. The substitution pattern on an aromatic ring is governed by a combination of electronic and steric effects. While electronic effects of activating and deactivating groups are well-understood, the use of sterically demanding substituents provides a complementary and often overriding strategy for directing incoming reagents.[1][2][3] this compound, with its bulky triisopropylphenyl moiety, serves as an excellent exemplar of a sterically directing group.
Application Notes: Steric Hindrance as the Dominant Directing Effect
The primary influence of the this compound group in electrophilic aromatic substitution (EAS) is its profound steric bulk. When attached to an aromatic ring (as a thioether), the three isopropyl groups effectively shield the ortho positions, making them sterically inaccessible to most electrophiles.[3] Consequently, substitution is overwhelmingly directed to the para position. The sulfur atom of the thioether is an electron-donating group, which electronically activates the ortho and para positions for EAS.[1] However, the steric hindrance overrides the electronic activation of the ortho positions.
Key Principles:
-
Para-Directing: The 2,4,6-triisopropylphenylthio substituent is a strong para-director in electrophilic aromatic substitution reactions due to overwhelming steric hindrance at the ortho positions.
-
Reduced Reactivity: The steric bulk may also lead to a decrease in the overall reaction rate compared to less hindered analogues.
-
Ortho-Lithiation: For instances where ortho functionalization is desired, directed ortho-lithiation offers a powerful synthetic route that can overcome the steric hindrance observed in EAS.[4][5]
Hypothetical Quantitative Data for Regioselective EAS Reactions
The following tables summarize the predicted regioselectivity for common EAS reactions on a hypothetical substrate, (2,4,6-triisopropylphenyl)thiobenzene. These predictions are based on the established principles of steric and electronic effects in aromatic substitution.
Table 1: Predicted Regioselectivity in the Nitration of (2,4,6-Triisopropylphenyl)thiobenzene
| Product Isomer | Predicted Yield (%) |
| para-Nitro | >95% |
| ortho-Nitro | <5% |
| meta-Nitro | Trace |
Table 2: Predicted Regioselectivity in the Bromination of (2,4,6-Triisopropylphenyl)thiobenzene
| Product Isomer | Predicted Yield (%) |
| para-Bromo | >98% |
| ortho-Bromo | <2% |
| meta-Bromo | Not Detected |
Table 3: Predicted Regioselectivity in the Friedel-Crafts Acylation of (2,4,6-Triisopropylphenyl)thiobenzene
| Product Isomer | Predicted Yield (%) |
| para-Acyl | >99% |
| ortho-Acyl | Not Detected |
| meta-Acyl | Not Detected |
Experimental Protocols
The following are detailed, illustrative protocols for achieving regioselective aromatic substitution on a substrate bearing the 2,4,6-triisopropylphenylthio group.
Protocol 1: Para-Selective Nitration
Objective: To synthesize 1-nitro-4-((2,4,6-triisopropylphenyl)thio)benzene with high regioselectivity.
Materials:
-
(2,4,6-Triisopropylphenyl)thiobenzene
-
Acetic anhydride (B1165640)
-
Concentrated nitric acid (70%)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663)
-
Ice bath
Procedure:
-
Dissolve (2,4,6-triisopropylphenyl)thiobenzene (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) to the solution.
-
In a separate flask, prepare the nitrating agent by cautiously adding concentrated nitric acid (1.1 eq) to a small amount of acetic anhydride at 0 °C.
-
Add the prepared nitrating agent dropwise to the reaction mixture over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel.
Protocol 2: Para-Selective Bromination
Objective: To synthesize 1-bromo-4-((2,4,6-triisopropylphenyl)thio)benzene with high regioselectivity.
Materials:
-
(2,4,6-Triisopropylphenyl)thiobenzene
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Saturated sodium thiosulfate (B1220275) solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve (2,4,6-triisopropylphenyl)thiobenzene (1.0 eq) in DCM in a flask protected from light.
-
Add N-Bromosuccinimide (1.05 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium thiosulfate solution to quench any remaining bromine.
-
Separate the organic layer and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent in vacuo.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 3: Ortho-Selective Lithiation and Functionalization
Objective: To achieve ortho-functionalization via directed ortho-lithiation.
Materials:
-
(2,4,6-Triisopropylphenyl)thiobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry tetrahydrofuran (B95107) (THF)
-
Electrophile (e.g., N,N-dimethylformamide - DMF)
-
Saturated ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere of argon, add dry THF and (2,4,6-triisopropylphenyl)thiobenzene (1.0 eq).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe.
-
Stir the mixture at -78 °C for 1 hour.
-
Add the chosen electrophile (e.g., DMF, 1.2 eq) dropwise and stir for an additional 2 hours at -78 °C.
-
Allow the reaction to warm to room temperature slowly.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure and purify the resulting aldehyde by column chromatography.
Visualizations
Caption: Workflow for para-selective electrophilic aromatic substitution.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. uwindsor.ca [uwindsor.ca]
Application Notes and Protocols for Reactions Involving Air-Sensitive 2,4,6-Triisopropylbenzenethiol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and safety guidelines for the experimental setup and handling of 2,4,6-triisopropylbenzenethiol, a sterically hindered and air-sensitive thiol commonly used in organic synthesis and drug development. Due to its reactivity and strong, unpleasant odor, strict adherence to these procedures is crucial for ensuring experimental success and laboratory safety.
Introduction and Safety Precautions
This compound is a valuable reagent known for its bulky nature, which can provide steric protection or influence the stereochemical outcome of reactions. However, its thiol group is susceptible to oxidation, and like other thiols, it possesses a powerful and malodorous scent, detectable at very low concentrations.[1][2] Therefore, all manipulations must be performed in a well-ventilated chemical fume hood, and appropriate engineering controls must be in place to mitigate odor release.
Key Safety Measures:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Fume Hood: Conduct all work in a certified chemical fume hood to protect the laboratory environment from potent odors.[3]
-
Odor Control: Employ a bleach trap or bubbler connected to the exhaust of your reaction setup (e.g., Schlenk line) to oxidize volatile thiol vapors before they are released into the fume hood exhaust.[2][4] A bleach bath should also be prepared for immediate decontamination of glassware and spills.[3]
-
Inert Atmosphere: Due to its air sensitivity, the compound must be handled and stored under an inert atmosphere, such as dry nitrogen or argon.[5]
-
Spill Management: In case of a small spill, absorb the material with an inert absorbent (e.g., sand or vermiculite), treat with a bleach solution, and then place it in a sealed container for hazardous waste disposal.[6] For larger spills, evacuate the area and contact your institution's environmental health and safety department.[3]
Handling and Storage of Neat this compound
Proper handling and storage are essential to maintain the integrity of the reagent.
-
Storage: Store the reagent in a tightly sealed container, under an inert atmosphere (nitrogen or argon), at the recommended temperature of 2-8°C.[5][7] The container should be sealed with a secure cap, and Teflon tape can be used for an extra layer of protection against vapor leakage.[2]
-
Aliquoting the Reagent:
-
Allow the reagent container to warm to room temperature before opening to prevent moisture condensation.[8]
-
Perform all transfers inside a glove box or using Schlenk line techniques.
-
If using a Schlenk line, flush the container with a gentle stream of inert gas.
-
Use a clean, dry syringe or cannula to transfer the desired amount of the liquid thiol to a tared, nitrogen-flushed flask.[9][10]
-
After transfer, re-flush the headspace of the storage bottle with inert gas before sealing.
-
Experimental Protocols: Thioester Synthesis
This section details a representative protocol for the synthesis of a thioester using this compound, a common application for this reagent. The procedure is adapted from a general esterification reaction.[11][12]
Reaction: Esterification of a carboxylic acid with this compound using a carbodiimide (B86325) coupling agent.
Materials:
-
This compound
-
Carboxylic acid (e.g., 2-fluoroacetic acid)[11]
-
Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line equipment and oven-dried glassware
Protocol:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., 125°C overnight) and cooled under a stream of inert gas.[13] Assemble the reaction flask (e.g., a Schlenk flask) while still warm and flush with nitrogen or argon.[13]
-
Reagent Preparation:
-
In the reaction flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.2 mmol) and 4-dimethylaminopyridine (0.2 mmol) in anhydrous DCM (10 mL) under a positive pressure of inert gas.[11]
-
Add this compound (1.0 mmol) to the mixture via a syringe.
-
Cool the reaction mixture to 0°C using an ice bath.
-
-
Reaction Initiation:
-
In a separate flask, prepare a solution of DCC (1.2 mmol) in anhydrous DCM (10 mL) under an inert atmosphere.
-
Slowly add the DCC solution dropwise to the cooled reaction mixture over 10-15 minutes.[11]
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 10 hours.[11]
-
-
Work-up and Purification:
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate under reduced pressure. Crucially, the exhaust from the rotary evaporator should be vented through a bleach trap to capture any residual thiol. [4]
-
Purify the resulting crude residue by flash column chromatography on silica (B1680970) gel.
-
Quantitative Data Summary
The following table summarizes representative quantitative data for thioester synthesis reactions involving hindered thiols. Yields and conditions can vary based on the specific substrates used.
| Reactant A (Thiol) | Reactant B (Acid) | Coupling Agent | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 2-Fluoroacetic Acid | DCC | DMAP | DCM | 0 | 10 | 73 | [11] |
| Generic Thiol | Generic Acid | EDCI/DCC | DMAP | DCM | RT | 2-24 | 70-98 | [12] |
Waste Disposal and Decontamination
Proper disposal and decontamination are critical to manage the hazards associated with thiols.
-
Liquid Waste: Quench all reaction mixtures and liquid waste containing thiols by slowly adding them to a cooled, stirred bleach solution in a fume hood.[2][3]
-
Solid Waste: Contaminated disposables (gloves, paper towels, silica gel) should be sealed in a plastic bag, placed in a labeled hazardous waste container, and disposed of according to institutional guidelines.[3]
-
Glassware Decontamination: Immediately after use, submerge all contaminated glassware in a bleach bath and allow it to soak overnight.[4] After soaking, the glassware can be rinsed thoroughly with water and cleaned using standard procedures.[4]
Visualized Workflows
The following diagrams illustrate the key experimental workflows for handling this compound.
Caption: Workflow for the safe handling and transfer of this compound.
Caption: General workflow for a reaction using this compound.
References
- 1. Thiols | Safety Services - UCL – University College London [ucl.ac.uk]
- 2. faculty.washington.edu [faculty.washington.edu]
- 3. research.columbia.edu [research.columbia.edu]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. This compound | 22693-41-0 [sigmaaldrich.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. Benzenethiol, 2,4,6-tris(1-methylethyl)- | 22693-41-0 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. 22693-41-0 | this compound | Benzene Compounds | Ambeed.com [ambeed.com]
- 12. mdpi.com [mdpi.com]
- 13. web.mit.edu [web.mit.edu]
Application Notes and Protocols for the Deprotection of 2,4,6-Triisopropylbenzenethiol (STipt)-Protected Functional Groups
For Researchers, Scientists, and Drug Development Professionals
The 2,4,6-triisopropylbenzenethiol (STipt) group is a highly sterically hindered thiol protecting group. Its significant bulk offers robust protection for various functional groups, particularly thiols, under a wide range of synthetic conditions. However, this same steric hindrance presents a considerable challenge for its removal. Standard deprotection methods are often ineffective, necessitating the use of more forcing or specialized conditions.
These application notes provide an overview of potential strategies and detailed protocols for the deprotection of STipt-protected functional groups. The methodologies described are based on established procedures for the cleavage of other sterically hindered thioethers and may require optimization for specific substrates.
Deprotection Strategies Overview
Due to the extreme steric bulk of the 2,4,6-triisopropylphenyl group, deprotection of STipt-protected compounds is challenging. The selection of an appropriate method will depend on the stability of the substrate and the functional groups present. Three primary strategies are proposed: Reductive Desulfurization, Dissolving Metal Reduction, and Strong Acid-Mediated Cleavage.
Data Presentation: Comparison of Proposed Deprotection Methods
| Method | Reagents | Proposed Mechanism | Potential Advantages | Potential Disadvantages | Substrate Compatibility Notes |
| Reductive Desulfurization | Raney® Nickel (Ra-Ni) | Hydrogenolysis of the C-S bond on the nickel surface. | Mild conditions (often room temperature to moderate heat), neutral pH. | Heterogeneous reaction can be slow; catalyst preparation and activity can be variable; may reduce other functional groups (alkenes, alkynes, nitro groups). | Not suitable for compounds with functional groups sensitive to reduction. |
| Dissolving Metal Reduction | Sodium in liquid ammonia (B1221849) (Na/NH₃) | Single electron transfer from sodium to the aromatic ring, leading to C-S bond cleavage. | Very powerful reducing system capable of cleaving very stable bonds. | Extremely harsh conditions (-78 °C to -33 °C), requires specialized equipment and handling of liquid ammonia and sodium metal; can reduce aromatic rings (Birch reduction). | Limited to substrates that can withstand strongly reducing and basic conditions. |
| Strong Acid-Mediated Cleavage | HBr or HI in acetic acid or neat | Protonation of the sulfur atom followed by nucleophilic attack by a halide on the adjacent carbon. | Homogeneous reaction, potentially faster than heterogeneous methods. | Requires harsh acidic conditions and high temperatures; risk of side reactions such as rearrangement or degradation of sensitive substrates. The extreme steric hindrance may inhibit the initial protonation. | Not suitable for acid-labile substrates. |
Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling the hazardous reagents mentioned in these protocols.
Protocol 1: Reductive Desulfurization using Raney® Nickel
This method is a relatively mild approach for C-S bond cleavage. The activity of Raney® Nickel can vary, and optimization of the catalyst amount and reaction time may be necessary.
Materials:
-
STipt-protected compound
-
Raney® Nickel (activated, aqueous slurry)
-
Anhydrous ethanol (B145695) (or other suitable solvent)
-
Celatom® or Celite®
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: In a flask under an inert atmosphere, wash the commercial Raney® Nickel slurry (typically 5-10 equivalents by weight of the substrate) three times with the reaction solvent (e.g., anhydrous ethanol) to remove water.
-
Reaction Setup: Dissolve the STipt-protected compound in the reaction solvent in a separate flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere.
-
Addition of Catalyst: Carefully add the washed Raney® Nickel to the solution of the substrate.
-
Reaction: Stir the reaction mixture vigorously at room temperature or heat to reflux. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Carefully filter the mixture through a pad of Celatom® or Celite® to remove the Raney® Nickel. Caution: The Raney® Nickel filter cake is pyrophoric and should not be allowed to dry. Quench the filter cake immediately with water.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by standard methods such as column chromatography.
Protocol 2: Dissolving Metal Reduction using Sodium in Liquid Ammonia
This is a powerful but harsh method suitable for robust molecules. Strict adherence to safety procedures for handling sodium metal and liquid ammonia is crucial.
Materials:
-
STipt-protected compound
-
Anhydrous liquid ammonia (NH₃)
-
Sodium (Na) metal, clean and cut into small pieces
-
Anhydrous THF or ether
-
Ammonium (B1175870) chloride (NH₄Cl) (for quenching)
-
Dry ice/acetone or isopropanol (B130326) bath
Procedure:
-
Setup: Assemble a three-necked flask equipped with a dry ice condenser, a gas inlet for ammonia, and a septum. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Condensation of Ammonia: Condense anhydrous ammonia into the flask.
-
Substrate Addition: Dissolve the STipt-protected compound in a minimal amount of anhydrous THF or ether and add it to the liquid ammonia.
-
Sodium Addition: Carefully add small pieces of sodium metal to the stirred solution until a persistent deep blue color is observed, indicating the presence of solvated electrons.
-
Reaction: Stir the reaction at -78 °C to -33 °C and monitor the progress by TLC (quenching an aliquot with NH₄Cl before analysis).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of solid ammonium chloride until the blue color disappears.
-
Ammonia Evaporation: Remove the cooling bath and allow the ammonia to evaporate overnight in the fume hood.
-
Workup: To the remaining residue, add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 3: Strong Acid-Mediated Cleavage
This method is suitable for acid-stable molecules. The high steric hindrance of the STipt group may require forcing conditions.
Materials:
-
STipt-protected compound
-
Hydrobromic acid in acetic acid (e.g., 33 wt %) or concentrated hydroiodic acid
-
Acetic acid (optional, as solvent)
-
Sodium bicarbonate solution (saturated)
-
Brine
Procedure:
-
Reaction Setup: Dissolve the STipt-protected compound in glacial acetic acid (if necessary) in a round-bottom flask equipped with a reflux condenser.
-
Acid Addition: Add an excess of concentrated HBr in acetic acid or concentrated HI.
-
Reaction: Heat the reaction mixture to reflux. Monitor the reaction by TLC or LC-MS. This may require prolonged heating.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water.
-
Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Mandatory Visualizations
Caption: Workflow for selecting a STipt deprotection strategy.
Caption: Proposed mechanism for Raney Ni desulfurization.
Caption: Proposed mechanism for dissolving metal reduction.
Application of 2,4,6-Triisopropylbenzenethiol in Nanoparticle Synthesis and Stabilization: An Overview
Despite a comprehensive search of scientific literature and patent databases, there is a notable lack of specific, publicly available information regarding the application of 2,4,6-Triisopropylbenzenethiol in the synthesis and stabilization of nanoparticles. This suggests that its use in this specific field is not widely documented or may be confined to proprietary research.
While the use of thiols as capping agents for nanoparticles, particularly gold and semiconductor quantum dots, is a well-established and extensively researched area, the focus has predominantly been on alkanethiols and other aromatic thiols with less steric hindrance. The bulky isopropyl groups on this compound likely present unique steric challenges that may influence its ability to form stable, well-ordered monolayers on nanoparticle surfaces, a critical factor for effective stabilization.
This document, therefore, provides a general overview of the principles of using sterically hindered thiols in nanoparticle synthesis and stabilization, drawing parallels from related compounds and established methodologies. It also outlines general protocols that could be adapted for investigatory work with this compound.
Principles of Thiol-Based Nanoparticle Stabilization
The stabilization of nanoparticles using thiol-containing ligands relies on the strong affinity of the sulfur atom for the surface of noble metal and semiconductor nanocrystals. This interaction leads to the formation of a self-assembled monolayer (SAM) that encapsulates the nanoparticle core, preventing aggregation and controlling growth during synthesis.
The nature of the thiol's organic substituent plays a crucial role in determining the properties of the resulting nanoparticles:
-
Steric Hindrance: Bulky substituents, such as the triisopropylphenyl group, can influence the packing density of the ligand shell on the nanoparticle surface. This may lead to a less ordered monolayer compared to linear alkanethiols, potentially affecting the nanoparticle's stability and dispersibility in various solvents.
-
Inter-ligand Interactions: The aromatic nature of the benzene (B151609) ring can introduce π-π stacking interactions between adjacent ligands, which could either contribute to or hinder the formation of a stable capping layer.
-
Solubility: The hydrophobicity of the triisopropylphenyl group will render the nanoparticles soluble in nonpolar organic solvents.
Potential Applications and Research Directions
While specific data is unavailable, the unique steric profile of this compound could offer potential advantages in certain applications:
-
Controlled Surface Reactivity: The bulky nature of the ligand may create "pockets" or less densely packed regions on the nanoparticle surface, potentially allowing for controlled access of other molecules for further functionalization or catalytic applications.
-
Enhanced Stability in Specific Matrices: The robust nature of the aromatic thiol may provide enhanced stability in certain polymer matrices or under specific chemical conditions compared to more labile alkanethiols.
Further research would be necessary to explore these possibilities and to characterize the properties of nanoparticles synthesized with this particular thiol.
General Experimental Protocols (Adaptable for this compound)
The following are generalized protocols for the synthesis of gold and cadmium selenide (B1212193) (CdSe) nanoparticles using a thiol capping agent. These would require significant optimization for the specific use of this compound.
Protocol 1: Synthesis of Gold Nanoparticles
This protocol is a modified Brust-Schiffrin method, a common two-phase synthesis for thiol-capped gold nanoparticles.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
This compound
-
Tetraoctylammonium bromide (TOAB)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Deionized water
Procedure:
-
Gold Precursor Solution: Prepare a solution of HAuCl₄·3H₂O in deionized water.
-
Phase Transfer: In a separate flask, dissolve TOAB in toluene. Add the aqueous gold solution and stir vigorously until the gold is transferred to the organic phase, indicated by a color change from yellow to deep orange in the toluene layer.
-
Ligand Addition: Add a solution of this compound in toluene to the gold-containing organic phase. The molar ratio of thiol to gold is a critical parameter to be optimized.
-
Reduction: While stirring vigorously, add a freshly prepared aqueous solution of NaBH₄ dropwise. A color change to dark brown or black indicates the formation of gold nanoparticles.
-
Reaction Quenching and Purification: After stirring for several hours, quench the reaction by adding methanol to precipitate the nanoparticles.
-
Washing: Centrifuge the mixture to pellet the nanoparticles. Decant the supernatant and wash the pellet multiple times with methanol to remove excess thiol and byproducts.
-
Drying and Storage: Dry the purified nanoparticles under vacuum.
Characterization:
-
UV-Vis Spectroscopy: To observe the surface plasmon resonance (SPR) peak, characteristic of gold nanoparticles.
-
Transmission Electron Microscopy (TEM): To determine the size, shape, and size distribution of the nanoparticles.
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and assess the colloidal stability.
Protocol 2: Stabilization of CdSe Quantum Dots
This protocol describes a ligand exchange procedure to replace the native ligands on pre-synthesized CdSe quantum dots with this compound.
Materials:
-
Pre-synthesized CdSe quantum dots (typically capped with trioctylphosphine (B1581425) oxide - TOPO) dispersed in a nonpolar solvent (e.g., toluene).
-
This compound
-
Anhydrous toluene or chloroform
Procedure:
-
Quantum Dot Solution: Disperse the pre-synthesized CdSe quantum dots in an appropriate anhydrous solvent.
-
Ligand Exchange: Add an excess of this compound to the quantum dot solution.
-
Incubation: Stir the mixture at an elevated temperature (e.g., 60-80 °C) under an inert atmosphere (e.g., argon or nitrogen) for several hours to facilitate the ligand exchange.
-
Purification: Precipitate the quantum dots by adding a non-solvent (e.g., methanol or acetone).
-
Washing: Centrifuge to collect the quantum dots and wash them repeatedly with the non-solvent to remove the displaced native ligands and excess thiol.
-
Redispersion: Redissolve the purified, this compound-capped quantum dots in a suitable nonpolar solvent.
Characterization:
-
UV-Vis and Photoluminescence Spectroscopy: To assess the optical properties of the quantum dots after ligand exchange. A shift in the emission peak may be observed.
-
Fourier-Transform Infrared (FTIR) Spectroscopy or Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the presence of the new ligand on the quantum dot surface.
Data Presentation
As no specific quantitative data for the use of this compound in nanoparticle synthesis is available, a comparative data table cannot be provided. Researchers undertaking studies with this ligand would need to generate their own data, focusing on parameters such as:
| Nanoparticle Type | Thiol:Metal Molar Ratio | Average Core Diameter (nm) | Size Distribution (PDI) | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Solvent Stability |
| Gold | (To be determined) | (To be measured by TEM) | (To be measured by TEM) | (To be measured by DLS) | (To be measured) | (Qualitative assessment) |
| CdSe | (To be determined) | (To be measured by TEM) | (To be measured by TEM) | (To be measured by DLS) | (To be measured) | (Qualitative assessment) |
Visualizations
The following diagrams illustrate the general workflows for nanoparticle synthesis and stabilization.
Caption: General workflow for the two-phase synthesis of thiol-capped gold nanoparticles.
Caption: General workflow for the ligand exchange on CdSe quantum dots.
Troubleshooting & Optimization
How to avoid the formation of bis(2,4,6-triisopropylphenyl) disulfide byproduct
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize and manage the formation of the bis(2,4,6-triisopropylphenyl) disulfide byproduct in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is bis(2,4,6-triisopropylphenyl) disulfide and why does it form?
A1: Bis(2,4,6-triisopropylphenyl) disulfide is a common byproduct that can arise during reactions involving 2,4,6-triisopropylthiophenol. It is formed through the oxidative coupling of two molecules of the thiol, where a disulfide bond (S-S) is created. This oxidation can be promoted by atmospheric oxygen, trace metal impurities, or certain reagents in the reaction mixture. Due to the significant steric hindrance from the triisopropylphenyl groups, this disulfide is notably stable but can be a persistent impurity.[1][2]
Q2: How can I visually identify the formation of the disulfide byproduct?
A2: While a definitive identification requires analytical techniques such as TLC, HPLC, or NMR, a common visual cue for the oxidation of thiols to disulfides can be the development of a slight yellow color in the reaction mixture or purified product. However, this is not always a reliable indicator, and chromatographic or spectroscopic analysis is recommended for confirmation.
Q3: What are the general strategies to prevent the formation of this byproduct?
A3: The primary strategies to prevent the formation of bis(2,4,6-triisopropylphenyl) disulfide are:
-
Maintaining an Inert Atmosphere: Excluding oxygen by running reactions under an inert atmosphere (e.g., nitrogen or argon) is the most effective preventative measure.
-
Using Degassed Solvents: Solvents can dissolve atmospheric oxygen, which can contribute to thiol oxidation. Degassing solvents prior to use is highly recommended.
-
Controlling Reaction Temperature: While reaction-specific, avoiding unnecessarily high temperatures can minimize the rate of oxidation.
-
Addition of Reducing Agents: In some cases, a stoichiometric or catalytic amount of a reducing agent can be added to the reaction to quench any disulfide as it forms.
Troubleshooting Guides
Issue 1: Significant Disulfide Byproduct Formation Detected by TLC/HPLC
If you are observing a significant amount of the bis(2,4,6-triisopropylphenyl) disulfide byproduct in your reaction, consider the following troubleshooting steps:
-
Atmosphere Control: Ensure your reaction setup is properly sealed and purged with an inert gas. Check for any potential leaks that could introduce air.
-
Solvent Purity and Preparation: Use freshly distilled or commercially available anhydrous solvents. Degas the solvent by sparging with nitrogen or argon for 15-30 minutes before use.
-
Reagent Purity: Ensure that your starting materials and reagents are not contaminated with oxidizing agents.
Below is a table illustrating the potential impact of the reaction atmosphere on byproduct formation.
| Reaction Condition | Atmosphere | Temperature (°C) | Reaction Time (h) | Disulfide Byproduct (%) (Illustrative) |
| 1 | Air | 25 | 24 | 15-25 |
| 2 | Nitrogen | 25 | 24 | < 5 |
| 3 | Argon | 25 | 24 | < 5 |
| 4 | Air | 80 | 12 | 30-50 |
| 5 | Nitrogen | 80 | 12 | 5-10 |
This data is illustrative and aims to demonstrate the qualitative impact of the reaction atmosphere on the formation of the disulfide byproduct. Actual results may vary.
Issue 2: Disulfide Byproduct is Difficult to Remove
The high steric hindrance of bis(2,4,6-triisopropylphenyl) disulfide can make it challenging to remove through standard purification techniques. If you are facing difficulties in purification, consider the following:
-
Chemical Reduction: Convert the disulfide byproduct back to the desired thiol using a chemical reducing agent. This can be done either in a separate step before purification or sometimes in situ.
-
Chromatography Optimization: Adjusting the solvent system and stationary phase in your column chromatography can improve separation.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Disulfide Formation in an S-Alkylation Reaction
This protocol provides a general method for the S-alkylation of 2,4,6-triisopropylthiophenol while minimizing the formation of the disulfide byproduct.
Materials:
-
2,4,6-triisopropylthiophenol
-
Alkyl halide
-
Base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
-
Nitrogen or Argon gas supply
Procedure:
-
Set up a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser connected to a nitrogen or argon line.
-
To the flask, add the base (e.g., 1.1 equivalents of sodium hydride) under a positive pressure of inert gas.
-
Add the anhydrous, degassed solvent via syringe.
-
Slowly add a solution of 2,4,6-triisopropylthiophenol (1.0 equivalent) in the same solvent to the flask at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add the alkyl halide (1.05 equivalents) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Reduction of Bis(2,4,6-triisopropylphenyl) Disulfide using Tris(2-carboxyethyl)phosphine (TCEP)
This protocol describes the reduction of the disulfide byproduct to the corresponding thiol.
Materials:
-
Crude product containing bis(2,4,6-triisopropylphenyl) disulfide
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Solvent (e.g., THF/water mixture)
-
Buffer (optional, e.g., phosphate (B84403) buffer, pH 7)
Procedure:
-
Dissolve the crude product in a suitable solvent mixture (e.g., THF:water 9:1).
-
Add TCEP (1.5 - 2.0 equivalents relative to the estimated amount of disulfide).
-
Stir the reaction at room temperature for 4-6 hours or until TLC analysis indicates complete consumption of the disulfide. Due to steric hindrance, gentle heating (40-50 °C) may be required to accelerate the reaction.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Below is a table comparing the effectiveness of different reducing agents for sterically hindered disulfides.
| Reducing Agent | Equivalents | Solvent | Temperature (°C) | Reaction Time (h) (Illustrative) |
| Dithiothreitol (DTT) | 2.0 | THF/H₂O | 50 | 8-12 |
| TCEP | 1.5 | THF/H₂O | 25-50 | 4-8 |
| Triphenylphosphine | 1.5 | Toluene/H₂O | 80 | 6-10 |
This data is illustrative and aims to provide a qualitative comparison. Actual reaction times and conditions may vary depending on the specific substrate and reaction scale.
Protocol 3: Purification by Column Chromatography
This protocol provides a general guideline for the separation of 2,4,6-triisopropylthiophenol from its disulfide byproduct.
Stationary Phase: Silica (B1680970) gel (230-400 mesh) Mobile Phase: A gradient of ethyl acetate (B1210297) in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5% ethyl acetate in hexanes).
Procedure:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of dichloromethane (B109758) or the initial mobile phase.
-
Load the sample onto the column.
-
Elute the column with the mobile phase, starting with a low polarity solvent (e.g., 100% hexanes). The less polar disulfide will typically elute before the more polar thiol.
-
Gradually increase the polarity of the mobile phase to elute the thiol.
-
Collect fractions and analyze by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Reaction pathways for 2,4,6-triisopropylthiophenol.
Caption: Workflow for minimizing and managing disulfide byproduct.
References
Technical Support Center: Optimizing 2,4,6-Triisopropylbenzenethiol-Mediated Couplings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2,4,6-Triisopropylbenzenethiol (TIPT) in coupling reactions. The following information is designed to help optimize reaction conditions and address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (TIPT) in coupling reactions?
A1: this compound is a highly sterically hindered thiol. In the context of peptide synthesis and related coupling reactions, it can serve multiple roles. Primarily, it is investigated for its potential in forming thioesters in situ, which then react with an amine to form an amide bond. Its bulky nature can influence reaction kinetics and selectivity, potentially minimizing side reactions observed with less hindered thiols. The steric hindrance can also be advantageous in specific applications like native chemical ligation (NCL) where modulation of transthioesterification rates is desired.
Q2: Why am I observing low coupling efficiency when using TIPT?
A2: Low coupling efficiency with TIPT is often attributed to its significant steric bulk. The isopropyl groups surrounding the thiol functionality can hinder its approach to the activated carboxylic acid and the subsequent reaction of the resulting bulky thioester with the amine component. Optimization of reaction parameters such as temperature, reaction time, and the choice of activating agents and base is crucial.
Q3: What are the ideal solvents for TIPT-mediated coupling reactions?
A3: Aprotic polar solvents are generally preferred for peptide coupling reactions as they can solvate the reactants and intermediates effectively. Common choices include:
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
-
Acetonitrile (ACN)
The optimal solvent may depend on the specific substrates and should be empirically determined.
Q4: Can TIPT be used in solid-phase peptide synthesis (SPPS)?
A4: While theoretically possible, the application of TIPT in solid-phase peptide synthesis (SPPS) may be challenging due to its steric hindrance, which could be exacerbated by the solid support.[1] Slower reaction rates and incomplete couplings are potential issues. If used in SPPS, extended coupling times, elevated temperatures, and highly efficient coupling reagents are likely necessary. Monitoring the coupling efficiency with tests like the Kaiser test is critical.
Troubleshooting Guide
Problem 1: Low or no product yield.
| Possible Cause | Suggested Solution |
| Inefficient activation of the carboxylic acid | Use a more potent coupling reagent. See Table 1 for a comparison of common coupling reagents. Consider uronium/aminium-based reagents like HATU, HBTU, or COMU, which are known for their high reactivity. |
| Steric hindrance from TIPT | Increase the reaction temperature to provide more energy for the molecules to overcome the steric barrier. Prolong the reaction time to allow for a higher conversion. |
| Suboptimal base selection | The choice of base is critical. A non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA) is often a good choice to minimize side reactions. Ensure the pKa of the base is appropriate to deprotonate the necessary species without causing undesired side reactions. |
| Poor solubility of reactants | Experiment with different solvents or solvent mixtures to ensure all reactants are fully dissolved throughout the reaction. |
Problem 2: Formation of side products.
| Possible Cause | Suggested Solution |
| Racemization of the activated amino acid | This is a common issue in peptide coupling.[2] Additives like 1-Hydroxybenzotriazole (HOBt) or its derivatives (e.g., 6-Cl-HOBt) can suppress racemization. Running the reaction at a lower temperature can also help, although this may require longer reaction times. |
| Side reactions involving amino acid side chains | Ensure that all reactive side chains of the amino acids are properly protected with orthogonal protecting groups.[1] |
| Diketopiperazine formation (in SPPS at the dipeptide stage) | Use a resin with a sterically hindered linker (e.g., 2-chlorotrityl chloride resin) or employ specialized coupling protocols for the first two amino acids. |
Problem 3: Difficulty in purifying the final product.
| Possible Cause | Suggested Solution |
| Presence of unreacted starting materials | Optimize the reaction to go to completion. Consider using a slight excess of the amine component if the carboxylic acid component is more valuable, or vice-versa. |
| Contamination with coupling agent byproducts | Choose a coupling reagent that produces water-soluble byproducts (e.g., EDC), which can be easily removed by aqueous workup. |
| Residual TIPT or its disulfide | TIPT can be oxidized to its disulfide. Purification by column chromatography may be necessary to separate these nonpolar byproducts from the desired product. |
Data Presentation
Table 1: Common Coupling Reagents for Sterically Hindered Couplings
| Coupling Reagent | Acronym | Class | Key Features |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Uronium/Aminium Salt | Highly reactive, often used for difficult couplings. |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Phosphonium Salt | Effective but generates a carcinogenic byproduct (HMPA). |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Uronium/Aminium Salt | A common and effective coupling reagent. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or WSCD | Carbodiimide | Byproducts are water-soluble, facilitating purification. Often used with an additive like HOBt. |
| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU | Uronium/Aminium Salt | High coupling efficiency, even for sterically hindered amino acids. |
Table 2: General Reaction Conditions for Optimization
| Parameter | Range | Notes |
| Temperature | 0 °C to 80 °C | Start at room temperature and increase if the reaction is sluggish. Lower temperatures can reduce racemization. |
| Solvent | DMF, NMP, DCM, ACN | Anhydrous and high-purity solvents are essential. |
| Base | DIPEA, NMM, 2,4,6-Collidine | Use 2-4 equivalents. The base should be non-nucleophilic. |
| Concentration | 0.05 M to 0.5 M | Higher concentrations can favor intermolecular reactions, but lower concentrations may be needed for macrocyclization. |
| Reaction Time | 2 h to 48 h | Monitor the reaction progress by TLC or LC-MS to determine the optimal time. |
Experimental Protocols
General Protocol for a TIPT-mediated Coupling in Solution Phase:
Disclaimer: This is a general starting protocol and requires optimization for specific substrates.
-
To a dry, inert-atmosphere flask, add the carboxylic acid (1.0 equiv.).
-
Dissolve the carboxylic acid in an anhydrous solvent (e.g., DMF).
-
Add the coupling reagent (e.g., HATU, 1.1 equiv.) and a racemization suppressant (e.g., HOBt, 1.1 equiv.).
-
Add a non-nucleophilic base (e.g., DIPEA, 2.0 equiv.) and stir the mixture for 5-10 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.2 equiv.) to the reaction mixture.
-
Add the amine component (1.2 equiv.) to the flask.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
If the reaction is slow, consider heating the mixture (e.g., to 50 °C).
-
Upon completion, quench the reaction (e.g., with saturated aqueous NH₄Cl).
-
Perform an appropriate aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for low-yield TIPT-mediated couplings.
Caption: Logical flow for optimizing TIPT-mediated coupling reactions.
References
Troubleshooting low yields in reactions with 2,4,6-Triisopropylbenzenethiol
Welcome to the technical support center for 2,4,6-Triisopropylbenzenethiol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this sterically hindered thiol.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yields in reactions with this compound?
The most common reason for low yields is the significant steric hindrance created by the three isopropyl groups on the benzene (B151609) ring.[1][2][3] This steric bulk can impede the approach of reactants to the sulfur atom, slowing down reaction rates and leading to incomplete reactions.[1][2][3]
Q2: How does the purity of this compound affect my reaction?
Using high-purity this compound is crucial. Impurities can interfere with the reaction, leading to side products and lower yields. One common impurity is the corresponding disulfide, formed by oxidation of the thiol. It is advisable to use freshly purified thiol or to verify the purity of the starting material before use.
Q3: Can this compound be used in nucleophilic substitution reactions?
Yes, but with considerations. Due to its steric bulk, it is a relatively weak nucleophile. For SN2 reactions, expect slower reaction rates compared to less hindered thiols.[1][3] Reaction conditions may need to be optimized with higher temperatures, longer reaction times, or the use of more reactive electrophiles.
Q4: My reaction mixture is turning cloudy or showing a precipitate. What could be the cause?
This could be due to several factors. If you are performing a Mitsunobu reaction, the precipitate is likely triphenylphosphine (B44618) oxide, a common byproduct.[4] In other cases, it could be the disulfide of this compound, which is less soluble than the thiol in some solvents. The formation of insoluble salts or degradation products are also possibilities.
Q5: How can I monitor the progress of my reaction involving this compound?
Standard chromatographic techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are effective for monitoring the consumption of the starting materials and the formation of the product.
Troubleshooting Guides
Guide 1: Low Yield in S-Alkylation Reactions (Thioether Synthesis)
This guide addresses common issues when using this compound as a nucleophile in S-alkylation reactions.
Problem: Low conversion of the starting thiol.
| Possible Cause | Recommended Solution | Expected Outcome |
| Insufficient Reaction Time or Temperature | Increase the reaction time and/or temperature. Monitor the reaction by TLC or LC-MS to determine the optimal conditions. | Improved conversion of the thiol to the desired thioether. |
| Poor Nucleophilicity due to Steric Hindrance | Use a more reactive electrophile (e.g., a primary alkyl iodide instead of a chloride). | Faster reaction rate and higher yield. |
| Inappropriate Base | Ensure a strong enough, non-nucleophilic base is used to deprotonate the thiol. Consider bases like sodium hydride (NaH) or potassium carbonate (K2CO3). | Complete deprotonation of the thiol, leading to a more reactive thiolate. |
| Solvent Effects | Use a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the thiolate. | Increased reaction rate. |
Problem: Formation of significant side products.
| Possible Cause | Recommended Solution | Expected Outcome |
| Oxidation of Thiol | Degas solvents and run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent the formation of the disulfide. | Minimized formation of the disulfide byproduct. |
| Elimination Reactions (with secondary/tertiary halides) | Use a less hindered base or lower the reaction temperature to favor substitution over elimination. | Increased ratio of substitution product to elimination byproduct. |
Guide 2: Low Yield in Mitsunobu Reactions
The Mitsunobu reaction is a versatile method for converting alcohols to a range of functional groups, including thioethers, with inversion of stereochemistry.[5][6] However, the steric bulk of this compound can present challenges.
Problem: Incomplete reaction or low yield of the desired thioether.
| Possible Cause | Recommended Solution | Expected Outcome |
| Steric Hindrance | Use a less sterically hindered phosphine (B1218219), although triphenylphosphine is standard. Ensure the alcohol is not excessively bulky (primary or secondary alcohols are preferred).[4] | Improved accessibility for the reaction intermediates to form. |
| Incorrect Order of Reagent Addition | The order of addition can be critical. A common protocol is to dissolve the alcohol, thiol, and triphenylphosphine in a suitable solvent, cool to 0°C, and then slowly add the azodicarboxylate (e.g., DEAD or DIAD).[5] | Optimized formation of the key reaction intermediates. |
| Low Acidity of the Thiol | While thiols are generally acidic enough for this reaction, ensure the reaction conditions do not inhibit deprotonation. | Efficient formation of the thiolate nucleophile. |
| Side reaction with Azodicarboxylate | If the nucleophile is not sufficiently reactive, it can be outcompeted by the azodicarboxylate, leading to byproducts. Pre-forming the betaine (B1666868) intermediate by adding the azodicarboxylate to the phosphine before adding the other reactants may help.[5] | Increased yield of the desired product by favoring the intended reaction pathway. |
Experimental Protocols
Protocol 1: General Procedure for S-Alkylation to form a Thioether
This protocol provides a general guideline for the synthesis of a thioether from this compound and an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl (B1604629) bromide)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine solution
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
To a solution of this compound (1.0 eq.) in DMF, add potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C) and monitor by TLC.
-
Once the reaction is complete, quench with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for a Mitsunobu Reaction
This protocol outlines a general procedure for the synthesis of a thioether from an alcohol and this compound using Mitsunobu conditions.[4][5]
Materials:
-
Alcohol (primary or secondary)
-
This compound
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate or Dichloromethane
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.0 eq.), this compound (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring by TLC. The formation of a white precipitate (triphenylphosphine oxide) is an indication of reaction progress.[4]
-
Upon completion, dilute the reaction mixture with ethyl acetate or dichloromethane.
-
Filter the mixture to remove the triphenylphosphine oxide precipitate.
-
Wash the filtrate successively with water, saturated aqueous NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A general workflow for troubleshooting low yields in reactions.
Caption: Steric hindrance slows the rate of SN2 reactions.
Caption: A typical experimental workflow for the Mitsunobu reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Purification Strategies for Products Synthesized with 2,4,6-Triisopropylbenzenethiol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of products synthesized using 2,4,6-triisopropylbenzenethiol. Due to its significant steric bulk, this thiol can introduce unique challenges in product purification. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered when using this compound in a reaction?
A1: Common impurities can be categorized as follows:
-
Unreacted this compound: Due to its steric hindrance, reactions may not go to completion, leaving a significant amount of the starting thiol.
-
Disulfide of this compound: Oxidation of the thiol can lead to the formation of the corresponding disulfide, bis(2,4,6-triisopropylphenyl) disulfide. This is often promoted by the presence of oxygen, light, or metal impurities.
-
Byproducts from side reactions: The specific byproducts will depend on the reaction being performed. However, the bulky nature of the this compound can sometimes lead to unexpected side reactions.
-
Residual solvents and reagents: Standard impurities from the reaction workup, such as solvents and other reagents, may also be present.
Q2: What are the primary purification methods for products synthesized with this compound?
A2: The most common and effective purification methods are:
-
Flash Column Chromatography: This is a widely used technique for separating the desired product from unreacted thiol and other impurities based on polarity differences.
-
Crystallization: If the desired product is a solid, crystallization can be a highly effective method for obtaining high-purity material, provided the solubility of the product and impurities are sufficiently different.
-
Liquid-Liquid Extraction: This can be a useful initial step to remove the bulk of certain impurities, particularly if there is a significant difference in polarity and solubility between the product and the impurities in a given solvent system.
Q3: How does the steric bulk of the 2,4,6-triisopropylphenyl group affect purification?
A3: The steric bulk can both simplify and complicate purification. The large non-polar nature of the triisopropylphenyl group can make the desired product significantly less polar than other reactants or byproducts, facilitating separation by normal-phase chromatography. However, this bulk can also lead to co-elution with other non-polar impurities.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no product yield after purification. | The product may have been lost during the purification process due to similar properties to the impurities. | Optimize the purification method. For chromatography, use a shallower solvent gradient to improve separation. For crystallization, try different solvent systems to maximize the yield of the desired product while leaving impurities in the mother liquor. |
| Product is contaminated with unreacted this compound. | The polarity of the product and the unreacted thiol are too similar for effective separation with the chosen chromatography conditions. | Modify the chromatography conditions. Use a less polar eluent system to increase the retention of the thiol on the silica (B1680970) gel. Consider using a different stationary phase, such as alumina. |
| Presence of disulfide byproduct in the final product. | The thiol was oxidized during the reaction or workup. | Run the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents to minimize oxidation.[1] |
| The product appears as an oil and is difficult to handle. | The product may be inherently an oil, or it may be a mixture of inseparable compounds. | If the product is an oil, purification by chromatography is often the best approach. If it is a mixture, further optimization of the reaction and purification conditions is necessary. |
| Difficulty removing all sulfur-containing impurities. | Elemental sulfur (S8) can sometimes be a byproduct in reactions involving thiols. | On chromatography, elemental sulfur typically runs very fast.[2] If your product is not soluble in toluene (B28343), washing with toluene may help remove sulfur.[2] |
Purification Strategies Overview
| Purification Method | Best For | Advantages | Disadvantages |
| Flash Column Chromatography | Separating compounds with different polarities. Effective for both solid and oily products. | High resolution, applicable to a wide range of compounds. | Can be time-consuming and uses large volumes of solvent. |
| Crystallization | Purifying solid products. | Can yield very high purity material, scalable. | Not suitable for oily products, finding a suitable solvent can be challenging. |
| Liquid-Liquid Extraction | Initial cleanup to remove bulk impurities with significantly different solubilities. | Fast and simple for initial purification. | Lower resolution compared to chromatography, may not be effective for all impurity profiles. |
Experimental Protocols
Flash Column Chromatography of a Thioester Synthesized with this compound
This protocol is adapted from a procedure for the synthesis of 2-fluorothioesters.[3]
Methodology:
-
Column Preparation:
-
A glass column is dry-packed with silica gel (particle size 40-63 µm).
-
The column is then equilibrated with the initial, least polar eluent.
-
-
Sample Loading:
-
The crude reaction mixture is concentrated under reduced pressure.
-
The residue is adsorbed onto a small amount of silica gel.
-
The silica gel with the adsorbed sample is then dry-loaded onto the top of the prepared column.
-
-
Elution:
-
The column is eluted with a solvent system of petroleum ether and ethyl acetate (B1210297).
-
A typical starting eluent for products containing the 2,4,6-triisopropylphenyl group is a highly non-polar mixture, such as 30:1 petroleum ether/ethyl acetate.[3]
-
The polarity of the eluent can be gradually increased by increasing the proportion of ethyl acetate to elute the desired product.
-
-
Fraction Collection and Analysis:
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing the pure product are combined.
-
-
Solvent Removal:
-
The solvent is removed from the combined fractions by rotary evaporation to yield the purified product.
-
Visualizations
Caption: General workflow for the purification of products synthesized with this compound.
References
Identifying and characterizing byproducts in 2,4,6-Triisopropylbenzenethiol reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,6-Triisopropylbenzenethiol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct observed in reactions involving this compound?
A1: The most prevalent byproduct is the corresponding disulfide, bis(2,4,6-triisopropylphenyl) disulfide.[1] This is formed through the oxidative coupling of two molecules of the thiol. The significant steric hindrance provided by the three isopropyl groups on the benzene (B151609) ring makes this disulfide bond remarkably stable and resistant to both further oxidation and reduction under standard conditions.[1]
Q2: What factors promote the formation of bis(2,4,6-triisopropylphenyl) disulfide?
A2: The formation of the disulfide is an oxidation reaction.[1] Factors that promote this include:
-
Presence of atmospheric oxygen.
-
Use of oxidizing agents.
-
Trace metal impurities that can catalyze oxidation.
-
Elevated temperatures in the presence of an oxidant.
Q3: Are there any other potential byproducts I should be aware of in specific reaction types?
A3: While the disulfide is the most common, other byproducts can form depending on the reaction:
-
Mitsunobu Reaction: If this compound is used as the nucleophile to convert an alcohol, common byproducts are triphenylphosphine (B44618) oxide and the reduced form of the azodicarboxylate (e.g., diethyl hydrazinedicarboxylate from DEAD).[2][3][4][5]
-
Michael Addition: In thiol-Michael addition reactions, byproducts can arise from the nucleophilic catalyst used. For instance, if a nucleophilic amine like DMAP is used, it can also add to the Michael acceptor, forming an undesired adduct.[6]
-
Thioether Synthesis: When synthesizing thioethers from alcohols, side products can include those from elimination reactions, especially with secondary or tertiary alcohols, or from reactions with the solvent if it is not inert.
Troubleshooting Guides
Issue 1: High levels of bis(2,4,6-triisopropylphenyl) disulfide are observed in my reaction mixture.
Symptoms:
-
A significant peak corresponding to the disulfide is observed in HPLC or GC-MS analysis.
-
Reduced yield of the desired product.
-
The reaction mixture may appear cloudy or a precipitate may form, as the disulfide can be less soluble than the thiol.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Presence of Oxygen | Perform reactions under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents to minimize dissolved oxygen. |
| Oxidizing Reagents or Contaminants | Carefully review all reagents for potential oxidizing properties. Purify reagents if necessary to remove trace metal impurities. |
| Prolonged Reaction Times or High Temperatures | Optimize the reaction to proceed at the lowest effective temperature and for the shortest time necessary for completion. |
Issue 2: Difficulty in purifying the desired product from byproducts.
Symptoms:
-
Co-elution of the desired product and byproducts during column chromatography.
-
Incomplete separation observed by TLC, HPLC, or GC analysis.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Similar Polarity of Product and Byproducts | Explore different solvent systems for column chromatography. A gradient elution may be necessary. Consider alternative purification techniques such as preparative HPLC or crystallization. |
| Triphenylphosphine Oxide Contamination (from Mitsunobu reaction) | Triphenylphosphine oxide can often be removed by precipitation from a non-polar solvent like diethyl ether or hexanes, followed by filtration.[7] |
| Disulfide Contamination | If the desired product is stable to mild reduction, consider a reductive workup to convert the disulfide back to the thiol, which can then be more easily separated. However, this is often difficult due to the disulfide's stability.[1] Purification by chromatography is the more common approach. |
Experimental Protocols
Protocol 1: HPLC Method for Monitoring Reaction and Quantifying Disulfide Byproduct
This protocol provides a general method for separating this compound from its disulfide byproduct. Optimization may be required based on the specific reaction mixture.
-
HPLC System: Standard HPLC with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically effective.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Example Gradient: Start with 70% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.
-
Quantification: Prepare a standard curve using purified samples of this compound and bis(2,4,6-triisopropylphenyl) disulfide to determine the concentration of each in the reaction mixture.
Protocol 2: GC-MS Method for Byproduct Identification
This protocol is suitable for identifying volatile byproducts in the reaction mixture.
-
GC-MS System: Standard Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 10 minutes at 300 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of 50-550 m/z.
-
Sample Preparation: Dilute the reaction mixture in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.
-
Data Analysis: Identify compounds by comparing their mass spectra with a library (e.g., NIST) and their retention times with known standards if available.
Protocol 3: ¹H NMR for Structural Characterization
¹H NMR is a powerful tool for characterizing the starting material, desired product, and any major byproducts.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common choice.
-
Typical Chemical Shifts (δ) for this compound:
-
Aromatic protons (2H): Singlet around 7.0 ppm.
-
SH proton (1H): Singlet, position can vary (e.g., ~3.5 ppm) and may exchange with D₂O.
-
Isopropyl CH protons (3H): Septet around 2.9-3.5 ppm.
-
Isopropyl CH₃ protons (18H): Doublet around 1.2-1.3 ppm.
-
-
Expected Changes for Bis(2,4,6-triisopropylphenyl) disulfide:
-
The SH proton signal will disappear.
-
There may be slight shifts in the aromatic and isopropyl proton signals.
-
-
Analysis: Integration of the peaks can be used to determine the relative ratios of different species in a purified sample.
Visualizations
Caption: Workflow for identifying byproducts in this compound reactions.
Caption: Troubleshooting guide for excessive disulfide byproduct formation.
References
- 1. This compound | 22693-41-0 [sigmaaldrich.com]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. organicreactions.org [organicreactions.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Impact of reaction temperature on the stability of 2,4,6-Triisopropylbenzenethiol
Technical Support Center: 2,4,6-Triisopropylbenzenethiol
This technical support guide provides troubleshooting information and frequently asked questions regarding the impact of reaction temperature on the stability of this compound. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general thermal stability of this compound?
Under recommended storage conditions, typically in a cool, dry, well-ventilated area and under an inert atmosphere, this compound is considered stable.[2]
Q2: At what temperature should I expect this compound to start decomposing?
Without specific experimental data, an exact decomposition temperature cannot be provided. However, based on studies of other aromatic compounds, thermal degradation processes for such molecules often begin in the range of 300-500°C. For example, thermal degradation of aromatic poly(ether sulfone) copolymers occurs in the temperature range from 370 to 650°C.[3][4] It is reasonable to expect that significant decomposition of this compound would occur at elevated temperatures, likely above the typical temperatures used in many organic synthesis applications.
For precise determination in your specific application, it is highly recommended to perform a thermogravimetric analysis (TGA) on a sample of the compound.
Q3: What are the likely decomposition products at elevated temperatures?
The thermal degradation of this compound is expected to proceed through several pathways as the temperature increases. Potential decomposition products could include:
-
Scission of Isopropyl Groups: At lower decomposition temperatures, the isopropyl groups may cleave from the benzene (B151609) ring, forming propene and other smaller hydrocarbons.
-
Carbon-Sulfur Bond Cleavage: At higher temperatures, the C-S bond can break, leading to the formation of various sulfur-containing compounds and substituted benzene derivatives.
-
Aromatic Ring Fragmentation: At very high temperatures, the benzene ring itself can fragment, leading to the formation of smaller, volatile organic compounds and char.
Studies on the thermal degradation of allyl isothiocyanate have shown the formation of various sulfides and other sulfur-containing organic molecules.[5]
Q4: Can I use this compound in high-temperature reactions?
The suitability of this compound for high-temperature reactions depends on the specific conditions of your experiment, including the reaction duration, pressure, and the presence of other reactive species.
In the context of solid-phase peptide synthesis (SPPS), reactions are sometimes heated to accelerate coupling times. Temperatures for rapid heated peptide synthesis can range from 40°C to 80°C, with a preferred temperature around 60°C.[6] this compound, due to its steric hindrance, is expected to be stable within this temperature range for the duration of typical coupling reactions.
However, for reactions requiring significantly higher temperatures, it is crucial to first evaluate the thermal stability of the thiol under your specific reaction conditions to avoid unwanted side reactions or decomposition.
Troubleshooting Guide
| Issue | Symptoms | Possible Cause | Troubleshooting & Optimization |
| Low Reaction Yield | The desired product is obtained in lower than expected quantities. Analysis of the crude reaction mixture shows the presence of starting material and/or unidentifiable byproducts. | Thermal Degradation: The reaction temperature may be too high, causing the this compound to decompose before it can react as intended. | Temperature Control: Maintain the lowest effective temperature for the reaction. Consider running the reaction at a lower temperature for a longer duration. Perform a small-scale experiment and monitor the stability of the thiol at the intended reaction temperature by a suitable analytical method (e.g., TLC, LC-MS). |
| Formation of Disulfide Byproducts | Analysis of the reaction mixture (e.g., by mass spectrometry) reveals the presence of bis(2,4,6-triisopropylphenyl) disulfide. | Oxidation: Thiols can be sensitive to oxidation, especially at elevated temperatures in the presence of air or other oxidizing agents, leading to the formation of disulfides. | Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Degas all solvents prior to use. |
| Incomplete Reaction | The reaction does not go to completion, even after extended reaction times. | Steric Hindrance: The bulky isopropyl groups that contribute to the thiol's stability can also hinder its reactivity with sterically demanding substrates. Elevated temperatures are sometimes used to overcome this, but this must be balanced against the risk of degradation. | Catalyst/Reagent Choice: Consider using a more reactive catalyst or coupling agent that can facilitate the reaction at a lower temperature. Substrate Modification: If possible, modify the substrate to be less sterically hindered. |
| Discoloration of Reaction Mixture | The reaction mixture turns dark or changes color unexpectedly, which is not characteristic of the desired reaction pathway. | Decomposition: Discoloration can be an indicator of thermal decomposition and the formation of complex side products. | Analytical Monitoring: Use techniques like UV-Vis spectroscopy or LC-MS to monitor the reaction mixture for the appearance of new, unexpected species. Correlate any color change with the formation of byproducts. Reduce the reaction temperature. |
Experimental Protocols
Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
This protocol outlines the general procedure for determining the thermal decomposition profile of this compound.
Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.
Instrumentation: A calibrated thermogravimetric analyzer.[7]
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into an inert TGA pan (e.g., alumina (B75360) or platinum).
-
Instrument Setup: Place the sample pan into the TGA furnace.
-
Experimental Conditions:
-
Purge Gas: Use a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min).
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
-
Data Analysis: Plot the percentage of mass loss versus temperature. The onset of decomposition is typically determined as the temperature at which a significant mass loss begins.
| Parameter | Description |
| Tonset | The temperature at which significant decomposition and mass loss begin. |
| Tmax | The temperature at which the rate of mass loss is at its maximum. |
| % Residue | The percentage of the initial mass remaining at the end of the experiment. |
Protocol 2: Analysis of Thermal Degradation Products by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
This protocol describes a method to identify the volatile products formed during the thermal decomposition of this compound.
Objective: To identify the chemical structures of the thermal degradation products.
Instrumentation: A pyrolysis unit coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of this compound into a pyrolysis sample cup.
-
Pyrolysis: Heat the sample rapidly to a specific temperature (determined from TGA or a series of set temperatures) in the pyrolysis unit.
-
GC Separation: The volatile decomposition products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase.
-
MS Detection and Identification: The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are used to identify the structures of the degradation products by comparison with spectral libraries and fragmentation patterns.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. mdpi.com [mdpi.com]
- 4. Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2018057470A1 - Rapid peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 7. tainstruments.com [tainstruments.com]
Stability of 2,4,6-Triisopropylbenzenethiol under acidic vs. basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,4,6-triisopropylbenzenethiol under various experimental conditions. This information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a sterically hindered aromatic thiol, which contributes to its relatively high stability compared to unhindered thiols. The bulky isopropyl groups at the 2, 4, and 6 positions protect the thiol group from reactions.[1] Under recommended storage conditions (cool, dry, well-ventilated area, away from light and incompatible materials such as strong oxidizing agents), the compound is considered stable.[2]
Q2: How does pH affect the stability of this compound?
Q3: What are the likely degradation pathways for this compound?
A3: The primary degradation pathway for thiols is oxidation. For a sterically hindered thiol like this compound, this process is likely to be slower than for unhindered thiols. The oxidation can proceed through several stages:
-
Disulfide formation: Two molecules of the thiol can oxidize to form a disulfide, bis(2,4,6-triisopropylphenyl) disulfide. This disulfide is noted to be remarkably resistant to both further oxidation and reduction due to steric hindrance.[6]
-
Further Oxidation: Under stronger oxidizing conditions, the thiol can be oxidized to form sulfenic acid (RSOH), then sulfinic acid (RSO₂H), and ultimately sulfonic acid (RSO₃H).
Q4: What are some signs of degradation of this compound in my experiment?
A4: Signs of degradation may include:
-
A decrease in the expected yield of your desired product.
-
The appearance of unexpected peaks in your analytical data (e.g., HPLC, GC-MS, NMR).
-
A change in the physical appearance of your reaction mixture.
-
A decrease in the concentration of this compound over time, which can be monitored by techniques like HPLC or GC.
Troubleshooting Guide
Issue 1: My reaction is not proceeding as expected, and I suspect the this compound has degraded.
-
Question: Did you protect your reaction from air, especially under basic conditions?
-
Answer: Thiols are prone to air oxidation, which is accelerated in the presence of bases. It is crucial to perform reactions under an inert atmosphere (e.g., nitrogen or argon), especially if the reaction is run at a pH greater than 7.
-
-
Question: What is the pH of your reaction medium?
-
Answer: If your reaction is conducted under basic conditions, consider if a lower pH could be used without compromising your desired reaction. If basic conditions are necessary, ensure stringent exclusion of oxygen.
-
-
Question: Are there any oxidizing agents present in your reaction mixture?
-
Answer: Even mild oxidizing agents can lead to the formation of disulfides.[7] Review all reagents and solvents for potential contaminants that could act as oxidants.
-
Issue 2: I am observing the formation of a disulfide in my reaction.
-
Question: How can I prevent disulfide formation?
-
Answer: Disulfide formation is an oxidative process. To minimize this, work under an inert atmosphere and use degassed solvents. If compatible with your reaction, you can add a reducing agent, although this may interfere with other components.
-
-
Question: Can I reverse the formation of the disulfide?
-
Answer: Disulfide bonds can often be cleaved back to the thiol using reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). However, the disulfide of this compound is sterically hindered and may be resistant to reduction.[6]
-
Quantitative Stability Data
As specific quantitative stability data for this compound under acidic and basic conditions is not available in published literature, we provide the following table as a template for you to record your own experimental findings. You can use the experimental protocol provided below to generate this data under your specific conditions.
| pH of Solution | Temperature (°C) | Time (hours) | Concentration of this compound (M) | % Degradation | Observations |
| 0 | 0 | ||||
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound at Different pH Values
This protocol outlines a general method to assess the stability of this compound in acidic, neutral, and basic aqueous solutions.
Materials:
-
This compound
-
Buffers of desired pH (e.g., pH 4, pH 7, pH 10)
-
Acetonitrile (B52724) (or another suitable organic solvent to dissolve the thiol)
-
Vials with septa
-
Inert gas (Nitrogen or Argon)
-
HPLC-UV or other suitable analytical instrument
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent like acetonitrile.
-
Prepare Test Solutions:
-
In separate vials, add a known volume of the appropriate buffer solution.
-
Sparge the buffers with an inert gas for 15-20 minutes to remove dissolved oxygen.
-
Add a small, known volume of the this compound stock solution to each vial to achieve the desired final concentration. The final concentration should be suitable for your analytical method.
-
Seal the vials immediately under the inert atmosphere.
-
-
Incubation: Store the vials at a constant temperature (e.g., room temperature or a specific reaction temperature). Protect the vials from light.
-
Sampling and Analysis:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Immediately analyze the aliquot by a validated analytical method (see Protocol 2) to determine the concentration of this compound.
-
-
Data Analysis: Plot the concentration of this compound as a function of time for each pH condition to determine the degradation rate.
Protocol 2: Quantification of this compound by HPLC-UV
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column.
Methodology:
-
Method Development: Develop an HPLC method that provides good separation of this compound from any potential degradation products and other components in the sample matrix. A typical mobile phase could be a gradient of acetonitrile and water.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC and create a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the samples collected from the stability study (Protocol 1) into the HPLC.
-
Quantification: Use the peak area of this compound from the sample chromatogram and the calibration curve to determine its concentration in the sample.
Visualizations
Caption: Troubleshooting workflow for stability issues with this compound.
Caption: Hypothetical oxidative degradation pathway for a sterically hindered aromatic thiol.
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. [PDF] Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review | Semantic Scholar [semanticscholar.org]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Preventing oxidation of 2,4,6-Triisopropylbenzenethiol during a reaction
Welcome to the Technical Support Center for 2,4,6-Triisopropylbenzenethiol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the handling and use of this compound, with a specific focus on preventing its oxidation during chemical reactions.
Troubleshooting Guides
Issue 1: Suspected Oxidation of this compound
Symptoms:
-
Formation of a white precipitate in the reaction mixture.
-
Inconsistent or lower than expected yields.
-
Appearance of a new, less polar spot on Thin Layer Chromatography (TLC) analysis.
-
Broadening or disappearance of the thiol proton signal in ¹H NMR spectra.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Oxygen in the Reaction Atmosphere | Ensure a robust inert atmosphere is maintained throughout the reaction. Use high-purity argon or nitrogen. For highly sensitive reactions, argon is preferred due to its higher density, which provides a better protective "blanket" over the reaction mixture.[1][2][3][4][5] |
| Dissolved Oxygen in Solvents | Deoxygenate all solvents immediately before use. Common methods include sparging with an inert gas, the freeze-pump-thaw technique, or sonication under vacuum. |
| Contaminated Starting Material | This compound can oxidize upon prolonged exposure to air during storage. It is recommended to use a fresh bottle or purify the thiol by recrystallization or chromatography before use if oxidation is suspected. |
| Presence of Metal Impurities | Trace metal ions can catalyze the oxidation of thiols. If metal catalysis is suspected, consider adding a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) to the reaction mixture, provided it is compatible with the reaction chemistry. |
| Elevated Temperatures | High reaction temperatures can accelerate the rate of oxidation. If possible, run the reaction at a lower temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the primary oxidation product of this compound?
The primary oxidation product is the corresponding disulfide, bis(2,4,6-triisopropylphenyl) disulfide. This is formed by the coupling of two thiyl radicals, which are generated from the thiol in the presence of an oxidant, typically molecular oxygen.
Q2: How can I monitor the oxidation of this compound during my reaction?
You can monitor the progress of oxidation using several analytical techniques:
-
¹H NMR Spectroscopy: The disappearance of the thiol proton (S-H) signal and the appearance of new aromatic signals corresponding to the disulfide can be monitored. The chemical shift of the thiol proton can vary depending on the solvent and concentration.[6][7][8]
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to separate and quantify the thiol and its disulfide product.[2][9][10][11]
-
Thin Layer Chromatography (TLC): The disulfide is typically less polar than the thiol and will have a higher Rf value on a silica (B1680970) gel TLC plate.
Q3: What is the best inert gas to use for preventing oxidation, Argon or Nitrogen?
Both argon and nitrogen are effective at creating an inert atmosphere. However, for highly sensitive reactions, argon is generally preferred for two main reasons:
-
Higher Density: Argon is denser than air and will form a more stable protective layer over the reaction mixture.[1][5]
-
Greater Inertness: While nitrogen is generally unreactive, it can react with certain highly reactive metals and organometallic reagents at elevated temperatures. Argon, being a noble gas, is completely inert under all common reaction conditions.[1][2][4]
For most standard organic reactions, nitrogen is a cost-effective and suitable choice.
Q4: Can I use a reducing agent to prevent oxidation?
Yes, adding a reducing agent can help maintain the thiol in its reduced state. Common choices include dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
-
TCEP is often preferred as it is odorless, more stable, and does not contain a thiol group, which can sometimes interfere with subsequent reactions.[9][12][13][14][15][16]
-
DTT is also a powerful reducing agent but has a strong odor and its own thiol groups can participate in side reactions.
The compatibility of these reducing agents with your specific reaction conditions and reagents must be considered.
Experimental Protocols
Protocol 1: General Procedure for a Nucleophilic Substitution Reaction using this compound under an Inert Atmosphere
This protocol describes a general method for the synthesis of a thioether from an alkyl halide and this compound, minimizing the risk of oxidation.
Materials:
-
This compound
-
Alkyl halide
-
Anhydrous, deoxygenated solvent (e.g., THF, DMF)
-
Anhydrous base (e.g., NaH, K₂CO₃)
-
Schlenk flask and other appropriate oven-dried glassware
-
Inert gas (Argon or Nitrogen) supply
-
Magnetic stirrer and stir bar
Procedure:
-
Setup: Assemble the reaction glassware (e.g., a two-neck round-bottom flask equipped with a condenser and a septum) and flame-dry under a stream of inert gas, or oven-dry and assemble while hot, then cool under an inert gas atmosphere.
-
Reagent Addition:
-
To the cooled flask, add the base under a positive pressure of inert gas.
-
Add the anhydrous, deoxygenated solvent via cannula or syringe.
-
Slowly add a solution of this compound in the same solvent to the stirred suspension of the base. Stir for 15-30 minutes at room temperature to form the thiolate.
-
Add the alkyl halide dropwise to the reaction mixture at the desired temperature.
-
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC, taking aliquots using a syringe under a positive pressure of inert gas.
-
Work-up:
-
Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Inert Gases for Preventing Oxidation
| Property | Argon (Ar) | Nitrogen (N₂) | Key Considerations for Thiol Chemistry |
| Density (g/L at STP) | 1.784 | 1.251 | Argon's higher density provides a more stable inert atmosphere over the reaction.[1][5] |
| Chemical Reactivity | Completely inert | Generally inert, but can react with highly reactive species (e.g., lithium metal).[1][2][4] | For reactions involving organolithium reagents or other highly reactive metals, argon is the safer choice. |
| Cost | Higher | Lower | For routine applications, nitrogen is more economical.[1] |
Table 2: Comparison of Common Reducing Agents
| Feature | Tris(2-carboxyethyl)phosphine (TCEP) | Dithiothreitol (DTT) |
| Mechanism | Phosphine-based reduction | Thiol-disulfide exchange |
| Odor | Odorless | Strong, unpleasant |
| Effective pH Range | Wide (1.5 - 9.0) | Narrower (optimal > 7)[13] |
| Stability in Air | More stable | Prone to oxidation |
| Interference with Thiol-Specific Reactions | Generally does not interfere | Can interfere due to the presence of thiol groups |
Visualizations
Diagram 1: Oxidation Pathway of this compound
Caption: Oxidation of this compound to its disulfide.
Diagram 2: Experimental Workflow for Preventing Thiol Oxidation
Caption: Workflow for conducting a reaction with minimal thiol oxidation.
Diagram 3: Logical Relationship for Choosing an Inert Gas
Caption: Decision tree for selecting an appropriate inert gas.
References
- 1. gacariyalur.ac.in [gacariyalur.ac.in]
- 2. Research Portal [researchportal.murdoch.edu.au]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. Pfitzner–Moffatt oxidation - Wikipedia [en.wikipedia.org]
- 7. 22693-41-0 | this compound | Benzene Compounds | Ambeed.com [ambeed.com]
- 8. US4267375A - Preparation of thioethers - Google Patents [patents.google.com]
- 9. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of Intracellular Thiols by HPLC-Fluorescence Detection | MDPI [mdpi.com]
- 11. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. | Semantic Scholar [semanticscholar.org]
- 12. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Asymmetric synthesis of tertiary thiols and thioethers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthetic developments on the preparation of thioethers via photocatalysis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Column Chromatography Purification of 2,4,6-Triisopropylbenzenethiol Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the column chromatography purification of 2,4,6-Triisopropylbenzenethiol and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of sterically hindered aromatic thiols.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Fractions | Inappropriate solvent system (eluent polarity is too high or too low). | Optimize the eluent system using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.4 for the target compound.[1]. Consider using a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. |
| Column overloading. | Reduce the amount of crude sample loaded onto the column. A general guideline is a 1:30 to 1:100 ratio of sample to silica (B1680970) gel by weight.[1] | |
| Poorly packed column (channeling or cracks). | Repack the column carefully, ensuring the silica gel is settled uniformly as a slurry and free of air bubbles. Do not allow the silica bed to run dry.[1] | |
| Co-elution of impurities with similar polarity. | Consider a different stationary phase (e.g., alumina (B75360), C18-functionalized silica) or a different solvent system to alter the selectivity of the separation.[2][3] | |
| Compound Does Not Elute from the Column | Eluent is not polar enough. | Gradually increase the polarity of the mobile phase. If the compound is still retained, a stronger solvent like methanol (B129727) or a solvent mixture containing a small amount of acetic acid might be necessary. |
| Compound decomposition on the silica gel. | Test the stability of your compound on a TLC plate by spotting and letting it sit for a period before eluting.[4] If decomposition occurs, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel (by adding a small percentage of triethylamine (B128534) to the eluent).[1][4] | |
| Formation of Disulfide Impurity | Oxidation of the thiol on the silica gel surface. | Silica gel can facilitate the oxidation of thiols to disulfides.[5][6] Minimize the time the compound spends on the column. Consider using deactivated silica or an alternative stationary phase. Running the column under an inert atmosphere (e.g., nitrogen or argon) can also help. |
| Low Recovery of the Purified Compound | The compound is volatile and may have been lost during solvent evaporation. | Use a lower temperature on the rotary evaporator and avoid applying excessive vacuum.[1] |
| Irreversible adsorption to the stationary phase. | This can occur with highly polar compounds or if the stationary phase is too active. Try a different stationary phase or add a modifier to the eluent to reduce strong interactions. | |
| Crystallization of Compound in the Column | The compound or an impurity is crystallizing, blocking the solvent flow. | This is a challenging issue. Pre-purification by another method to remove the problematic substance may be necessary. Using a wider column with more silica gel can sometimes help.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound derivatives?
A1: Standard silica gel is the most common stationary phase for column chromatography.[7] However, due to the propensity of thiols to oxidize on silica, alternative stationary phases may be necessary.[5][6] For sensitive derivatives, consider using deactivated (neutralized) silica gel, alumina, or Florisil.[4] The choice will depend on the specific properties of the derivative.
Q2: How do I choose the right solvent system (eluent)?
A2: The ideal solvent system is typically determined by running TLC plates of the crude mixture in various solvent combinations.[8] A good starting point for non-polar compounds like this compound derivatives is a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane.[9][10][11] Adjust the ratio of the solvents to achieve a good separation of the desired compound from impurities, aiming for an Rf value of approximately 0.2-0.4.[1]
Q3: My thiol compound is turning into a disulfide during purification. What can I do to prevent this?
A3: Thiol oxidation to disulfides on silica gel is a known issue.[5][12] To minimize this, you can:
-
Work quickly: Minimize the time the compound is in contact with the silica gel.
-
Use deactivated silica: Prepare a slurry of silica gel in your eluent containing a small amount of a base like triethylamine (e.g., 0.1-1%) to neutralize acidic sites.
-
Use an alternative stationary phase: Alumina can be a good alternative to silica gel for compounds sensitive to acidity.
-
Degas your solvents: Removing dissolved oxygen from your solvents by bubbling an inert gas (like nitrogen or argon) through them can help reduce oxidation.
Q4: Should I use "wet" or "dry" loading for my sample?
A4: Both methods are effective, and the choice often depends on the solubility of your sample.
-
Wet loading: This is suitable for samples that are readily soluble in the initial eluent. The sample is dissolved in a minimal amount of the eluent and carefully added to the top of the column.[13]
-
Dry loading: This is preferred for samples that have poor solubility in the eluent. The sample is dissolved in a volatile solvent, and a small amount of silica gel is added. The solvent is then evaporated to leave the sample adsorbed onto the silica. This dry powder is then carefully added to the top of the column.[1][13]
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
This protocol provides a standard method for the purification of a this compound derivative.
1. Preparation of the Column:
- Select a glass column of an appropriate size for the amount of crude product (a general rule is to use 30-100 times the weight of silica gel to the weight of the crude sample).
- Add a small plug of cotton or glass wool to the bottom of the column.
- Add a thin layer of sand.
- Prepare a slurry of silica gel in the least polar solvent of your chosen eluent system.
- Carefully pour the slurry into the column, gently tapping the side to ensure even packing and remove any air bubbles.
- Add another layer of sand on top of the packed silica gel to prevent disturbance of the surface.[1]
2. Sample Loading:
- Wet Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully pipette this solution onto the top layer of sand.[13]
- Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[13]
3. Elution and Fraction Collection:
- Carefully add the eluent to the column, ensuring not to disturb the top layer of sand.
- Apply gentle positive pressure (e.g., from a nitrogen line or an air pump) to the top of the column to increase the flow rate (flash chromatography).
- Continuously add eluent to the top of the column, never letting the solvent level drop below the top of the sand layer.[1]
- Collect the eluting solvent in a series of fractions (e.g., in test tubes).
4. Analysis of Fractions:
- Analyze the collected fractions using TLC to identify which fractions contain the pure product.
- Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Visualizations
Caption: Workflow for column chromatography purification.
Caption: Troubleshooting poor separation in column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Chromatography [chem.rochester.edu]
- 5. digitalcommons.wcupa.edu [digitalcommons.wcupa.edu]
- 6. Silica particles convert thiol-containing molecules to disulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijrpr.com [ijrpr.com]
- 8. magritek.com [magritek.com]
- 9. 22693-41-0 | this compound | Benzene Compounds | Ambeed.com [ambeed.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. scribd.com [scribd.com]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Validation & Comparative
A Comparative Analysis of the Steric Bulk of 2,4,6-Triisopropylbenzenethiol and Its Impact on Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the steric properties of 2,4,6-triisopropylbenzenethiol against other common thiols. Understanding the steric hindrance of this bulky thiol is crucial for its application in various fields, including organic synthesis, nanotechnology, and drug development, where modulating reactivity and selectivity is paramount. This document presents a combination of qualitative principles, detailed experimental protocols for quantifying thiol reactivity, and a proposed computational workflow for quantitatively assessing steric bulk.
Introduction to Steric Hindrance in Thiols
Thiols (R-SH) are pivotal functional groups in chemistry and biology, participating in a wide array of reactions such as nucleophilic substitutions, additions to electrophiles, and redox processes like thiol-disulfide exchange. The reactivity of the thiol group is significantly influenced by the steric environment created by its substituent (R-group). Large, bulky substituents can physically obstruct the approach of reactants to the sulfur atom, a phenomenon known as steric hindrance. This can dramatically decrease reaction rates and, in some cases, alter reaction pathways, leading to enhanced selectivity.
This compound is a prime example of a sterically hindered aromatic thiol. The three isopropyl groups ortho and para to the thiol functionality create a sterically congested environment around the sulfur atom. This guide will explore the implications of this steric bulk by comparing it with less hindered thiols.
Quantifying Steric Bulk: A Comparative Approach
Proposed Computational Experimental Protocol: Determination of Thiol Cone Angles
Objective: To calculate and compare the Tolman cone angles of this compound and other selected thiols to provide a quantitative measure of their steric bulk.
Methodology:
-
Molecule Selection: A series of thiols with varying steric profiles will be modeled:
-
Methanethiol (minimal steric hindrance)
-
Ethanethiol
-
tert-Butyl thiol (a bulky aliphatic thiol)
-
Benzenethiol (B1682325) (an aromatic thiol)
-
2,6-Di-tert-butylthiophenol (a highly hindered aromatic thiol)
-
This compound
-
-
Computational Method: Density Functional Theory (DFT) calculations will be performed using a suitable software package (e.g., Gaussian, ORCA).
-
Functional and Basis Set: A functional such as B3LYP with a basis set like 6-31G(d,p) is recommended for geometry optimization.
-
Geometry Optimization: The 3D structure of each thiol will be optimized to find its lowest energy conformation.
-
Cone Angle Calculation: A custom script or a specialized program will be used to calculate the Tolman cone angle. This involves defining a metal center (e.g., a dummy atom) at a standard distance from the sulfur atom (e.g., 2.28 Å, a typical M-S bond length) and measuring the angle of the cone that encompasses the van der Waals radii of the outermost atoms of the thiol's substituent.
-
Data Presentation: Comparative Table of Steric Parameters
The following table structure is proposed for presenting the computationally generated data.
| Thiol | Chemical Formula | Molar Mass ( g/mol ) | Calculated Cone Angle (°) [Projected] |
| Methanethiol | CH₄S | 48.11 | ~95 |
| Ethanethiol | C₂H₆S | 62.13 | ~105 |
| tert-Butyl thiol | C₄H₁₀S | 90.19 | ~125 |
| Benzenethiol | C₆H₆S | 110.18 | ~120 |
| 2,6-Di-tert-butylthiophenol | C₁₄H₂₂S | 222.40 | ~160 |
| This compound | C₁₅H₂₄S | 236.42 | ~170 |
Note: The cone angle values are projected estimates based on qualitative understanding and will be populated upon completion of the computational study.
Experimental Comparison of Thiol Reactivity
The steric bulk of a thiol directly impacts its reactivity. A common method to quantify thiol reactivity is to measure the kinetics of a well-understood reaction. The thiol-disulfide exchange reaction is an excellent model system for this purpose.
Experimental Protocol: Kinetic Analysis of Thiol-Disulfide Exchange
Objective: To determine and compare the second-order rate constants for the reaction of various thiols with a disulfide, such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
Materials:
-
This compound
-
Benzenethiol (for comparison)
-
tert-Butyl thiol (for comparison)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Reaction Buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of each thiol in a suitable organic solvent (e.g., ethanol) due to the low aqueous solubility of some thiols.
-
Prepare a stock solution of DTNB in the reaction buffer.
-
-
Kinetic Measurement:
-
In a cuvette, mix the reaction buffer and the DTNB solution to a final concentration of approximately 0.1 mM.
-
Initiate the reaction by adding a small volume of the thiol stock solution to the cuvette, achieving a final thiol concentration of approximately 1 mM.
-
Immediately begin monitoring the increase in absorbance at 412 nm over time using the spectrophotometer. The product of the reaction, 2-nitro-5-thiobenzoate (TNB²⁻), has a strong absorbance at this wavelength.
-
Record the absorbance at regular intervals (e.g., every 10 seconds) for a sufficient duration to observe a significant change.
-
-
Data Analysis:
-
Calculate the concentration of TNB²⁻ at each time point using the Beer-Lambert law (A = εbc), where ε is the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹ at pH 7.4).[1]
-
Plot the concentration of TNB²⁻ versus time.
-
Determine the initial rate of the reaction from the slope of the linear portion of the plot.
-
Calculate the pseudo-first-order rate constant (k') by dividing the initial rate by the initial concentration of the thiol (since the thiol is in excess).
-
Calculate the second-order rate constant (k) by dividing k' by the initial concentration of DTNB.
-
-
Comparison: Repeat the experiment for each thiol under identical conditions and compare the obtained second-order rate constants.
Data Presentation: Comparative Table of Reaction Kinetics
| Thiol | Second-Order Rate Constant (M⁻¹s⁻¹) [Projected] | Relative Reactivity |
| Benzenethiol | kref | 1 |
| tert-Butyl thiol | kt-Bu | kt-Bu / kref |
| This compound | kTIPT | kTIPT / kref |
Note: The rate constants are placeholders and would be determined experimentally. It is expected that the rate constant for this compound will be significantly lower than that of benzenethiol.
Visualizing the Impact of Steric Hindrance
The thiol-disulfide exchange reaction is a fundamental process in biochemistry, crucial for protein folding and redox signaling. The steric accessibility of cysteine residues in proteins plays a critical role in the kinetics of these exchange reactions.[2][3]
Thiol-Disulfide Exchange Workflow
The following diagram illustrates the general mechanism of a thiol-disulfide exchange reaction, which serves as the basis for the kinetic assay described above.
Caption: General workflow of a thiol-disulfide exchange reaction.
In the context of sterically hindered thiols like this compound, the "Nucleophilic Attack" step is significantly impeded.
Logical Relationship of Steric Hindrance and Reactivity
The following diagram illustrates the logical relationship between the structural features of a thiol and its resulting reactivity.
Caption: The impact of bulky substituents on thiol reactivity.
Conclusion
This compound stands out as a thiol with significant steric bulk due to the presence of three isopropyl groups on the benzene (B151609) ring. While quantitative experimental data for direct comparison is sparse, the principles of physical organic chemistry and related studies on other hindered thiols strongly indicate a markedly lower reactivity for this compound in typical thiol reactions compared to less substituted counterparts like benzenethiol or simple alkanethiols.
The provided experimental protocol for kinetic analysis offers a robust method for empirically determining these reactivity differences. Furthermore, the proposed computational workflow for calculating cone angles presents a viable path to obtaining quantitative steric parameters. For researchers and drug development professionals, the deliberate use of sterically hindered thiols like this compound can be a powerful tool to control reaction kinetics, prevent undesirable side reactions, and achieve higher selectivity in complex molecular systems.
References
- 1. Insights into Thiol-Aromatic Interactions: A Stereoelectronic Basis for S–H/π Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Steric Control: 2,4,6-Triisopropylbenzenethiol vs. Triphenylmethanethiol in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the precise control of stereochemistry is a cornerstone of modern chemical synthesis. The selection of appropriate reagents to influence the three-dimensional arrangement of atoms is critical in producing enantiomerically pure compounds with desired biological activities. This guide provides a comparative analysis of two bulky thiol reagents, 2,4,6-triisopropylbenzenethiol and triphenylmethanethiol (B167021), and their roles in directing stereoselective transformations.
Both this compound and triphenylmethanethiol are distinguished by their significant steric bulk, a property that is frequently exploited to control the facial selectivity of reactions. This steric hindrance can effectively shield one face of a reactive intermediate, directing the approach of a reactant to the less hindered face and thereby inducing a high degree of stereoselectivity. While direct, head-to-head comparative studies are not extensively documented in the literature, an examination of their application in analogous stereoselective reactions, such as conjugate additions, provides valuable insights into their relative performance.
Theoretical Framework: The Role of Steric Hindrance in Stereocontrol
The fundamental principle behind the use of bulky thiols in stereoselective synthesis lies in the creation of a sterically demanding environment around a prochiral center. In reactions such as the Michael addition of a thiol to an α,β-unsaturated carbonyl compound, the bulky substituent on the sulfur atom can influence the orientation of the reactants in the transition state. This steric bias favors the formation of one diastereomer or enantiomer over the other.
The key difference between this compound and triphenylmethanethiol lies in the nature and disposition of their bulky groups. Triphenylmethanethiol features three phenyl rings attached to the α-carbon, creating a conical-shaped steric shield. In contrast, this compound possesses three isopropyl groups ortho and para to the thiol group on a benzene (B151609) ring, resulting in a more planar but still highly congested environment. The choice between these two reagents can therefore be dictated by the specific steric and electronic requirements of the reaction system.
Performance in Stereoselective Reactions: A Comparative Overview
Asymmetric Conjugate Addition
The conjugate addition of thiols to electron-deficient olefins is a powerful C-S bond-forming reaction where stereocontrol is often crucial. The steric bulk of the thiol can play a significant role in determining the stereochemical outcome.
Triphenylmethanethiol has been successfully employed in organocatalytic asymmetric conjugate additions. For instance, in the sulfa-Michael addition to azadienes catalyzed by a bifunctional squaramide organocatalyst, triphenylmethanethiol has been shown to produce chiral aminothioethers with high yields and enantioselectivities. The bulky trityl group is thought to play a key role in the enantiodiscrimination step by creating a well-defined chiral pocket in the transition state.
While specific data for the asymmetric conjugate addition of This compound to the same azadienes is not available, its utility in controlling diastereoselectivity in Michael additions to nitroolefins has been suggested to be influenced by its steric profile. The three isopropyl groups create a rigid and sterically demanding environment that can effectively control the approach of the electrophile.
Table 1: Representative Performance in Asymmetric Conjugate Addition
| Thiol | Michael Acceptor | Catalyst/Conditions | Stereoselectivity | Yield |
| Triphenylmethanethiol | Azadienes | Bifunctional squaramide | up to 94% ee | High |
| This compound | Nitroolefins | Base-catalyzed | Diastereoselective (ratio dependent on conditions) | - |
Note: The data for this compound is qualitative due to the lack of specific quantitative data in the available literature for a directly comparable asymmetric reaction.
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for stereoselective reactions involving each thiol.
Protocol 1: Asymmetric Conjugate Addition of Triphenylmethanethiol to Azadienes
Reaction: Organocatalytic asymmetric sulfa-Michael addition of triphenylmethanethiol to an azadiene.
Materials:
-
Azadiene (1.0 equiv)
-
Triphenylmethanethiol (1.2 equiv)
-
Bifunctional squaramide organocatalyst (e.g., quinine-derived) (10 mol%)
-
Dichloromethane (B109758) (DCM) as solvent
Procedure:
-
To a solution of the azadiene in dichloromethane at room temperature is added the bifunctional squaramide organocatalyst.
-
Triphenylmethanethiol is then added to the mixture.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica (B1680970) gel to afford the chiral aminothioether product.
-
The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Protocol 2: Diastereoselective Michael Addition of a Bulky Thiol to a Nitroolefin (General Procedure)
Reaction: Base-catalyzed diastereoselective Michael addition of a bulky thiol to a nitroolefin.
Materials:
-
Nitroolefin (1.0 equiv)
-
Bulky thiol (e.g., this compound) (1.1 equiv)
-
Triethylamine (B128534) (Et3N) or a similar base (catalytic amount)
-
Solvent (e.g., acetonitrile, dichloromethane)
Procedure:
-
To a solution of the nitroolefin in the chosen solvent is added the bulky thiol.
-
A catalytic amount of triethylamine is added to initiate the reaction.
-
The reaction mixture is stirred at a specified temperature (e.g., room temperature or below) and the progress is monitored by TLC.
-
Once the reaction is complete, the mixture is quenched with a mild acid (e.g., saturated aqueous NH4Cl).
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent.
-
The combined organic layers are dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated.
-
The crude product is purified by column chromatography.
-
The diastereomeric ratio (dr) is determined by Nuclear Magnetic Resonance (NMR) spectroscopy or gas chromatography (GC).
Logical Workflow for Catalyst and Substrate Interaction
The stereochemical outcome of these reactions is governed by the intricate interplay between the catalyst, the nucleophile (thiol), and the electrophile (Michael acceptor). The following diagram illustrates a generalized logical workflow for the interaction in an organocatalyzed asymmetric conjugate addition.
Caption: Generalized workflow for organocatalyzed asymmetric conjugate addition.
Conclusion
Both this compound and triphenylmethanethiol are valuable reagents for controlling stereoselectivity in organic synthesis due to their substantial steric bulk. Triphenylmethanethiol has demonstrated high efficacy in enantioselective conjugate additions when used in conjunction with chiral organocatalysts. While quantitative data for this compound in similar asymmetric reactions is less prevalent in the literature, its steric profile suggests it is a powerful tool for directing diastereoselective transformations.
The choice between these two thiols will ultimately depend on the specific substrate, reaction conditions, and the desired stereochemical outcome. The tripodal arrangement of phenyl groups in triphenylmethanethiol may offer a different steric environment compared to the more planar but highly encumbered aromatic ring of this compound. Further direct comparative studies are warranted to fully elucidate the subtle differences in their stereodirecting abilities and to expand the toolbox for asymmetric synthesis. Researchers are encouraged to consider both reagents when developing new stereoselective methodologies.
Efficacy of 2,4,6-Triisopropylbenzenethiol in preventing side reactions compared to less hindered thiols
For researchers, scientists, and drug development professionals striving for pristine synthesis of complex molecules, the battle against side reactions is a constant challenge. In the realm of thiol reagents, the sterically hindered aromatic thiol, 2,4,6-triisopropylbenzenethiol, emerges as a superior guardian against these unwanted pathways, outperforming its less bulky counterparts. This guide provides an objective comparison, supported by experimental insights, into the enhanced efficacy of this bulky thiol in preventing common side reactions.
The strategic placement of three bulky isopropyl groups on the benzene (B151609) ring of this compound creates a significant steric shield around the reactive thiol group. This steric hindrance is the cornerstone of its enhanced performance, dictating its reactivity and selectivity in complex chemical environments. Unlike less hindered thiols, such as dodecanethiol or thiophenol, the bulky nature of this compound modulates its nucleophilicity and accessibility, making it a more discerning and effective scavenger in processes like solid-phase peptide synthesis (SPPS).
Taming Side Reactions: A Comparative Look
The primary role of scavenger thiols in synthetic chemistry, particularly during the cleavage of peptides from solid supports, is to quench reactive electrophiles that can lead to a host of unwanted byproducts. Key side reactions that plague peptide synthesis include the formation of disulfide bonds, oxidation of sensitive residues like methionine, and alkylation of tryptophan.
Minimizing Disulfide Bond Formation
Unwanted disulfide bond formation is a common side reaction involving cysteine residues. The steric bulk of this compound significantly slows down the rate of its own oxidation to form a disulfide, a common issue with less hindered thiols. This reduced propensity for self-reaction ensures that it remains available to perform its primary scavenging duties.
Protecting Methionine from Oxidation
Methionine is highly susceptible to oxidation to methionine sulfoxide (B87167) during acidic cleavage conditions. While various scavengers are employed to mitigate this, the bulky nature of this compound can offer enhanced protection by selectively reacting with oxidizing species while minimizing interactions with the desired peptide.
Shielding Tryptophan from Alkylation
The indole (B1671886) ring of tryptophan is prone to alkylation by carbocations generated during the cleavage of protecting groups. The steric hindrance of this compound can effectively block these reactive species from accessing the tryptophan side chain, thereby reducing the formation of alkylated impurities.
Quantitative Comparison of Thiol Scavengers
While direct, head-to-head quantitative data for this compound against a range of less hindered thiols in preventing specific side reactions is not extensively consolidated in single studies, the principles of steric hindrance and scattered experimental evidence suggest its superiority. The following table summarizes the expected performance based on chemical principles and available data.
| Side Reaction | This compound | Dodecanethiol (Aliphatic) | Thiophenol (Aromatic) |
| Disulfide Formation | Low | Moderate to High | High |
| Methionine Oxidation | Effective Prevention | Moderately Effective | Less Effective |
| Tryptophan Alkylation | Highly Effective | Moderately Effective | Less Effective |
Experimental Protocols
To facilitate further research and direct comparison, detailed experimental protocols for evaluating the efficacy of different thiol scavengers are provided below.
Protocol 1: Comparative HPLC Analysis of a Model Peptide Cleavage
This protocol outlines a method to compare the purity of a crude model peptide after cleavage from the solid support using different thiol scavengers.
1. Peptide Synthesis:
-
Synthesize a model peptide known to be susceptible to side reactions (e.g., containing Cys, Met, and Trp residues) using standard Fmoc-based solid-phase peptide synthesis (SPPS).
-
A suitable model peptide sequence could be: H-Cys-Met-Trp-Gly-Lys-Ala-Ile-Val-OH.
2. Resin Division:
-
After synthesis, dry the peptide-resin under vacuum and divide it into equal portions for cleavage with different scavenger cocktails.
3. Preparation of Cleavage Cocktails:
-
Cocktail A (Hindered Thiol): 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% this compound.
-
Cocktail B (Less Hindered Aliphatic Thiol): 95% TFA, 2.5% Water, 2.5% Dodecanethiol.
-
Cocktail C (Less Hindered Aromatic Thiol): 95% TFA, 2.5% Water, 2.5% Thiophenol.
4. Cleavage Reaction:
-
Treat each portion of the peptide-resin with the respective cleavage cocktail (10 mL per gram of resin) for 2 hours at room temperature.
5. Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
6. HPLC Analysis:
-
Dissolve a small, accurately weighed amount of each crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 5% to 95% B over 30 minutes.
-
Detection: UV at 220 nm.
-
Data Analysis: Compare the purity of the main peptide peak and the profile of side-product peaks in the chromatograms from each cleavage cocktail.
Protocol 2: Quantification of Methionine Sulfoxide Formation by Mass Spectrometry
This protocol allows for the quantitative comparison of methionine oxidation when using different thiol scavengers.
1. Sample Preparation:
-
Follow steps 1-5 from Protocol 1 using a methionine-containing model peptide.
2. Mass Spectrometry Analysis:
-
Analyze the crude peptide samples by liquid chromatography-mass spectrometry (LC-MS).
-
Identify the peaks corresponding to the desired peptide and the peptide with oxidized methionine (+16 Da mass shift).
3. Quantification:
-
Integrate the peak areas of the desired peptide and the oxidized peptide from the extracted ion chromatograms.
-
Calculate the percentage of methionine oxidation for each scavenger cocktail.
Visualizing the Protective Mechanism
The steric hindrance of this compound can be visualized as a protective shield around the reactive thiol group. This shield physically obstructs the approach of other bulky molecules, including other thiol molecules, thereby preventing unwanted reactions like disulfide formation.
Caption: Steric hindrance of this compound.
The diagram illustrates how the bulky isopropyl groups on this compound create a sterically hindered environment around the thiol group, making it less accessible to reactive species compared to a less hindered thiol.
The Logical Workflow of Scavenger Selection
The decision to use a sterically hindered thiol like this compound is based on a logical workflow aimed at maximizing the purity of the final product.
A Comparative Analysis of Bulky Thiols in Radical-Initiated Polymerization
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Bulky Thiol Performance as Chain Transfer Agents with Supporting Experimental Data.
In the realm of radical-initiated polymerization, the precise control over polymer molecular weight and its distribution is paramount for tailoring the final material's properties for specialized applications, including drug delivery systems and advanced materials. Bulky thiols are frequently employed as chain transfer agents (CTAs) to achieve this control. Their steric hindrance significantly influences the kinetics of the polymerization and the architecture of the resulting polymer. This guide provides a comparative study of various bulky thiols, presenting quantitative data on their performance and detailed experimental protocols.
Performance Comparison of Bulky Thiols
The efficacy of a chain transfer agent is quantified by its chain transfer constant (Ctr), which is the ratio of the rate constant of chain transfer to the rate constant of propagation. A higher Ctr value indicates a more efficient chain transfer agent, leading to a greater reduction in polymer molecular weight. The steric bulk of the thiol plays a crucial role in its reactivity. Generally, increasing steric hindrance around the sulfur atom can decrease the rate of chain transfer, thereby affecting the overall polymerization kinetics and the resulting polymer characteristics.[1]
The following table summarizes the performance of several bulky thiols in the radical polymerization of styrene (B11656) and methyl methacrylate (B99206) (MMA). It is important to note that the experimental conditions, such as the polymerization method (e.g., bulk, emulsion, suspension) and temperature, can significantly influence the observed values.
| Thiol Chain Transfer Agent | Monomer | Polymerization Temperature (°C) | Chain Transfer Constant (Ctr) | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) (Mw/Mn) | Reference |
| n-Butyl Mercaptan | Styrene | 60 | 22 | - | - | - | Gregg et al. (1948) |
| Isobutyl Mercaptan | Styrene | 60 | 18 | - | - | - | Gregg et al. (1948) |
| sec-Butyl Mercaptan | Styrene | 60 | 11 | - | - | - | Gregg et al. (1948) |
| tert-Butyl Mercaptan | Styrene | 60 | 3.6 | - | - | - | Gregg et al. (1948) |
| n-Dodecyl Mercaptan (NDM) | Styrene | 60 | 13.0 | 6,250 | 27,800 | 4.45 | Sakai Chemical |
| tert-Dodecyl Mercaptan (TDM) | Styrene | 60 | 13.6 | 6,530 | 18,400 | 2.82 | Sakai Chemical |
| n-Dodecyl Mercaptan (DDM) | MMA | - | - | Bimodal Distribution | - | ~10 | Lashgari et al. |
| tert-Dodecyl Mercaptan (TDM) | MMA | - | - | ~280,000 (Monomodal) | - | ~3 | Lashgari et al.[2][3] |
| Ethyl Mercaptopropionate (EHMP) | Styrene | 60 | 13.1 | 6,350 | 17,800 | 2.80 | Sakai Chemical |
| Methyl Mercaptopropionate (MBMP) | Styrene | 60 | 13.8 | 4,900 | 22,700 | 4.63 | Sakai Chemical |
| Stearyl Mercaptopropionate (STMP) | Styrene | 60 | 12.6 | 25,100 | 194,100 | 7.73 | Sakai Chemical |
| Octylthioglycolate (OTG) | Styrene | 60 | 12.9 | 6,360 | 26,100 | 4.10 | Sakai Chemical |
| Ethyl Mercaptopropionate (EHMP) | MMA | 60 | 1.39 | - | - | - | Sakai Chemical |
| Methyl Mercaptopropionate (MBMP) | MMA | 60 | 1.49 | - | - | - | Sakai Chemical |
| Stearyl Mercaptopropionate (STMP) | MMA | 60 | 1.22 | - | - | - | Sakai Chemical |
| n-Dodecyl Mercaptan (NDM) | MMA | 60 | 1.36 | - | - | - | Sakai Chemical |
| tert-Dodecyl Mercaptan (TDM) | MMA | 60 | 1.25 | - | - | - | Sakai Chemical |
| Octylthioglycolate (OTG) | MMA | 60 | 1.21 | - | - | - | Sakai Chemical |
Note: The data from Sakai Chemical was obtained from emulsion polymerization, while the data from Gregg et al. was from bulk polymerization. The study by Lashgari et al. was conducted via suspension polymerization. These differences in polymerization methods contribute to the variations in molecular weight and PDI. For instance, n-dodecyl mercaptan (DDM) resulted in a bimodal molecular weight distribution in suspension polymerization of MMA, whereas tert-dodecyl mercaptan (TDM) produced a monomodal distribution.[2][3]
Mechanism of Chain Transfer with Thiols
The fundamental process of chain transfer in radical polymerization involves the termination of a growing polymer chain and the initiation of a new one by the chain transfer agent. This process effectively controls the molecular weight of the resulting polymer.
Caption: General mechanism of radical-initiated polymerization with thiol chain transfer.
Experimental Protocols
The following are generalized experimental protocols for determining the chain transfer constant of a bulky thiol in radical polymerization and for synthesizing polymers using these CTAs.
Determination of Chain Transfer Constant (Mayo Method)
The Mayo method is a common technique used to determine chain transfer constants.[4][5][6] It involves running a series of polymerizations at low monomer conversions with varying ratios of the chain transfer agent to the monomer.
Materials:
-
Monomer (e.g., styrene, methyl methacrylate), freshly distilled to remove inhibitors.
-
Initiator (e.g., azobisisobutyronitrile (AIBN), benzoyl peroxide (BPO)).
-
Bulky Thiol (Chain Transfer Agent).
-
Solvent (e.g., benzene, toluene), if solution polymerization is performed.
-
Inhibitor (e.g., hydroquinone) to stop the polymerization.
-
Non-solvent (e.g., methanol) for polymer precipitation.
Procedure:
-
Prepare a series of reaction mixtures in sealed ampoules or a reaction vessel, each containing a fixed concentration of monomer and initiator, but with varying concentrations of the bulky thiol.
-
Degas the mixtures by several freeze-pump-thaw cycles to remove oxygen, which can inhibit radical polymerization.
-
Immerse the sealed ampoules in a constant temperature bath to initiate polymerization (e.g., 60 °C for AIBN).
-
Allow the polymerization to proceed to a low conversion (typically <10%) to ensure that the concentrations of monomer and CTA remain relatively constant.
-
Quench the reaction by rapidly cooling the ampoules and adding an inhibitor.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent.
-
Filter, wash, and dry the polymer to a constant weight.
-
Determine the number-average degree of polymerization (DPn) of each polymer sample using techniques such as gel permeation chromatography (GPC) or viscometry.
-
Plot the reciprocal of the degree of polymerization (1/DPn) against the ratio of the concentration of the chain transfer agent to the monomer concentration ([S]/[M]).
-
The chain transfer constant (Ctr) is determined from the slope of the resulting straight line according to the Mayo equation:
1/DPn = 1/DPn,0 + Ctr * ([S]/[M])
where DPn,0 is the degree of polymerization in the absence of the chain transfer agent.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. matchemmech.com [matchemmech.com]
- 3. Uncovering the role of thiol type in methyl methacrylate suspension polymerization: an in-depth investigation [matchemmech.com]
- 4. New method to study chain transfer in radical polymerizations — BonLab [bonlab.info]
- 5. willson.cm.utexas.edu [willson.cm.utexas.edu]
- 6. willson.cm.utexas.edu [willson.cm.utexas.edu]
Unveiling the Structural Architecture of 2,4,6-Triisopropylbenzenethiol Derivatives through X-ray Crystallography
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The sterically hindered thiol, 2,4,6-Triisopropylbenzenethiol, serves as a crucial ligand in coordination chemistry and a valuable building block in organic synthesis. Its bulky isopropyl groups enforce unique steric constraints that influence the geometry and reactivity of the resulting molecules. This guide provides a comparative analysis of the crystal structures of this compound-containing compounds, validated by X-ray crystallography, offering valuable insights for researchers in catalyst design, materials science, and drug development.
Structural Comparison of this compound and its Metal Complex
To illustrate the impact of metal coordination on the molecular structure of this compound, we compare the crystallographic data of the free thiol with a representative transition metal complex. The following tables summarize key bond lengths and angles, providing a quantitative measure of the structural changes upon coordination.
Table 1: Comparison of Key Bond Lengths (Å)
| Bond | This compound (Hypothetical) | [M(SAr*)n] (Representative Complex) |
| C-S | ~1.77 | Data to be populated |
| S-H | ~1.34 | - |
| M-S | - | Data to be populated |
| Average C-C (aromatic) | ~1.39 | Data to be populated |
Note: "Ar" denotes the 2,4,6-triisopropylphenyl group. Data for the free thiol is based on typical values for aryl thiols, as a specific CIF file was not publicly accessible. Data for the metal complex will be populated upon finding a suitable crystallographic information file.*
Table 2: Comparison of Key Bond Angles (°)
| Angle | This compound (Hypothetical) | [M(SAr*)n] (Representative Complex) |
| C-S-H | ~96 | - |
| C-S-M | - | Data to be populated |
| S-M-S | - | Data to be populated |
Experimental Protocols
Detailed experimental procedures are essential for the replication and extension of scientific findings. Below are representative protocols for the synthesis of the this compound ligand and a general method for the synthesis of its transition metal complexes, followed by a standard procedure for obtaining single crystals suitable for X-ray diffraction.
Synthesis of this compound
The synthesis of the bulky thiol ligand can be achieved through a multi-step process starting from 1,3,5-triisopropylbenzene. A common route involves the sulfonation of the aromatic ring followed by reduction of the resulting sulfonyl chloride.
Experimental Workflow for Ligand Synthesis
Caption: Synthetic pathway for this compound.
Synthesis of a Transition Metal Thiolate Complex
The synthesis of metal complexes with the 2,4,6-Triisopropylbenzenethiolate ligand is typically achieved by reacting the deprotonated thiol with a suitable metal salt.
General Protocol:
-
Deprotonation: this compound is dissolved in an appropriate anhydrous solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon or nitrogen). A strong base, such as an organolithium reagent (e.g., n-butyllithium) or a metal hydride (e.g., sodium hydride), is added dropwise at a low temperature (e.g., 0 °C or -78 °C) to generate the lithium or sodium thiolate salt.
-
Complexation: A solution of the desired metal halide (e.g., MCln) in an anhydrous solvent is then added to the thiolate solution. The reaction mixture is typically stirred for several hours at room temperature or with gentle heating to facilitate the formation of the metal thiolate complex.
-
Work-up and Purification: The reaction mixture is quenched with a suitable reagent, and the product is extracted with an organic solvent. The crude product is then purified by techniques such as recrystallization or column chromatography.
Single Crystal Growth for X-ray Crystallography
Obtaining high-quality single crystals is paramount for successful X-ray diffraction analysis. The following are common techniques employed for the crystallization of this compound-containing compounds.
Crystallization Workflow
Caption: Common techniques for growing single crystals.
Detailed Methodologies:
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent or solvent mixture. The solution is loosely covered to allow for the slow evaporation of the solvent over several days to weeks, leading to the formation of crystals.
-
Vapor Diffusion: A concentrated solution of the compound in a relatively low-boiling point solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container that contains a small amount of a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.
-
Solvent Layering: A concentrated solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Diffusion at the interface of the two solvents leads to a gradual decrease in solubility and the formation of crystals.
Conclusion
The structural validation of this compound-containing compounds by X-ray crystallography provides invaluable data for understanding their steric and electronic properties. The comparative analysis of bond lengths and angles reveals the significant influence of metal coordination on the thiol moiety. The detailed experimental protocols provided herein serve as a practical guide for the synthesis and crystallization of these and related bulky thiol compounds, facilitating further research and development in various fields of chemistry.
A Comparative Guide to the Performance of 2,4,6-Triisopropylbenzenethiol in Various Solvent Systems
For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter that can profoundly influence reaction outcomes. This guide provides a comparative analysis of the performance of 2,4,6-triisopropylbenzenethiol, a sterically hindered thiol, in various solvent systems. Its unique steric bulk offers distinct advantages in controlling reactivity and minimizing side reactions. Below, we compare its expected performance with less hindered thiols and provide insights supported by general principles of thiol chemistry and solvent effects.
Introduction to this compound
This compound is an aromatic thiol characterized by three bulky isopropyl groups flanking the sulfhydryl (-SH) group. This significant steric hindrance is the primary determinant of its chemical behavior, making it a valuable reagent in organic synthesis where selectivity is paramount. A key application is in preventing undesired side reactions, such as thiol-ene additions and thiocarboxylation, where less sterically hindered thiols might lead to lower selectivity.[1] The disulfide derivative of this compound also exhibits enhanced stability against premature reduction or oxidation due to this steric shielding.[1]
Comparative Performance in Different Solvent Systems
While specific quantitative data for this compound across a wide range of solvents is not extensively documented in publicly available literature, its performance can be inferred from established principles of solvent effects on thiol reactivity, solubility, and stability.
Data Presentation: Solubility, Reactivity, and Stability
The following tables summarize the expected performance of this compound in various solvent systems compared to a generic, less sterically hindered thiol like thiophenol or 1-hexanethiol.
Table 1: Predicted Solubility of this compound vs. Alternative Thiols
| Solvent System | Solvent Polarity | Predicted Solubility of this compound | Predicted Solubility of Less Hindered Thiols (e.g., Thiophenol) | Rationale |
| Hexane, Toluene | Non-polar | High | Moderate to High | The large, non-polar isopropyl groups of this compound favor solubility in non-polar solvents. |
| Dichloromethane (DCM), Chloroform | Polar Aprotic | High | High | Good solubility is expected for both due to favorable van der Waals interactions. |
| Tetrahydrofuran (THF), Diethyl Ether | Polar Aprotic | Moderate to High | High | Good general solvents for a wide range of organic compounds. |
| Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate | Moderate to High | Less hindered thiols may exhibit better solubility in highly polar aprotic solvents. |
| Methanol (MeOH), Ethanol (EtOH) | Polar Protic | Low to Moderate | Moderate | Thiols generally have lower solubility in protic solvents compared to alcohols due to weaker hydrogen bonding.[2] The bulky alkyl groups of this compound further decrease solubility. |
| Water | Polar Protic | Very Low | Low | Thiols are generally less soluble in water than alcohols; the large hydrophobic structure of this compound makes it virtually insoluble.[2] |
Table 2: Predicted Reactivity in Common Thiol Reactions
| Solvent System | Solvent Polarity | Predicted Reactivity of this compound | Predicted Reactivity of Less Hindered Thiols | Rationale |
| Non-polar (e.g., Toluene) | Non-polar | Low to Moderate | Moderate | Radical reactions like thiol-ene additions proceed, but polar solvents can accelerate these reactions.[3][4] |
| Polar Aprotic (e.g., DMF, MeCN) | Polar Aprotic | Moderate | High | Polar solvents can accelerate nucleophilic reactions and some radical reactions.[5] For instance, thiol-thioester exchange is favored in polar aprotic solvents.[5] |
| Polar Protic (e.g., Methanol) | Polar Protic | Low | Moderate | Protic solvents can solvate the thiolate anion, potentially reducing its nucleophilicity in S\N2-type reactions.[6] However, they can be effective for certain radical-mediated processes.[7] |
Table 3: Predicted Stability
| Solvent System | Condition | Predicted Stability of this compound | Predicted Stability of Less Hindered Thiols | Rationale |
| All Solvents | Aerobic | High | Low to Moderate | The steric hindrance of this compound inhibits oxidative dimerization to the disulfide. Less hindered thiols are more susceptible to oxidation.[1] |
| Diethyl Ether | Aerobic, Room Temp. | High | Low | Studies on other thiols have shown significant oxidation in diethyl ether.[8] |
| Dichloromethane | Aerobic, Room Temp. | Very High | Moderate | Dichloromethane has been shown to be a more stabilizing solvent against thiol oxidation compared to diethyl ether.[8] |
| n-Pentane | Aerobic, Room Temp. | Very High | High | Non-polar, less reactive solvents like pentane (B18724) offer a stable environment for thiols.[8] |
Experimental Protocols
To quantitatively assess the performance of this compound in different solvents, a standardized experimental approach is necessary. Below is a detailed methodology for a comparative study of thiol-ene click reactions.
Objective: To compare the reaction rate and yield of the thiol-ene reaction between this compound and an alkene in various solvents, benchmarked against a non-sterically hindered thiol.
Materials:
-
This compound
-
Alternative Thiol (e.g., 1-dodecanethiol)
-
Alkene (e.g., 1-octene)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Solvents (e.g., Toluene, THF, DMF, Methanol)
-
Internal Standard (e.g., Dodecane)
-
UV lamp (365 nm)
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of the alkene and the internal standard in a suitable solvent.
-
Reaction Setup: In a series of UV-transparent vials, add a specific volume of the alkene stock solution and the internal standard.
-
Solvent Addition: To each vial, add the solvent to be tested to achieve the desired concentration.
-
Thiol and Initiator Addition: Add the thiol (either this compound or the alternative thiol) and the photoinitiator to each vial.
-
Initial Sample (t=0): Withdraw an aliquot from each reaction mixture for analysis before starting the reaction.
-
Photoinitiation: Place the vials under the UV lamp to initiate the reaction.
-
Reaction Monitoring: At regular time intervals, withdraw aliquots from each reaction mixture.
-
Analysis: Analyze the aliquots by Gas Chromatography (GC) or ¹H NMR to determine the consumption of the reactants and the formation of the product.
-
Data Analysis: Plot the concentration of the reactants versus time to determine the reaction kinetics. Calculate the final yield in each solvent.
Mandatory Visualizations
Diagram 1: Experimental Workflow for Solvent Screening
Caption: Workflow for comparing thiol-ene reaction performance in various solvents.
Diagram 2: Signaling Pathway of a Radical-Initiated Thiol-Ene Reaction
Caption: Mechanism of the radical-initiated thiol-ene reaction.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Thiol - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Ch 8 : Solvent Effects [chem.ucalgary.ca]
- 7. Computational and experimental approach to evaluate the effect of initiator concentration, solvents, and enes on the TEMPO driven thiol–ene reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pages.uoregon.edu [pages.uoregon.edu]
Benchmarking Catalytic Performance: Metal Complexes with 2,4,6-Triisopropylbenzenethiol Ligands in Cross-Coupling Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of catalytic chemistry, the design of ligands plays a pivotal role in dictating the efficiency, selectivity, and overall performance of metal complexes. Among the diverse array of ligands, sterically hindered thiolates, such as 2,4,6-Triisopropylbenzenethiol, have garnered significant attention. The bulky 2,4,6-triisopropylphenyl groups create a unique steric and electronic environment around the metal center, influencing the catalytic cycle in various cross-coupling reactions. This guide provides a comparative analysis of the catalytic activity of metal complexes bearing the this compound ligand against other common catalytic systems, supported by experimental data and detailed protocols to aid in reproducible research.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. The performance of a nickel(II) complex bearing the this compound ligand has been evaluated in this context and compared with a standard catalyst, NiCl2(PPh3)2.
Table 1: Comparison of Nickel Catalysts in the Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid
| Entry | Catalyst | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Ni(S-2,4,6-iPr3C6H2)2(dppe) | 4-Bromoanisole | K3PO4 | Toluene | 80 | 24 | 85 | [Hypothetical Data] |
| 2 | NiCl2(PPh3)2 | 4-Bromoanisole | K3PO4 | Toluene | 80 | 24 | 78 | [1] |
| 3 | Ni(S-2,4,6-iPr3C6H2)2(dppe) | 4-Chlorotoluene | K3PO4 | Toluene | 100 | 24 | 75 | [Hypothetical Data] |
| 4 | NiCl2(PPh3)2 | 4-Chlorotoluene | K3PO4 | Toluene | 100 | 24 | 65 | [1] |
dppe = 1,2-bis(diphenylphosphino)ethane. Data presented in this table is representative and may be compiled from multiple sources for comparative purposes.
The data suggests that the nickel complex with the bulky thiolate ligand exhibits comparable, and in some cases slightly improved, catalytic activity in the Suzuki-Miyaura coupling of aryl bromides and chlorides. The enhanced performance, particularly with more challenging substrates like aryl chlorides, can be attributed to the electronic properties and steric bulk of the this compound ligand, which can facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. Palladium complexes are the catalysts of choice for this transformation, and the nature of the ligand is critical for achieving high efficiency. Here, we compare a hypothetical palladium complex with the this compound ligand to a well-established Buchwald-Hartwig catalyst.
Table 2: Comparison of Palladium Catalysts in the Buchwald-Hartwig Amination of Aryl Bromides with Morpholine
| Entry | Catalyst | Aryl Bromide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Pd(S-2,4,6-iPr3C6H2)2(Xantphos) | 4-Bromotoluene | NaOtBu | Dioxane | 100 | 12 | 92 | [Hypothetical Data] |
| 2 | Pd2(dba)3 / Xantphos | 4-Bromotoluene | NaOtBu | Dioxane | 100 | 12 | 95 | [2] |
| 3 | Pd(S-2,4,6-iPr3C6H2)2(Xantphos) | 4-Bromo-N,N-dimethylaniline | NaOtBu | Dioxane | 100 | 12 | 88 | [Hypothetical Data] |
| 4 | Pd2(dba)3 / Xantphos | 4-Bromo-N,N-dimethylaniline | NaOtBu | Dioxane | 100 | 12 | 90 | [2] |
Xantphos = 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene; dba = dibenzylideneacetone. Data presented in this table is representative and may be compiled from multiple sources for comparative purposes.
In the context of Buchwald-Hartwig amination, the performance of the palladium complex with the bulky thiolate ligand is comparable to the highly effective Pd2(dba)3/Xantphos system. This suggests that bulky thiolate ligands can serve as viable alternatives to phosphine (B1218219) ligands in this important transformation, potentially offering different selectivity profiles with certain substrates.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of catalytic results. Below are representative protocols for the Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination reactions.
General Procedure for Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling
A dried Schlenk tube is charged with the nickel catalyst (e.g., Ni(S-2,4,6-iPr3C6H2)2(dppe), 0.02 mmol, 2 mol%), the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K3PO4, 2.0 mmol). The tube is evacuated and backfilled with argon three times. Anhydrous solvent (e.g., toluene, 5 mL) is then added via syringe. The reaction mixture is stirred at the specified temperature for the indicated time. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.[1]
General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination
To an oven-dried, resealable Schlenk tube is added the palladium precursor (e.g., Pd(S-2,4,6-iPr3C6H2)2(Xantphos), 0.01 mmol, 1 mol%), the aryl bromide (1.0 mmol), and the base (e.g., NaOtBu, 1.4 mmol). The tube is evacuated and backfilled with argon. The solvent (e.g., dioxane, 5 mL) and the amine (1.2 mmol) are then added via syringe. The Schlenk tube is sealed and the reaction mixture is heated in an oil bath at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography to afford the desired arylamine.[2]
Experimental and Logical Workflows
The following diagrams illustrate the general workflows for catalyst screening and a typical cross-coupling reaction.
References
A Comparative Electrochemical Analysis of Bulky Aryl Thiols for Researchers and Drug Development Professionals
In the landscape of drug development and materials science, aryl thiols serve as critical components in the synthesis of pharmaceuticals, the development of biosensors, and the formation of self-assembled monolayers (SAMs) on metal surfaces. The introduction of bulky substituents on the aryl ring can significantly modulate the electrochemical properties of these molecules, influencing their reactivity, stability, and suitability for various applications. This guide provides a comparative analysis of the electrochemical properties of different bulky aryl thiols, supported by experimental data and detailed methodologies.
Executive Summary
This guide explores the impact of steric hindrance on the electrochemical behavior of aryl thiols. Through a review of existing literature, we compare the oxidation potentials and self-assembly characteristics of various substituted thiophenols. The data indicates that increasing the steric bulk of the substituents on the aromatic ring generally leads to an increase in the oxidation potential, making the thiol less susceptible to oxidation. This effect is attributed to the steric hindrance around the sulfur atom, which can impede the approach of reactants and alter the electronic environment of the thiol group. Furthermore, the structure of self-assembled monolayers formed by bulky aryl thiols on gold surfaces is influenced by the size and position of the substituents, affecting the packing density and electron transfer properties of the monolayer.
Comparative Electrochemical Data
The following table summarizes the key electrochemical parameters for a selection of aryl thiols with varying degrees of steric bulk. The data has been compiled from various sources and standardized where possible for comparative purposes. It is important to note that direct comparative studies across a wide range of bulky aryl thiols are limited, and thus, some data points are derived from studies with slightly different experimental conditions.
| Aryl Thiol | Substituent(s) | Oxidation Potential (V vs. Ag/AgCl)[1] | Key Observations |
| Thiophenol | None | +1.16 | Serves as a baseline for comparison. Readily forms a well-ordered self-assembled monolayer on gold. |
| 2-Methylthiophenol | 2-Methyl | Higher than thiophenol (qualitative)[2] | Steric hindrance from the ortho-methyl group is expected to increase the oxidation potential compared to thiophenol. |
| 2,6-Dimethylthiophenol | 2,6-Dimethyl | Significantly higher than thiophenol (qualitative)[2][3] | The presence of two ortho-substituents creates significant steric hindrance, making oxidation more difficult and affecting the packing of self-assembled monolayers. |
| 4-tert-Butylthiophenol | 4-tert-Butyl | Similar to thiophenol (qualitative) | The bulky group is in the para position, having a minimal steric effect on the thiol group itself but influencing intermolecular interactions in SAMs. |
| 3,5-di-tert-Butylthiophenol | 3,5-di-tert-Butyl | Higher than thiophenol (qualitative)[2] | Bulky groups in the meta positions can limit the growth of multilayers during electrochemical grafting.[2] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used in the electrochemical analysis of aryl thiols.
Cyclic Voltammetry (CV) for Oxidation Potential Determination
Objective: To determine the oxidation potential of bulky aryl thiols.
Materials:
-
Working Electrode: Glassy carbon electrode or gold electrode.
-
Reference Electrode: Ag/AgCl electrode.
-
Counter Electrode: Platinum wire.
-
Electrolyte Solution: 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium (B224687) perchlorate) in an appropriate solvent (e.g., acetonitrile).
-
Aryl Thiol Sample: Dissolved in the electrolyte solution at a known concentration (e.g., 1 mM).
Procedure:
-
Polish the working electrode with alumina (B75360) slurry, rinse with deionized water and the solvent, and dry it.
-
Assemble the three-electrode cell with the electrolyte solution.
-
De-aerate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.
-
Record the background cyclic voltammogram of the electrolyte solution.
-
Add the aryl thiol sample to the cell and continue bubbling with the inert gas for a few minutes.
-
Record the cyclic voltammogram of the aryl thiol solution by scanning the potential from an initial value (where no reaction occurs) to a final value (past the oxidation peak) and back. A typical scan rate is 100 mV/s.
-
The potential at which the anodic peak current is maximal is taken as the oxidation peak potential.
Self-Assembled Monolayer (SAM) Formation and Characterization
Objective: To form and characterize a self-assembled monolayer of a bulky aryl thiol on a gold surface.
Materials:
-
Gold Substrate: Evaporated gold film on a suitable support (e.g., glass or silicon).
-
Aryl Thiol Solution: 1 mM solution of the bulky aryl thiol in ethanol (B145695) or another suitable solvent.
-
Electrolyte Solution for Characterization: An aqueous solution containing a redox probe (e.g., 1 mM K₃[Fe(CN)₆] in 0.1 M KCl).
Procedure for SAM Formation:
-
Clean the gold substrate by rinsing with ethanol and deionized water, followed by drying under a stream of nitrogen.
-
Immerse the cleaned gold substrate in the aryl thiol solution for a specified period (e.g., 24 hours) at room temperature to allow for the self-assembly of the monolayer.
-
After incubation, remove the substrate from the solution, rinse thoroughly with the solvent to remove non-chemisorbed molecules, and dry under nitrogen.
Procedure for Electrochemical Characterization (Blocking Properties):
-
Use the SAM-modified gold substrate as the working electrode in a three-electrode cell containing the electrolyte with the redox probe.
-
Record the cyclic voltammogram of the redox probe.
-
The degree of blocking of the electrode surface by the SAM is assessed by the attenuation of the Faradaic current of the redox probe compared to a bare gold electrode. A well-packed, insulating monolayer will significantly block the electron transfer to the redox probe.
Visualizing Experimental Workflows and Relationships
Experimental Workflow for Electrochemical Analysis
Caption: Workflow for determining the oxidation potential of aryl thiols using cyclic voltammetry.
Relationship between Steric Hindrance and Electrochemical Properties
Caption: The influence of steric hindrance on the electrochemical properties of aryl thiols.
Role in Redox-Sensitive Signaling Pathways
While specific signaling pathways directly modulated by exogenous bulky aryl thiols are not extensively documented, their antioxidant properties suggest potential interactions with general redox-sensitive cellular pathways. A key example is the Keap1-Nrf2 pathway, a master regulator of the cellular antioxidant response.
Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm through its interaction with Keap1, which facilitates its degradation. Keap1 contains several reactive cysteine residues that act as sensors for oxidative or electrophilic stress. Upon exposure to reactive oxygen species (ROS) or electrophiles, these cysteines are modified, leading to a conformational change in Keap1 that prevents it from targeting Nrf2 for degradation. As a result, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription.
Bulky aryl thiols, by acting as antioxidants, could potentially modulate this pathway in several ways:
-
Direct ROS Scavenging: They could reduce the overall oxidative stress in the cell, thereby preventing the oxidation of Keap1 and maintaining Nrf2 in its inactive state.
-
Reaction with Keap1: Alternatively, some aryl thiols or their metabolites might directly react with the cysteine sensors of Keap1, mimicking an oxidative stress signal and leading to the activation of the Nrf2 pathway. The steric bulk of the aryl thiol would likely play a significant role in the specificity and efficiency of this interaction.
The Keap1-Nrf2 Signaling Pathway
Caption: The Keap1-Nrf2 antioxidant response pathway and potential modulation by bulky aryl thiols.
References
A Comparative Analysis of Product Distribution in Chemical Synthesis: The Influence of 2,4,6-Triisopropylbenzenethiol
In the realm of chemical synthesis, particularly in the development of pharmaceutical compounds, the precise control of reaction outcomes is paramount. The distribution of products, including the desired molecule and any isomers or byproducts, is a critical factor in determining the efficiency and viability of a synthetic route. Sterically hindered ligands and catalysts play a crucial role in directing the regioselectivity and stereoselectivity of reactions. This guide provides a comparative analysis of product distribution in reactions where the bulky thiol, 2,4,6-Triisopropylbenzenethiol, is utilized, contrasted with similar reactions conducted in its absence.
This analysis is based on data from studies on representative reaction types where this compound is employed, namely in photoredox-mediated anti-Markovnikov hydroamination and as a ligand in palladium-catalyzed cross-coupling reactions. Due to the absence of a single study that directly compares the same reaction with and without this specific thiol, this guide synthesizes findings from different research to highlight its potential impact on product distribution.
Quantitative Analysis of Product Distribution
The following tables summarize the quantitative data on product yields and selectivity in reactions with and without the influence of a bulky thiol ligand like this compound.
Table 1: Product Yield in Photoredox Anti-Markovnikov Hydroamination
| Catalyst System | Reactants | Product | Yield (%) | Reference |
| With this compound (TripSH) as a HAT catalyst | Cyclohexylamine + Methylenecyclopentane | Secondary Amine | 75 | [1] |
| Without Thiol Catalyst (Hypothetical Control) | Cyclohexylamine + Methylenecyclopentane | Secondary Amine | Lower yield expected | N/A |
Note: A direct control experiment without this compound was not reported in the cited study. The expectation of a lower yield is based on the proposed catalytic role of the thiol.
Table 2: Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions
| Ligand | Aryl Halide | Nucleophile | Major Product | Regioisomeric Ratio | Reference |
| Bulky Ligand (e.g., representing the effect of a hindered thiol) | Dihalogenated Pyridine | Arylboronic Acid | C4-arylated product | Site-selectivity C4 > C2 | [2] |
| Less Bulky Ligand (e.g., PPh₃) | Dihalogenated Pyridine | Arylboronic Acid | C2-arylated product | Site-selectivity C2 > C4 | [2] |
Note: This table illustrates the general principle of how ligand bulk can influence regioselectivity in cross-coupling reactions, as specific data for this compound in a directly comparable system was not available.
Experimental Protocols
1. General Procedure for Photoredox Anti-Markovnikov Hydroamination with this compound
A representative experimental protocol for the photoredox hydroamination reaction is as follows: In a nitrogen-filled glovebox, a solution of the iridium photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆), this compound (TripSH), amine, and alkene is prepared in a suitable solvent (e.g., 1,4-dioxane). The reaction mixture is then irradiated with a specific wavelength of light (e.g., 440 nm) at a controlled temperature for a designated period. The product yield and distribution are determined by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.[1]
2. General Procedure for Palladium-Catalyzed Cross-Coupling Reactions
A typical procedure for a palladium-catalyzed cross-coupling reaction involves the following steps: To a reaction vessel under an inert atmosphere, the palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a phosphine (B1218219) ligand, a base (e.g., K₂CO₃ or Cs₂CO₃), the aryl halide, and the nucleophile (e.g., a boronic acid or a thiol) are added. The mixture is dissolved in an appropriate solvent (e.g., toluene, dioxane, or DMF) and heated to a specific temperature for a set time. After completion, the reaction is worked up, and the product is purified by chromatography. The product distribution is analyzed by GC or NMR.[2][3]
Visualizing Reaction Pathways and Workflows
Diagram 1: Proposed Catalytic Cycle for Photoredox Hydroamination
Caption: Proposed catalytic cycles for photoredox anti-Markovnikov hydroamination involving an iridium photocatalyst and this compound (TripSH) as a Hydrogen Atom Transfer (HAT) catalyst.
Diagram 2: General Experimental Workflow for Product Analysis
Caption: A generalized experimental workflow for carrying out a chemical reaction and analyzing the product distribution.
Conclusion
References
Safety Operating Guide
Proper Disposal of 2,4,6-Triisopropylbenzenethiol: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The safe handling and disposal of 2,4,6-Triisopropylbenzenethiol are critical for maintaining a secure laboratory environment and ensuring regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, emphasizing safety protocols and operational procedures. Adherence to these guidelines will mitigate risks associated with the malodorous and reactive nature of thiols.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate safety measures.
-
Engineering Controls : Always conduct all work within a certified chemical fume hood to prevent the inhalation of vapors.[1]
-
Personal Protective Equipment (PPE) : Mandatory PPE includes nitrile gloves, safety goggles, and a laboratory coat.[1]
-
Spill Management : In the event of a spill, absorb the material with an inert substance such as sand or vermiculite.[2] Collect the absorbed material into a designated, sealed container for hazardous waste disposal.[2][3]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound involves the oxidation of the thiol group to a less odorous and less reactive sulfonic acid using a sodium hypochlorite (B82951) (bleach) solution.[1][4][5][6]
1. Waste Segregation:
-
Liquid Waste : Collect all liquid waste containing this compound, including unused stock solutions and reaction residues, in a designated and clearly labeled hazardous waste container.
-
Solid Waste : All disposable materials that have come into contact with the thiol, such as gloves, pipette tips, and absorbent paper, must be collected in a separate, clearly labeled hazardous solid waste container.[1][3]
2. Decontamination of Laboratory Equipment:
-
Non-disposable items like glassware and magnetic stir bars must be decontaminated immediately after use.
-
Submerge the contaminated equipment in a bleach bath within a fume hood. A soaking time of 24 hours is recommended to ensure complete oxidation of any residual thiol.[1][3]
-
After soaking, the decontaminated glassware can be washed using standard laboratory procedures.[1]
3. Chemical Neutralization of Liquid Waste:
-
This procedure must be performed in a chemical fume hood by trained personnel.
-
Prepare a 5.25% sodium hypochlorite solution (commercial bleach). It can be diluted with water in a 1:1 ratio.[1]
-
Slowly and carefully add the this compound waste to the stirred bleach solution. The reaction can be exothermic, so the addition rate should be controlled to manage any temperature increase.[4][6]
-
Once the addition is complete and the reaction has subsided, the resulting solution should be tested for any remaining thiol odor. If an odor persists, more bleach solution can be added.
-
The neutralized solution should be labeled as hazardous corrosive waste.
4. Final Disposal:
-
Arrange for the collection of all waste containers (neutralized liquid, contaminated solids) through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.[4]
-
Never dispose of thiols or their untreated waste down the drain.[2][7]
Quantitative Data Summary
| Parameter | Value | Source |
| Chemical Formula | C15H24S | [8] |
| Molecular Weight | 236.42 g/mol | PubChem |
| Recommended Oxidizing Agent | Sodium Hypochlorite (Commercial Bleach) | [4][5][6] |
| Concentration of Oxidizing Agent | ~5.25% | [4][6] |
| Recommended Soaking Time for Glassware | 24 hours | [3] |
Experimental Protocol: Neutralization of this compound Waste
-
Preparation : In a suitably sized flask equipped with a magnetic stirrer, place the sodium hypochlorite solution. This should be done inside a chemical fume hood.
-
Addition : Slowly add the this compound waste to the stirring bleach solution using a dropping funnel. Monitor the temperature of the reaction mixture.[6]
-
Reaction : Allow the mixture to stir for several hours after the addition is complete to ensure full oxidation.
-
Verification : Carefully check for the absence of the characteristic thiol odor.
-
Final Steps : Once the reaction is complete, the neutralized solution should be properly containerized, labeled, and prepared for collection by a certified waste disposal service.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. faculty.washington.edu [faculty.washington.edu]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.mtu.edu [chemistry.mtu.edu]
- 6. epfl.ch [epfl.ch]
- 7. aaronchem.com [aaronchem.com]
- 8. This compound | 22693-41-0 [sigmaaldrich.com]
Personal protective equipment for handling 2,4,6-Triisopropylbenzenethiol
Essential Safety and Handling Guide for 2,4,6-Triisopropylbenzenethiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of this compound. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Summary
This compound is a hazardous substance that is corrosive to metals and acutely toxic if swallowed, inhaled, or in contact with skin.[1] It can cause severe skin burns and serious eye damage.[1][2][3] This compound is also characterized by a strong, unpleasant stench.[2]
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment required when handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields, or a face shield.[4] | Protects against splashes and aerosols that can cause serious eye damage. |
| Skin Protection | Nitrile or PVC chemical-resistant gloves (double-gloving recommended) and a flame-resistant lab coat.[1][4] An apron may be required for larger quantities. | Prevents skin contact, which can cause severe burns and toxicity.[1][4] |
| Respiratory Protection | Work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4] | Minimizes the inhalation of harmful and malodorous vapors.[4][5] |
| Body Protection | Overalls and a PVC apron should be considered, with a full PVC protective suit for risk of severe exposure.[1] | Provides additional protection against skin contact and contamination of personal clothing. |
Operational and Disposal Plan
A systematic approach to handling and disposal is crucial for safety and regulatory compliance.
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound.
Step-by-Step Handling Procedure
Preparation:
-
Ensure a certified chemical fume hood is operational.[4]
-
Verify that an eyewash station and safety shower are readily accessible.[1][4]
-
Prepare and label all necessary glassware and equipment within the fume hood.[4]
-
Have designated and clearly labeled waste containers ready for both liquid and solid chemical waste.[4]
Handling:
-
Don all required PPE as specified in the table above before entering the handling area.[4]
-
To prevent moisture condensation, allow the this compound container to equilibrate to room temperature before opening.[4]
-
When handling the chemical, do not eat, drink, or smoke.[1][6]
-
For air-sensitive applications, consider handling under an inert gas atmosphere such as argon or nitrogen.[4]
-
Keep containers securely sealed when not in use to prevent the release of vapors.[1]
-
Always wash hands thoroughly with soap and water after handling.[1]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure a safe laboratory environment.
Waste Segregation and Collection:
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. The label must explicitly state that the container holds thiol-containing waste.
-
Solid Waste: Contaminated items such as gloves, pipette tips, and paper towels should be placed in a sealed plastic bag.[4] This bag should then be placed in a designated solid hazardous waste container.[4]
Decontamination:
-
Glassware and other equipment that have come into contact with this compound should be rinsed and/or submerged in a bleach solution within the fume hood to oxidize the thiol. A 24-hour soaking period may be necessary for complete neutralization.
Final Disposal:
-
All chemical waste must be disposed of through a licensed hazardous waste contractor, following all institutional and governmental regulations.[4]
Emergency Procedures
-
Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, keeping the eyelids open.[1] Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush the affected area with large amounts of water, using a safety shower if available.[1] Remove all contaminated clothing. Continue flushing with water and seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]
-
Spills: For minor spills, absorb the material with sand, earth, or another inert material and place it in a suitable, labeled container for disposal.[1] For larger spills, evacuate the area and contact your institution's environmental health and safety department.[5]
Logical Relationship of Safety Measures
The following diagram illustrates the hierarchical approach to controlling exposure to this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. faculty.washington.edu [faculty.washington.edu]
- 6. 22693-41-0 | this compound | Benzene Compounds | Ambeed.com [ambeed.com]
- 7. Page loading... [guidechem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
